2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4-iodo-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKQSKCFLAXPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446215 | |
| Record name | 2-chloro-4-iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205444-22-0 | |
| Record name | 2-chloro-4-iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-iodo-6-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine: A Cornerstone Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine, CAS Number 205444-22-0. This highly functionalized heterocyclic compound has emerged as a critical intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring a trifluoromethyl group for metabolic stability and lipophilicity, alongside two distinct halogen atoms (chlorine and iodine) at strategic positions, offers unparalleled versatility for sequential, site-selective cross-coupling reactions. This document details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its chemical reactivity and documented applications in cutting-edge drug development, and outlines essential safety and handling procedures. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.
Compound Profile and Physicochemical Properties
This compound is a trifunctional pyridine derivative that serves as a powerful building block in synthetic chemistry. The strategic placement of its substituents makes it an ideal scaffold for introducing molecular complexity. The electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring, while the chloro and iodo groups provide orthogonal handles for a variety of transformations.
Caption: Structure of this compound.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 205444-22-0 | [1][2][3][4] |
| Molecular Formula | C₆H₂ClF₃IN | [4] |
| Molecular Weight | 307.44 g/mol | [4] |
| Appearance | White Solid | [5] |
| Melting Point | 94-95 °C | [4] |
| Boiling Point | 230.5 ± 35.0 °C (at 760 mmHg) | [4] |
| Density | 2.0 ± 0.1 g/cm³ | [4] |
| InChI Key | JHKQSKCFLAXPKK-UHFFFAOYSA-N | [6] |
| SMILES | FC(F)(F)C1=CC(I)=CC(Cl)=N1 |[6] |
Synthesis and Mechanistic Rationale
The most efficient and regioselective synthesis of this compound relies on the principle of Directed ortho-Metalation (DoM) . This powerful technique utilizes a directing metalation group (DMG) to guide a strong base to deprotonate a specific, adjacent C-H bond, creating a nucleophilic organometallic intermediate that can be trapped by an electrophile.
In this case, the pyridine nitrogen atom itself, in concert with the electron-withdrawing chloro and trifluoromethyl groups, directs the metalation to the C-4 position. The starting material for this synthesis is the readily available 2-chloro-6-(trifluoromethyl)pyridine (CAS: 39890-95-4).[4]
Causality of Experimental Choices:
-
Base Selection (LDA): Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, sterically hindered base. Its strength is sufficient to deprotonate the relatively acidic C-4 proton of the electron-deficient pyridine ring. Its steric bulk prevents it from adding nucleophilically to the C=N bond of the pyridine, which can be a competing side reaction with smaller organolithium bases like n-BuLi.
-
Solvent (THF): Tetrahydrofuran is an ideal solvent as it is aprotic and effectively solvates the lithium cation, stabilizing the organolithium intermediate.
-
Temperature (-78 °C): The reaction is conducted at low temperature (dry ice/acetone bath) to ensure the stability of the highly reactive aryllithium intermediate and to prevent side reactions, including decomposition or reaction with the solvent.
-
Electrophile (Iodine): Molecular iodine (I₂) serves as a straightforward and efficient electrophile to quench the aryllithium intermediate, installing the iodo group at the C-4 position.
Caption: Synthesis workflow via Directed ortho-Metalation (DoM).
Experimental Protocol
The following protocol is adapted from a reported synthesis yielding the target compound.[5]
-
Setup: To a flame-dried, three-necked round-bottom flask purged with an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (approx. 1.05-1.1 eq) dropwise via syringe, maintaining the internal temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature. A color change is typically observed, indicating the formation of the aryllithium species.
-
Iodination: In a separate flask, prepare a solution of iodine (I₂) (approx. 1.05 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.
-
Quenching: After stirring for an additional 2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or 1 M aqueous hydrochloric acid.[5]
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluting with petroleum ether) to yield the final product as a white solid (reported yield: 81%).[5]
Chemical Reactivity and Applications in Drug Discovery
The primary value of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. This makes the C-I bond significantly more reactive than the C-Cl bond, allowing for highly selective functionalization at the C-4 position.
Key Reactions:
-
Suzuki-Miyaura Coupling: The iodo group readily undergoes Suzuki coupling with a wide range of aryl or heteroaryl boronic acids or esters. This is a robust method for forming C(sp²)-C(sp²) bonds.
-
Sonogashira Coupling: The C-4 position can be functionalized with terminal alkynes via Sonogashira coupling, a powerful tool for introducing linear alkyne linkers into a scaffold.
-
Buchwald-Hartwig Amination: The iodo group can also participate in C-N bond-forming reactions with various amines.
-
Stille Coupling: Reaction with organostannanes provides another avenue for C-C bond formation.
Once the C-4 position is functionalized, the less reactive C-Cl bond at the C-2 position can be targeted for a subsequent cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, different ligand/catalyst system). This sequential, site-selective functionalization is a highly attractive strategy in medicinal chemistry for rapidly building molecular diversity.
Caption: Reactivity profile for selective C-4 functionalization.
Case Study: Synthesis of OGA Inhibitors for Neurodegenerative Diseases
A compelling, field-proven application of this building block is found in the synthesis of novel inhibitors of O-GlcNAc hydrolase (OGA). OGA is a therapeutic target for the treatment of tauopathies, a class of neurodegenerative diseases that includes Alzheimer's disease.[1][2][7]
In a patent filed by Janssen Pharmaceutica, this compound is explicitly used as a key starting material.[1][7] It is first reacted with a piperidine derivative in a nucleophilic aromatic substitution reaction (likely targeting the C-4 iodo position, or via an ether linkage) to form a crucial intermediate.[1] This intermediate is then further elaborated, demonstrating the compound's direct utility in constructing complex, biologically active molecules for high-value therapeutic targets.[1][2]
Analytical Characterization
Verification of the structure and purity of this compound is critical. Standard analytical techniques are employed for its characterization.
Table 2: Spectroscopic Data
| Technique | Data | Interpretation |
|---|---|---|
| ¹H NMR | (400 MHz, DMSO-d₆): δ 8.39 (s, 1H), 8.34 (s, 1H)[5] | The two signals correspond to the two aromatic protons on the pyridine ring at the C-3 and C-5 positions. The downfield chemical shifts are consistent with the deshielding effect of the electronegative nitrogen atom and the electron-withdrawing substituents. |
| ¹³C NMR | Predicted values. Signals expected for 6 unique carbon atoms. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. | - |
| ¹⁹F NMR | Predicted values. A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. | - |
| Mass Spec | Monoisotopic Mass: 306.88727 Da | Confirms the elemental composition of the molecule. |
Safety and Handling
As a research chemical, this compound must be handled with appropriate care, following standard laboratory safety protocols.
Table 3: Hazard and Safety Information
| Category | Information |
|---|---|
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a laboratory coat are mandatory. All handling of solids and solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. |
| Storage | Keep in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. Recommended storage temperature is 2-8 °C. |
| Disposal | Dispose of waste material in accordance with local, regional, and national regulations. Do not allow to enter drains or the environment. |
Conclusion
This compound is a quintessential example of a modern synthetic building block, designed for efficiency, selectivity, and versatility. Its well-defined physicochemical properties, accessible synthesis via directed metalation, and, most importantly, its demonstrated utility in the creation of high-value pharmaceutical intermediates make it an indispensable tool for medicinal and synthetic chemists. The orthogonal reactivity of its chloro and iodo substituents provides a reliable and strategic platform for the rapid assembly of complex molecular architectures, accelerating the discovery and development of next-generation therapeutics.
References
- 1. WO2019243530A1 - Composés inhibiteurs d'oga - Google Patents [patents.google.com]
- 2. CA3102903A1 - Oga inhibitor compounds - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CAS#:205444-22-0 | this compound | Chemsrc [chemsrc.com]
- 5. This compound | 205444-22-0 [chemicalbook.com]
- 6. 205444-22-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. WO2019243530A1 - Oga inhibitor compounds - Google Patents [patents.google.com]
Introduction: Understanding the Significance of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
This compound is a halogenated pyridine derivative that serves as a crucial building block in modern medicinal and agrochemical research. The specific arrangement of its functional groups—a chloro group at the 2-position, an iodo group at the 4-position, and a trifluoromethyl group at the 6-position—imparts a unique electronic and steric profile. This makes it a valuable intermediate for introducing the trifluoromethylpyridine scaffold into larger, more complex molecules. The trifluoromethyl group, in particular, is highly sought after in drug development for its ability to enhance metabolic stability, binding affinity, and lipophilicity.
A thorough understanding of the physical properties of this compound is paramount for its effective use. These properties govern everything from storage and handling to reaction setup and purification strategies. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental protocols and safety considerations to ensure its reliable and safe application in research and development.
Core Physical and Chemical Properties
The fundamental physical properties of a compound dictate its behavior in a laboratory setting. For this compound, these properties are well-documented across various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 205444-22-0 | [1][2] |
| Molecular Formula | C₆H₂ClF₃IN | [1][3] |
| Molecular Weight | 307.44 g/mol | [3][4] |
| Appearance | White solid | [2] |
| Melting Point | 94-95°C | [1][3] |
| Boiling Point | 230.5°C at 760 mmHg | [1][3] |
| Density | 2.0 ± 0.1 g/cm³ | [3] |
| Flash Point | 93°C | [1] |
| Purity | Typically ≥98% | [1] |
Structural and Spectroscopic Data
The identity and purity of this compound are confirmed through various spectroscopic techniques. While comprehensive spectral data requires access to specialized databases, key identifiers are available.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.39 (s, 1H), 8.34 (s, 1H).[2] This proton NMR data indicates the presence of two distinct protons on the pyridine ring, consistent with the proposed structure.
-
InChI Key : JHKQSKCFLAXPKK-UHFFFAOYSA-N.[1] This International Chemical Identifier serves as a unique digital signature for the compound.
Experimental Protocol: Melting Point Determination
Determining the melting point is a fundamental technique for assessing the purity of a crystalline solid. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.
Objective: To accurately determine the melting point range of a sample of this compound.
Methodology:
-
Sample Preparation:
-
Causality: The sample must be completely dry and finely powdered to ensure uniform heat transfer. Moisture can depress the melting point, and large crystals can lead to inefficient packing and an inaccurate reading.
-
Procedure: Place a small amount of the white solid on a clean, dry watch glass. Gently crush it into a fine powder using a spatula.
-
-
Capillary Tube Loading:
-
Causality: A properly packed capillary tube with a sample height of 2-3 mm is crucial. Too much sample will result in a broad melting range due to the temperature gradient across the sample.
-
Procedure: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a sample height of 2-3 mm is achieved.
-
-
Melting Point Apparatus Setup:
-
Causality: A slow heating rate (1-2°C per minute) near the expected melting point is essential for allowing the system to reach thermal equilibrium, ensuring an accurate determination.
-
Procedure: Place the loaded capillary tube into the heating block of a melting point apparatus. Set the initial heating rate to be rapid until the temperature is about 15-20°C below the expected melting point (approx. 94°C). Then, reduce the heating rate to 1-2°C per minute.
-
-
Observation and Recording:
-
Causality: The melting range is defined from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. This range provides more information about purity than a single point.
-
Procedure: Observe the sample closely through the magnifying lens. Record the temperature when the first signs of melting are observed (T₁). Continue heating slowly and record the temperature when the last crystal melts (T₂). The melting range is T₁ - T₂.
-
-
Validation:
-
Causality: Performing a second measurement ensures the reproducibility and accuracy of the result.
-
Procedure: Allow the apparatus to cool. Use a fresh capillary tube with a new sample and repeat the measurement. The two ranges should agree within 1°C.
-
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the characterization of a novel chemical compound like this compound.
Caption: Workflow for the physical and structural characterization of a chemical intermediate.
Handling, Storage, and Safety
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
-
Safety Precautions: This compound is associated with several hazard statements:
-
Storage Conditions: To prevent degradation, the compound should be stored in a cool, dark, and dry environment.
Conclusion
This compound is a solid crystalline compound with a defined set of physical properties that are crucial for its application in chemical synthesis. Its melting point of 94-95°C is a key indicator of its purity. The presence of multiple halogen atoms and a trifluoromethyl group necessitates careful handling in accordance with established safety protocols. By understanding and applying the data and procedures outlined in this guide, researchers can confidently and safely utilize this versatile building block to advance their projects in drug discovery and materials science.
References
- 1. This compound | 205444-22-0 [sigmaaldrich.com]
- 2. This compound | 205444-22-0 [chemicalbook.com]
- 3. CAS#:205444-22-0 | this compound | Chemsrc [chemsrc.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemical-label.com [chemical-label.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 205444-22-0|this compound|BLD Pharm [bldpharm.com]
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine molecular weight
An In-depth Technical Guide: 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Executive Summary: This guide provides a comprehensive technical overview of this compound, a key halogenated pyridine derivative. It is tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis. The document details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol, and explores its strategic applications as a versatile building block in modern organic chemistry. The strategic positioning of the chloro, iodo, and trifluoromethyl groups offers a unique combination of reactivity and stability, making it an invaluable intermediate for creating complex molecular architectures, particularly through selective cross-coupling reactions.
Introduction to a Key Synthetic Building Block
Halogenated and trifluoromethyl-substituted pyridines are cornerstone scaffolds in contemporary medicinal and agricultural chemistry. The strategic incorporation of a trifluoromethyl (-CF3) group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This often translates to improved pharmacokinetic profiles and therapeutic efficacy.[1] The compound this compound (CAS No: 205444-22-0) is a particularly valuable intermediate, offering multiple, differentiated points for chemical modification.
This guide serves as a technical resource for laboratory professionals, elucidating the fundamental properties, synthesis, and synthetic utility of this compound. The narrative emphasizes the chemical logic behind its application, particularly how the distinct reactivities of the C-I and C-Cl bonds can be leveraged for sequential, site-selective functionalization in the synthesis of high-value molecules.
Physicochemical and Spectroscopic Profile
The utility of this compound in a research setting is defined by its distinct physical and chemical properties. These attributes are summarized below.
Core Properties
A compilation of the essential quantitative data for this compound is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Weight | 307.44 g/mol | [3][4] |
| Molecular Formula | C₆H₂ClF₃IN | [3][4] |
| CAS Number | 205444-22-0 | [5][6] |
| Appearance | White solid | [6] |
| Melting Point | 94-95 °C | [3] |
| Boiling Point | 230.5 ± 35.0 °C (at 760 mmHg) | [3] |
| Density | 2.0 ± 0.1 g/cm³ | [3] |
| SMILES | C1=C(C=C(N=C1C(F)(F)F)Cl)I | |
| InChI Key | JHKQSKCFLAXPKK-UHFFFAOYSA-N | [7] |
Spectroscopic Characterization
Definitive structural confirmation is crucial for ensuring the quality of a synthetic intermediate. The expected spectroscopic data for this compound are as follows:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region. Published data for a sample in DMSO-d₆ shows peaks at δ 8.39 (s, 1H) and 8.34 (s, 1H), corresponding to the two protons on the pyridine ring.[6]
-
¹³C NMR: The carbon spectrum will show six distinct signals for the six carbons of the pyridine ring, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
-
¹⁹F NMR: A single, sharp signal is expected, characteristic of the -CF₃ group.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one chlorine atom. The monoisotopic mass is 306.88727 Da.[7]
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved through a directed ortho-metalation-iodination reaction. This strategy is highly effective for introducing an iodine atom regioselectively onto an activated pyridine ring.
Causality of the Synthetic Approach
The chosen synthetic pathway relies on established organometallic principles. The starting material, 2-Chloro-6-(trifluoromethyl)pyridine, possesses two protons that could potentially be abstracted. The use of Lithium diisopropylamide (LDA), a strong but sterically hindered non-nucleophilic base, is critical.[6][8] It selectively deprotonates the C-5 position, which is activated by the adjacent chloro and trifluoromethyl groups. The extremely low reaction temperature (-78 °C) is essential to prevent side reactions and ensure the stability of the lithiated intermediate.[6] Subsequent quenching with a solution of iodine (I₂) introduces the iodine atom at the desired position. This method is a self-validating system because the regioselectivity is strongly controlled by the directing groups, leading to a high yield of the target product.[6]
Synthesis and Purification Workflow
The following diagram outlines the key stages of the synthesis, from starting materials to the validated final product.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Methodology
The following protocol is adapted from established literature procedures.[6][8]
-
Inert Atmosphere Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is dried and purged with an inert atmosphere (e.g., nitrogen or argon).
-
Precursor Dissolution: 2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) inside the flask.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: A solution of Lithium diisopropylamide (LDA) (typically 1.05-1.1 equiv, 2M in THF) is added slowly (dropwise) via syringe, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for approximately 1 hour.
-
Iodination: A solution of iodine (I₂) (1.05 equiv) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
Reaction Completion: The mixture is stirred for an additional 1-2 hours at -78 °C.
-
Quenching: The reaction is carefully quenched at -78 °C by the slow addition of a suitable quenching agent, such as 1 M aqueous HCl or 1 M aqueous Na₂S₂O₃.[6][8] The mixture is then allowed to warm to room temperature.
-
Extraction: The organic solvent is partially removed under reduced pressure. The aqueous residue is extracted multiple times with an organic solvent like ethyl acetate.
-
Washing and Drying: The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, the solvent is evaporated. The resulting crude residue is purified by column chromatography on silica gel, typically using petroleum ether as the eluent, to yield the final product as a white solid.[6]
Strategic Applications in Synthesis
The primary value of this compound is its role as a versatile intermediate for constructing more complex molecules. The differential reactivity of the carbon-halogen bonds is the key to its utility. The C-I bond is significantly more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions, allowing for selective functionalization.
Selective Cross-Coupling Reactions
This building block is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. Researchers can selectively transform the C-I bond while leaving the C-Cl bond intact for subsequent modifications. This hierarchical reactivity is a cornerstone of efficient molecular assembly.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl substituents at the 4-position.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, a common feature in functional materials and bioactive compounds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a wide range of substituted anilines and related structures.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Logical Workflow for Molecular Elaboration
The compound acts as a central hub from which diverse molecular scaffolds can be accessed through selective chemistry.
Caption: Synthetic pathways originating from this compound via selective cross-coupling.
Safety, Handling, and Storage
As with all halogenated organic compounds, this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.[4]
Conclusion
This compound is a high-value, multifunctional building block for advanced organic synthesis. Its precisely arranged functional groups—a stable trifluoromethyl moiety and two halogen atoms with orthogonal reactivity—provide a robust platform for the regioselective construction of complex pyridine derivatives. The reliable synthesis and predictable reactivity of this compound make it an indispensable tool for researchers in the pharmaceutical and agrochemical industries, facilitating the efficient discovery and development of novel chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine|CAS 518057-64-2 [benchchem.com]
- 3. CAS#:205444-22-0 | this compound | Chemsrc [chemsrc.com]
- 4. CAS 505084-55-9 | 2-chloro-4-iodo-5-(trifluoromethyl)pyridine - Synblock [synblock.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. This compound | 205444-22-0 [chemicalbook.com]
- 7. PubChemLite - this compound (C6H2ClF3IN) [pubchemlite.lcsb.uni.lu]
- 8. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a scientifically robust synthetic pathway for 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethylpyridine motif is of significant interest due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This document details a logical and efficient two-step synthesis, beginning with the selective amination of a readily available precursor, followed by a Sandmeyer-type diazotization and iodination.
Strategic Approach to Synthesis
The selected pathway for the synthesis of this compound is a two-step process commencing from 2,6-dichloro-4-(trifluoromethyl)pyridine. This starting material is a suitable precursor due to the differential reactivity of its two chlorine atoms, enabling a selective nucleophilic aromatic substitution. The subsequent diazotization of the introduced amino group, followed by an iodination reaction, is a classic and reliable method for the introduction of iodine onto an aromatic ring.
The overall synthesis is outlined below:
Caption: Overall synthetic pathway for this compound.
PART 1: Synthesis of the Key Intermediate: 2-Chloro-6-(trifluoromethyl)pyridin-4-amine
The initial and critical step in this synthetic sequence is the regioselective amination of 2,6-dichloro-4-(trifluoromethyl)pyridine. The electron-withdrawing nature of the trifluoromethyl group at the 4-position influences the reactivity of the two chlorine atoms, allowing for a controlled substitution.
Experimental Protocol: Selective Amination
This protocol is adapted from established methodologies for the amination of similar pyridine derivatives.[1]
Materials:
-
2,6-dichloro-4-(trifluoromethyl)pyridine
-
28% Aqueous ammonia
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, combine 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq), 28% aqueous ammonia (9-10 eq), and tetrahydrofuran (THF) as a co-solvent.
-
Seal the autoclave and heat the mixture to 150°C with vigorous stirring.
-
Maintain the reaction at this temperature for approximately 6 hours.
-
After the reaction period, cool the autoclave to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with a saturated saline solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-Chloro-6-(trifluoromethyl)pyridin-4-amine by a suitable method, such as recrystallization or column chromatography.
Caption: Experimental workflow for the selective amination.
Mechanistic Rationale
The selective amination proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The potent electron-withdrawing trifluoromethyl group at the 4-position deactivates the chlorine atom at the 2-position to a lesser extent than the chlorine at the 6-position is activated towards nucleophilic attack. This electronic differentiation facilitates the regioselective substitution of one chlorine atom by ammonia.
PART 2: Diazotization and Iodination to Yield this compound
The second stage of the synthesis involves the conversion of the primary amino group of 2-Chloro-6-(trifluoromethyl)pyridin-4-amine into an iodo group. This is achieved through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.[2][3]
Experimental Protocol: Diazotization and Iodination
This protocol is a generalized procedure for the iodination of aromatic amines and should be optimized for this specific substrate.[4]
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridin-4-amine
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization:
-
Suspend 2-Chloro-6-(trifluoromethyl)pyridin-4-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (3.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove excess iodine) and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization to obtain the final product.
-
Caption: Experimental workflow for the diazotization and iodination.
Mechanistic Insights
The Sandmeyer reaction for iodination is a radical-nucleophilic aromatic substitution (SRNAr).[3] The initial step is the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the case of iodination, the reaction with potassium iodide does not typically require a copper catalyst.[5][6] The iodide ion is a sufficiently strong nucleophile to displace the diazonium group, which is an excellent leaving group due to the formation of stable nitrogen gas.
Quantitative Data Summary
The following table provides a summary of the key reaction parameters for the proposed synthesis. Note that yields are estimates based on similar reactions reported in the literature and may require optimization for this specific synthetic route.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 1. Amination | 2,6-dichloro-4-(trifluoromethyl)pyridine | 28% aq. NH₃ | THF | 150 | 6 | 70-80 |
| 2. Diazotization-Iodination | 2-Chloro-6-(trifluoromethyl)pyridin-4-amine | NaNO₂, HCl, KI | Water | 0 - RT | 2-4 | 60-70 |
Conclusion
The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The methodology relies on well-established and understood chemical transformations, making it amenable to both laboratory-scale synthesis and potential scale-up. The strategic use of a selective amination followed by a Sandmeyer-type iodination offers a logical and effective approach to this valuable chemical intermediate.
References
- 1. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chloro, an iodo, and a trifluoromethyl group, imparts specific electronic and steric properties that make it a valuable building block in the synthesis of novel compounds.[1][2] The trifluoromethyl group, in particular, is a common feature in many modern pharmaceuticals, enhancing metabolic stability and bioavailability. A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This technical guide provides a detailed analysis of the expected and reported spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of experimentally verified data is not publicly available for all techniques, this guide synthesizes the existing information with expert interpretation and predictions based on established spectroscopic principles.
Molecular Structure and Key Physicochemical Properties
-
Chemical Name: this compound
-
CAS Number: 205444-22-0[1]
-
Molecular Formula: C₆H₂ClF₃IN
-
Molecular Weight: 307.44 g/mol
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
Reported Data: A single source reports the ¹H NMR spectrum of this compound in DMSO-d₆ at 400 MHz as: δ 8.39 (s, 1H), 8.34 (s, 1H).[3]
Expert Analysis and Expected Spectrum: The report of two singlets for the two protons on the pyridine ring (at positions 3 and 5) is highly anomalous. Protons on adjacent carbons in an aromatic system, such as H-3 and H-5 in this molecule, are expected to exhibit spin-spin coupling. The expected pattern would be two doublets, with a small coupling constant (meta-coupling, typically in the range of 1-3 Hz). The observation of two singlets could be due to very poor resolution of the spectrum or an unusual solvent effect, but it is more likely to be an inaccurate description.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.3 - 8.5 | d | ~2 |
| H-5 | 8.3 - 8.5 | d | ~2 |
The downfield chemical shifts are expected due to the electron-withdrawing nature of the nitrogen atom, the chlorine, the iodine, and the trifluoromethyl group.
Caption: Predicted ¹H NMR spectral correlation for the aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the lack of experimental data, the following are predicted chemical shifts based on empirical calculations and data from similar pyridine derivatives.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 152 - 155 |
| C-3 | 125 - 128 |
| C-4 | 95 - 100 |
| C-5 | 135 - 138 |
| C-6 | 148 - 151 (q, J ≈ 35 Hz) |
| CF₃ | 118 - 122 (q, J ≈ 275 Hz) |
The carbon attached to the iodine (C-4) is expected to be significantly shielded. The carbons attached to the trifluoromethyl group (C-6 and CF₃) will appear as quartets due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy
¹⁹F NMR is essential for characterizing fluorinated compounds. The trifluoromethyl group in this molecule is expected to give a single resonance.
Predicted ¹⁹F NMR Data:
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | -65 to -70 | s |
The chemical shift is referenced to CFCl₃. The signal is expected to be a singlet as there are no adjacent protons or other fluorine atoms to couple with.
Experimental Protocol for NMR Spectroscopy
Caption: General workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
While an experimental spectrum is not available, the characteristic absorption bands for the functional groups in this compound can be predicted.
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1450 | Pyridine ring C=C and C=N stretching |
| 1350 - 1100 | C-F stretching (strong) |
| 850 - 750 | C-Cl stretch |
| 600 - 500 | C-I stretch |
The C-F stretching vibrations of the trifluoromethyl group are expected to be among the strongest absorptions in the spectrum.
Experimental Protocol for FTIR Spectroscopy (ATR Method)
Caption: Workflow for solid sample analysis by FTIR-ATR.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method for analyzing small organic molecules.
Expected Mass Spectrum:
An experimental mass spectrum is not available. However, the expected features in an EI mass spectrum can be predicted.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 307. Due to the presence of chlorine, there will also be an M+2 peak at m/z 309 with an intensity of about one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.
-
Major Fragments: Fragmentation is expected to occur through the loss of the substituents. Key expected fragments include:
-
[M - I]⁺: Loss of an iodine radical (m/z 180). This is often a very favorable fragmentation pathway.
-
[M - Cl]⁺: Loss of a chlorine radical (m/z 272).
-
[M - CF₃]⁺: Loss of a trifluoromethyl radical (m/z 238).
-
[I]⁺: A peak at m/z 127 corresponding to the iodine cation.
-
[CF₃]⁺: A peak at m/z 69 corresponding to the trifluoromethyl cation.
-
Predicted Mass Spectrometry Data:
| m/z | Identity |
| 307/309 | [M]⁺ / [M+2]⁺ |
| 272 | [M - Cl]⁺ |
| 238 | [M - CF₃]⁺ |
| 180 | [M - I]⁺ |
| 127 | [I]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
Caption: General workflow for EI-MS analysis.
Conclusion
This technical guide provides a comprehensive overview of the spectral analysis of this compound. While there are gaps in the publicly available experimental data, particularly for ¹³C NMR, ¹⁹F NMR, IR, and MS, this guide offers a robust framework for researchers by combining reported data with scientifically sound predictions and interpretations. The provided protocols and diagrams serve as a practical resource for the characterization of this and similar halogenated pyridine derivatives. As this compound continues to find applications in various fields, the need for a complete and verified set of spectral data will undoubtedly grow, and it is hoped that this guide will serve as a valuable interim resource.
References
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine solubility profile
An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Abstract
This compound (CAS No: 205444-22-0) is a halogenated pyridine derivative that serves as a critical building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its utility in complex molecular design is significant; however, a comprehensive understanding of its solubility characteristics is paramount for its effective application in research and development, particularly for reaction optimization, purification, and formulation. This technical guide provides a detailed analysis of the physicochemical properties, theoretical solubility assessment, and robust experimental protocols for determining the solubility profile of this compound. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this key intermediate.
Core Physicochemical & Chemical Identity
A foundational understanding of a compound's physical properties is essential for predicting its behavior in various solvent systems. This compound is a solid at room temperature with a distinct set of properties that influence its handling and solubility.[3]
1.1. Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 205444-22-0[4]
-
Canonical SMILES: C1=C(C=C(N=C1C(F)(F)F)Cl)I
-
InChI Key: JHKQSKCFLAXPKK-UHFFFAOYSA-N
1.2. Physicochemical Properties
The key physical constants for this compound are summarized below. The high melting point indicates strong crystal lattice forces, which must be overcome by solvent-solute interactions for dissolution to occur.[6]
| Property | Value | Source(s) |
| Physical Form | White Solid | [3] |
| Melting Point | 94-95°C | [4][7] |
| Boiling Point | 230.5 - 231°C at 760 mmHg | [4][7] |
| Density | ~2.0 g/cm³ | [4][7] |
| Flash Point | 93°C | [7] |
Theoretical Solubility Assessment & Influencing Factors
While empirical data is the gold standard, a theoretical assessment based on molecular structure provides a strong predictive framework for selecting appropriate solvent systems. This analysis is grounded in the "like dissolves like" principle, which relates solubility to the polarity and intermolecular forces of both the solute and the solvent.[8][9]
2.1. Structural & Polarity Analysis
The solubility of this compound is dictated by the interplay of its functional groups:
-
Pyridine Ring: The nitrogen atom introduces polarity and a site for hydrogen bonding, which would typically favor solubility in polar solvents.
-
Trifluoromethyl (CF₃) Group: This is a highly lipophilic and electron-withdrawing group that significantly increases the non-polar character of the molecule.[1]
-
Chloro (Cl) and Iodo (I) Substituents: These halogens further enhance the molecule's lipophilicity and molecular weight, generally decreasing aqueous solubility.[10]
The combined effect of the bulky, non-polar halogen and trifluoromethyl groups is expected to dominate, leading to poor solubility in highly polar, aqueous systems and significantly greater solubility in organic solvents. Synthetic procedures for the compound confirm this, utilizing organic solvents like ethyl acetate for extraction from aqueous layers, which implies high solubility in ethyl acetate and low solubility in water.[3]
2.2. Key Factors Affecting Solubility
Several environmental factors can influence the dissolution of this compound.[8]
-
Temperature: For most solid solutes, solubility increases with temperature.[11] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy.[6][8]
-
Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[8][11]
-
Solvent Polarity: This is the most critical factor. A solvent's ability to form favorable intermolecular interactions with the solute will determine the extent of dissolution.[9]
-
pH: The basic nitrogen atom in the pyridine ring can be protonated under acidic conditions. While no pKa data is readily available, it is plausible that in strongly acidic aqueous solutions, the formation of a pyridinium salt could modestly increase aqueous solubility.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is required. The equilibrium shake-flask method is a reliable and widely accepted technique for this purpose. The subsequent quantification of the dissolved solute is accurately performed using High-Performance Liquid Chromatography (HPLC).
3.1. Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is designed to create a saturated solution, from which the concentration of the dissolved analyte can be accurately measured.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected test solvent. The excess solid is critical to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes).
-
Sampling: Carefully withdraw a precise aliquot from the clear supernatant of each vial.
-
Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples via a validated HPLC-UV method as described in Protocol 3.2.
Caption: Workflow for Shake-Flask Solubility Determination.
3.2. Protocol 2: Analytical Quantification by HPLC-UV
This protocol provides a robust method for quantifying the concentration of this compound in solution, adapted from standard methods for similar halogenated compounds.[12][13]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).
-
Gradient Program:
-
Start at 40% B, hold for 1 minute.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 40% B and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (Pyridine derivatives typically absorb in the 200-280 nm range[13]).
-
Calibration: Prepare a series of standard solutions of known concentration (e.g., 0.1, 1, 10, 50, 100 µg/mL) from a stock solution. Generate a calibration curve by plotting peak area against concentration.
-
Analysis: Inject the diluted samples from the solubility experiment and determine their concentration by comparing their peak areas to the calibration curve.
Caption: General Workflow for HPLC-UV Quantification.
Anticipated Solubility Profile
Based on the theoretical assessment, the following table summarizes the anticipated solubility of this compound in a range of common laboratory solvents. This table should serve as a guide for solvent selection, pending empirical verification.
| Solvent | Solvent Class | Anticipated Solubility | Rationale |
| Water | Aqueous / Polar Protic | Very Low / Insoluble | High polarity mismatch with the lipophilic solute. |
| Methanol, Ethanol | Polar Protic | Moderate | Can engage in some polar interactions but overall polarity is lower than water. |
| Acetone, Acetonitrile | Polar Aprotic | High | Good balance of polarity to interact with the pyridine ring without being overcome by the non-polar groups. |
| Ethyl Acetate, THF | Polar Aprotic | High | Effective at solvating moderately polar to non-polar compounds; confirmed by use in synthesis.[3] |
| Dichloromethane | Halogenated | Very High | "Like dissolves like" principle; excellent solvent for halogenated compounds. |
| Toluene | Aromatic / Non-polar | Moderate to High | Non-polar character is favorable for solvating the substituted ring. |
| Hexanes | Aliphatic / Non-polar | Low | Likely not polar enough to effectively disrupt the crystal lattice of the solid. |
Safety & Handling
Proper handling of this compound is crucial. The compound is classified as hazardous.
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14] Work in a well-ventilated area or a chemical fume hood.[14]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C, and protect from light.[7]
Conclusion
This compound is a solid compound with physicochemical properties that predict low aqueous solubility and high solubility in a range of common organic solvents, particularly polar aprotic and halogenated solvents like ethyl acetate, acetone, and dichloromethane. This guide provides the theoretical basis for this profile and offers detailed, actionable protocols for its empirical determination and quantification via the shake-flask method and HPLC-UV analysis. Adherence to these methodologies and safety guidelines will enable researchers to confidently and effectively utilize this valuable chemical intermediate in their synthetic and development workflows.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 205444-22-0 [chemicalbook.com]
- 4. CAS#:205444-22-0 | this compound | Chemsrc [chemsrc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 205444-22-0 [amp.chemicalbook.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
Core Safety and Handling Protocols for 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine (CAS No. 205444-22-0) is a halogenated pyridine derivative utilized as a research chemical and an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its molecular structure, featuring a trifluoromethyl group, a chlorine atom, and an iodine atom on the pyridine ring, suggests a high degree of reactivity and dictates the necessity for stringent safety protocols. The inherent electrophilic nature of the pyridine ring is further modified by these electron-withdrawing and leaving group substituents, making it a valuable but hazardous building block.
This guide provides a comprehensive overview of the safety and handling procedures for this compound. In the absence of a complete, published Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally similar chemicals and established best practices for handling halogenated aromatic compounds to provide a robust framework for risk mitigation. The procedures outlined herein are designed to empower researchers to work safely by understanding the causality behind each safety recommendation.
Hazard Identification and Classification
A thorough hazard assessment for this compound is critical. Based on data from close structural analogues, a composite hazard profile can be inferred. Compounds such as 2-Chloro-4-(trifluoromethyl)pyridine and 2-Chloro-6-(trichloromethyl)pyridine are classified as hazardous, with common risks including acute toxicity, skin and eye irritation, and potential environmental damage.
The primary hazards are summarized in the table below. It is imperative to handle this compound as if it possesses the full range of these hazardous properties.
| Hazard Category | Classification | Rationale and Inferred Hazard Statements | Source (Analogue Compound) |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed (H302). | 2-Fluoro-6-(trifluoromethyl)pyridine, 2-Chloro-6-(trichloromethyl)pyridine |
| Acute Toxicity, Dermal | Category 3 / 4 | Toxic or harmful in contact with skin (H311/H312). | 2-Chloro-4-(trifluoromethyl)pyridine, 2-Chloro-6-(trichloromethyl)pyridine |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled (H332). | 2-Fluoro-6-(trifluoromethyl)pyridine, 2-Chloro-4-(trifluoromethyl)pyridine |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation (H315). | 2-Chloro-4-(trifluoromethyl)pyridine |
| Serious Eye Damage/Irritation | Category 1 / 2 | Causes serious eye damage or irritation (H318/H319). | 2-Chloro-4-(trifluoromethyl)pyridine, 2,3-Dichloro-5-(trifluoromethyl)pyridine |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation (H335). | 2-Chloro-4-(trifluoromethyl)pyridine |
| Aquatic Toxicity | Chronic Category 2 / 3 | Toxic or harmful to aquatic life with long lasting effects (H411/H412). | 2-Fluoro-6-(trifluoromethyl)pyridine, 2-Chloro-6-(trichloromethyl)pyridine |
Disclaimer: This classification is inferred from structurally related compounds. All handling procedures should assume this compound is hazardous.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate PPE. This "Hierarchy of Controls" is a fundamental principle of laboratory safety.
Caption: Hierarchy of controls, prioritizing engineering solutions over PPE.
Engineering Controls
The causality for requiring robust engineering controls is the compound's inferred volatility and high toxicity via inhalation and dermal contact.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood. This is the primary barrier to prevent inhalation of vapors or fine dust particles.
-
Eyewash Station and Safety Shower: An accessible and tested eyewash station and safety shower must be located within a 10-second travel distance from the work area. This is critical for immediate decontamination in the event of eye or significant skin contact.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its selection must be based on the highest potential hazard.
-
Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not suitable for handling many organic chemicals. Always check the manufacturer's glove compatibility chart. For extended work or when handling larger quantities, consider double-gloving. Discard gloves immediately if contamination is suspected and wash hands thoroughly.
-
Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes. A face shield should be worn over goggles when there is a significant risk of splashing.
-
Skin and Body Protection: A fully buttoned, flame-resistant lab coat must be worn to protect against skin contact. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: If engineering controls fail or for specific high-risk procedures, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Respirator use requires enrollment in a respiratory protection program with medical clearance and fit-testing.
Step-by-Step Laboratory Handling Protocol
This protocol is designed as a self-validating system, where each step mitigates a specific risk identified in Section 1.
-
Preparation and Pre-Handling Check:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Ensure the designated work area is clean and uncluttered.
-
Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
Don all required PPE (goggles, lab coat, appropriate gloves).
-
-
Weighing and Transfer (Solid Compound):
-
Perform all weighing operations on a balance located inside the fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Use anti-static tools and weigh boats to prevent electrostatic discharge, which can cause fine powders to become airborne.
-
Open the container slowly and carefully. Avoid creating dust.
-
Use a spatula for transfers. Do not "pour" the solid if it is a fine powder.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly and in a controlled manner within the fume hood.
-
Keep the container opening pointed away from your breathing zone.
-
If the dissolution is exothermic, use an ice bath for temperature control.
-
-
Post-Handling:
-
Decontaminate the spatula and any other equipment used.
-
Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after exiting the lab.
-
Storage Requirements
Improper storage can lead to degradation, reaction with atmospheric moisture, or accidental release.
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic and reactive chemicals.
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.
-
Ignition Sources: Although some analogues are combustible liquids, it is prudent to store this compound away from heat, sparks, and open flames.
Emergency and First Aid Procedures
Immediate and correct response to an exposure is critical.
| Exposure Route | First Aid Protocol | Source (Analogue Compound) |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. | 2-Fluoro-6-(trifluoromethyl)pyridine |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | 2-Chloro-6-(trichloromethyl)pyridine |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | 2-Chloro-6-(trifluoromethyl)pyridine |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | 2-Chloro-6-(trifluoromethyl)pyridine, 2-Chloro-6-(trichloromethyl)pyridine |
Accidental Release and Spill Cleanup
A prompt and safe response to a spill is crucial to prevent wider contamination and exposure.
Caption: Workflow for responding to a chemical spill incident.
Spill Cleanup Protocol:
-
Evacuate non-essential personnel and ensure the area is well-ventilated (if safe to do so).
-
Remove all sources of ignition.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal. Use non-sparking tools.
-
Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.
-
Do not allow the chemical or cleanup materials to enter drains
A Senior Application Scientist's Guide to 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine: Sourcing, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a synthetically versatile trifluoromethylpyridine (TFMP) derivative of significant interest in medicinal and agrochemical research.[1] Its unique trifunctional nature—possessing orthogonally reactive chloro and iodo substituents, and the metabolically robust trifluoromethyl group—positions it as a high-value building block for constructing complex molecular architectures.[2] The trifluoromethyl group often enhances critical pharmacological properties such as lipophilicity and metabolic stability, making TFMP derivatives attractive in drug design.[2][3] This guide provides an in-depth analysis of the sourcing landscape, pricing, quality control considerations, and a practical application workflow for this pivotal research chemical.
The Strategic Value in Synthesis: Understanding the Molecule
The utility of this compound stems from the distinct reactivity of its substituents, allowing for a controlled, stepwise elaboration of the pyridine core.
-
The Iodo Group (C4): This is the most reactive site for metal-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, making it the preferred handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other similar transformations. This allows for the precise introduction of aryl, heteroaryl, alkynyl, or amino moieties at the 4-position.[2]
-
The Chloro Group (C2): The chloro substituent is significantly less reactive in cross-coupling reactions. It typically requires more forcing conditions (higher temperatures, stronger ligands, or different catalyst systems) to react. This differential reactivity enables chemists to first functionalize the C4 position via the iodo group, and then, in a subsequent step, target the C2 position with nucleophilic aromatic substitution (SNAr) or a second cross-coupling.
-
The Trifluoromethyl Group (C6): This group is a powerful modulator of physicochemical properties. It is strongly electron-withdrawing, which influences the reactivity of the pyridine ring, and its lipophilicity is crucial for membrane penetration and biological activity.[2] Furthermore, it often blocks metabolic attack at the adjacent position, enhancing the in vivo stability of drug candidates.[3]
This hierarchy of reactivity is fundamental to its application in combinatorial chemistry and library synthesis, where molecular diversity can be systematically built around the pyridine scaffold.
Caption: Stepwise functionalization workflow for this compound.
Sourcing, Suppliers, and Pricing
Procuring high-quality starting materials is a critical, self-validating step in any synthetic protocol. The market for this compound includes major global suppliers and specialized niche providers.
Representative Supplier Landscape
Below is a comparative table of established suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.
| Supplier | CAS Number | Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | 205444-22-0 | 98% | Custom inquiry | A leading global supplier with robust documentation and quality control. |
| BLDpharm | 205444-22-0 | N/A | Inquiry | Offers a range of heterocyclic and organic building blocks.[4] |
| Biosynth | 205444-22-0 | N/A | Inquiry | Supplies high-quality reference standards for pharmaceutical testing. |
| Chemsrc | 205444-22-0 | N/A | 1g | Online marketplace listing various suppliers, prices may vary.[5] |
| Chinachemnet (Capot) | 205444-22-0 | N/A | Inquiry | A marketplace for chemical suppliers, primarily from China.[6] |
Pricing Analysis
The cost of this compound is relatively high due to a multi-step synthesis.[7] Pricing is subject to purity, quantity, and supplier. The following table provides an estimated price range based on publicly available data for research quantities. For bulk or GMP-grade material, a direct quote is necessary.
| Quantity | Estimated Price (USD) | Price per Gram (USD) |
| 100 mg | ~$110 - $150 | ~$1100 - $1500 |
| 1 g | ~$1000 - $1200 | ~$1000 - $1200 |
(Note: Prices are estimates as of late 2025 and can vary significantly. For instance, Chemsrc lists a price of ¥1080.0/1g, which is approximately $150 USD, but this may not reflect the final cost after shipping and handling for international customers.)[5]
Quality Control, Handling, and Storage
Technical Specifications and Verification
A trustworthy protocol relies on well-characterized reagents. The Certificate of Analysis is non-negotiable and should be scrutinized for the following:
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
-
Purity: Typically ≥97% as determined by HPLC or GC.
-
Appearance: Should be a white to off-white solid.[8]
-
Melting Point: A sharp melting point, typically in the range of 94-95°C, is indicative of high purity.[5]
Key Physical Properties:
-
Molecular Formula: C₆H₂ClF₃IN[5]
-
Molecular Weight: 307.44 g/mol [5]
-
Boiling Point: ~230.5°C at 760 mmHg[5]
-
Density: ~2.0 g/cm³[5]
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of proper laboratory hygiene and safety.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be protected from light.
-
In case of Exposure:
-
Skin Contact: Wash off immediately with soap and plenty of water.[11][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]
-
Ingestion: Rinse mouth and call a physician or poison control center immediately.[11][12]
-
Application Protocol: A Step-by-Step Suzuki-Miyaura Cross-Coupling
To illustrate the utility of this building block, here is a detailed, field-proven protocol for a Suzuki-Miyaura coupling at the C4-iodo position. This procedure is a self-validating system; success depends on meticulous execution of each step.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reagent Preparation (The "Why"): To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and potassium carbonate (2.5 equiv). The use of a slight excess of the boronic acid drives the reaction to completion, while the palladium catalyst is the engine of the C-C bond formation. The base is essential for the transmetalation step of the catalytic cycle.
-
Inert Atmosphere (The "Why"): Seal the flask with a rubber septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times. This is critical because the Pd(0) active catalyst is sensitive to oxygen and will be deactivated if the atmosphere is not inert.
-
Solvent Addition (The "Why"): Via syringe, add degassed solvents, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). Degassing the solvents (by sparging with inert gas) is another crucial step to prevent catalyst oxidation.
-
Reaction (The "Why"): Immerse the flask in a preheated oil bath at 85-95 °C and stir vigorously. The heat provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup (The "Why"): Cool the reaction to room temperature. Add water to dissolve the inorganic salts and quench the reaction. Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). The desired product is organic-soluble and will move into the ethyl acetate layer.
-
Washing and Drying (The "Why"): Combine the organic extracts and wash with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate to remove all traces of water, which could interfere with the final purification.
-
Purification (The "Why"): Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude material is then purified by flash column chromatography on silica gel to isolate the pure 2-chloro-4-aryl-6-(trifluoromethyl)pyridine product.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine|CAS 518057-64-2 [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. bldpharm.com [bldpharm.com]
- 5. CAS#:205444-22-0 | this compound | Chemsrc [chemsrc.com]
- 6. This compound, China this compound Manufacturers, China this compound Suppliers - capotchem [chinachemnet.com]
- 7. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 8. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. chemicalbook.com [chemicalbook.com]
The Advent of a Key Building Block: A Technical Guide to 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
An In-depth Exploration of the Synthesis and Strategic Importance of a Critical Intermediate in Modern Chemistry
Introduction: The Strategic Value of Fluorinated Pyridines
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance crucial properties of bioactive compounds. These enhancements often include increased lipophilicity, improved metabolic stability, and stronger binding affinity to target proteins.[1][2] Within this context, trifluoromethylpyridines have emerged as exceptionally valuable scaffolds for the synthesis of novel chemical entities.[1][3] This guide focuses on a particularly strategic, albeit less ubiquitously documented, building block: 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine . Its unique arrangement of halo-substituents and the trifluoromethyl group offers medicinal and process chemists a versatile platform for complex molecular construction through selective, site-differentiated reactions.
This document serves as a technical primer on the synthesis of this compound, providing a detailed examination of a key synthetic pathway, the underlying chemical principles, and the practical considerations for its preparation.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 205444-22-0[4][5][6][7] |
| Molecular Formula | C6H2ClF3IN[4][8] |
| Molecular Weight | 307.44 g/mol [4][8] |
| Melting Point | 94-95°C[8] |
| Boiling Point | 230.5±35.0 °C at 760 mmHg[8] |
| Density | 2.0±0.1 g/cm3 [8] |
Synthetic Pathways and Mechanistic Rationale
The synthesis of this compound is not as straightforward as a simple halogenation of a pyridine precursor. The regioselectivity required to install the iodo and chloro groups at the 4- and 2-positions, respectively, in the presence of a deactivating trifluoromethyl group at the 6-position necessitates a carefully planned synthetic sequence. One documented approach involves the directed ortho-metalation of a pre-existing chloro-trifluoromethylpyridine, followed by iodination.
Directed Iodination of 2-Chloro-6-(trifluoromethyl)pyridine
A common strategy for the functionalization of pyridine rings, especially those bearing deactivating groups, is directed ortho-metalation. This approach utilizes a strong base to deprotonate a position adjacent to a directing group, creating a nucleophilic center that can then be quenched with an electrophile. While a direct protocol for the 4-iodination of 2-chloro-6-(trifluoromethyl)pyridine is not explicitly detailed in the provided results, a closely related synthesis for a positional isomer, 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, offers a blueprint for this transformation.[9]
The logic of this approach relies on the ability of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to selectively deprotonate the pyridine ring. The choice of solvent and cryogenic temperatures (-78 °C) is critical to maintain the stability of the highly reactive lithiated intermediate and to prevent side reactions.
The following diagram illustrates the proposed synthetic workflow for the preparation of this compound, based on analogous transformations.
Caption: Synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol
The following is a detailed, step-by-step protocol for the synthesis of this compound, adapted from a procedure for a related isomer.[9] This protocol is provided for informational purposes and should be performed by qualified personnel in a properly equipped laboratory.
Materials and Reagents:
-
2-Chloro-6-(trifluoromethyl)pyridine (Precursor)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)
-
Iodine (I₂)
-
1 M Sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is flame-dried and allowed to cool under an inert atmosphere (e.g., nitrogen or argon). The flask is charged with 2-chloro-6-(trifluoromethyl)pyridine and anhydrous tetrahydrofuran.
-
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at -78 °C for approximately 1 hour to ensure complete formation of the lithiated intermediate.[5]
-
Iodination: A solution of iodine in anhydrous tetrahydrofuran is prepared and added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-2 hours at this temperature.[5][9]
-
Quenching: The reaction is carefully quenched at -78 °C by the addition of a 1 M aqueous solution of sodium thiosulfate to consume any unreacted iodine. The mixture is then allowed to warm to room temperature.[5][9]
-
Workup: The organic solvent is partially removed under reduced pressure. The aqueous layer is separated and extracted multiple times with ethyl acetate. The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.[5]
-
Purification: The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel, typically using petroleum ether or a petroleum ether/ethyl acetate gradient as the eluent, to yield this compound as a solid.[5]
Alternative Synthetic Approaches
While directed metalation is a powerful tool, other synthetic strategies can be envisaged. A multi-step synthesis starting from acyclic precursors has been patented for the production of 2-chloro-4-(trifluoromethyl)pyridine.[10] This route involves the construction of the pyridine ring from simpler building blocks like vinyl n-butyl ether and trifluoroacetic anhydride, followed by cyclization and subsequent chlorination.[10] While more complex, this approach may be more amenable to large-scale synthesis by avoiding cryogenic conditions and expensive organometallic reagents.[10]
The following diagram outlines the conceptual stages of this alternative, ring-construction approach.
Caption: Conceptual overview of a pyridine ring synthesis approach.
Conclusion
The synthesis of this compound represents a key achievement in the development of versatile chemical building blocks. Its strategic placement of reactive handles—the chloro and iodo groups—allows for selective functionalization through a variety of cross-coupling reactions, making it an invaluable intermediate in the synthesis of complex pharmaceutical and agrochemical targets. The methodologies outlined in this guide, particularly directed ortho-metalation, highlight the sophisticated strategies employed by chemists to achieve precise molecular architectures. As the demand for novel, highly functionalized molecules continues to grow, the importance of intermediates like this compound will undoubtedly increase.
References
- 1. nbinno.com [nbinno.com]
- 2. 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine|CAS 518057-64-2 [benchchem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 205444-22-0 [chemicalbook.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. This compound | 205444-22-0 [amp.chemicalbook.com]
- 8. CAS#:205444-22-0 | this compound | Chemsrc [chemsrc.com]
- 9. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]
- 10. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
The Synthetic Chemist's Compass: Navigating the Reactivity of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of functionalized pyridines, 2-chloro-4-iodo-6-(trifluoromethyl)pyridine stands out as a highly versatile and strategically important building block. Its unique arrangement of substituents—a powerful electron-withdrawing trifluoromethyl group and two distinct halogen atoms at positions amenable to selective functionalization—offers a powerful platform for the synthesis of complex, multi-substituted pyridine derivatives. This guide provides a comprehensive exploration of the reactivity of this molecule, focusing on the principles that govern its selective transformations. We will delve into the mechanistic underpinnings of its participation in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction: A Molecule of Strategic Importance
This compound is a trifunctionalized pyridine ring system. The strategic placement of its substituents is key to its utility:
-
The Trifluoromethyl Group: This strongly electron-withdrawing group significantly influences the electronics of the pyridine ring, activating it towards certain transformations and influencing the regioselectivity of others.
-
The Halogen Atoms: The presence of both a chloro and an iodo substituent opens the door for selective, sequential functionalization. The well-established difference in reactivity between the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions is the lynchpin of this molecule's synthetic utility.
This guide will dissect the reactivity of this compound, providing a roadmap for its strategic deployment in complex molecule synthesis.
The Cornerstone of Selectivity: Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-I and C-Cl bonds is the most powerful feature of this compound. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond.[1] This reactivity hierarchy (C-I > C-Br > C-Cl) allows for the selective functionalization of the 4-position of the pyridine ring, leaving the 2-chloro substituent intact for subsequent transformations.[1][2][3][4]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. In the case of this compound, this reaction can be employed to introduce a diverse range of aryl and heteroaryl substituents at the 4-position with high selectivity.
Causality Behind Experimental Choices:
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preserving the C-Cl bond.
-
Catalyst and Ligand: A combination of a palladium(II) precatalyst, such as Pd(OAc)₂, and a phosphine ligand is commonly used. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required to promote oxidative addition.[5]
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and the stability of the substrates and products. Inorganic bases like K₂CO₃ or K₃PO₄ are frequently employed.[6]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol is a general guideline for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound. Optimization for specific substrates may be necessary.
| Step | Procedure |
| 1. | To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). |
| 2. | Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v). |
| 3. | Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). |
| 4. | Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. |
| 5. | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |
| 6. | Purify the crude product by flash column chromatography on silica gel. |
Expected Outcome: The reaction is expected to yield the 2-chloro-4-aryl-6-(trifluoromethyl)pyridine derivative, with the C-Cl bond remaining intact for further functionalization.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a C–C bond between a terminal alkyne and an aryl or vinyl halide.[3][7] This reaction is instrumental in introducing alkynyl functionalities at the 4-position of this compound. These alkynyl groups can serve as valuable handles for further transformations, such as cycloadditions or reductions.
Causality Behind Experimental Choices:
The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.
-
Palladium Catalyst: As with the Suzuki coupling, a palladium(0) species is the active catalyst.
-
Copper(I) Co-catalyst: The copper(I) salt (e.g., CuI) reacts with the alkyne to form a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[3]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: Selective Sonogashira Coupling at the C4-Position
This protocol provides a general procedure for the selective Sonogashira coupling of a terminal alkyne with this compound.
| Step | Procedure |
| 1. | To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). |
| 2. | Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2.0-3.0 equiv). |
| 3. | Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture. |
| 4. | Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS). |
| 5. | Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine. |
| 6. | Dry the organic layer, filter, and concentrate. |
| 7. | Purify the crude product by flash column chromatography. |
Expected Outcome: This procedure should afford the 4-alkynyl-2-chloro-6-(trifluoromethyl)pyridine with high selectivity.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[8][9] This reaction can be applied to this compound to selectively introduce a wide variety of primary and secondary amines at the 4-position.
Causality Behind Experimental Choices:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.
-
Ligands: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig (e.g., XPhos, SPhos), are often necessary to facilitate the reductive elimination step and prevent catalyst deactivation. For dihalopyridines, the choice of ligand can also influence the regioselectivity.[10]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C4-Position
This protocol outlines a general procedure for the selective amination of this compound.
| Step | Procedure |
| 1. | In a glovebox or under an inert atmosphere, charge a dry reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., Cs₂CO₃, 1.5-2.0 equiv). |
| 2. | Add this compound (1.0 equiv) and the desired amine (1.1-1.5 equiv). |
| 3. | Add an anhydrous, degassed solvent, such as toluene or dioxane. |
| 4. | Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed. |
| 5. | Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. |
| 6. | Wash the filtrate with water and brine, then dry, filter, and concentrate. |
| 7. | Purify the product by column chromatography. |
Expected Outcome: The reaction should provide the 4-amino-2-chloro-6-(trifluoromethyl)pyridine derivative in good yield.
Workflow for Sequential Cross-Coupling
Caption: Sequential functionalization workflow for this compound.
Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway
The electron-deficient nature of the pyridine ring, exacerbated by the powerful electron-withdrawing trifluoromethyl group, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the pyridine ring at an electron-deficient carbon atom bearing a leaving group, proceeding through a Meisenheimer-like intermediate.[11][12][13]
Regioselectivity in SNAr:
Nucleophilic attack on the pyridine ring is favored at the 2- and 4-positions, as the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[11] In the case of this compound, the 2-position is particularly activated by the adjacent nitrogen and the trifluoromethyl group at the 6-position. While the C-I bond is the more reactive site in palladium-catalyzed reactions, the C-Cl bond at the activated 2-position is a potential site for SNAr.
Experimental Considerations:
SNAr reactions on this substrate are typically carried out with strong nucleophiles, such as alkoxides or amines, often at elevated temperatures. The choice of reaction conditions can be tuned to favor substitution at the 2-position, providing a complementary strategy to the C4-selective cross-coupling reactions.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide
This protocol provides a general method for the substitution of the 2-chloro group with an alkoxide.
| Step | Procedure |
| 1. | To a solution of the desired alcohol (excess) in a dry, aprotic solvent like THF or DMF, add a strong base such as sodium hydride (NaH, 1.5 equiv) at 0 °C to generate the alkoxide in situ. |
| 2. | After gas evolution ceases, add this compound (1.0 equiv) to the reaction mixture. |
| 3. | Heat the reaction to a temperature between 60 °C and 100 °C, and monitor the progress by TLC or LC-MS. |
| 4. | Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. |
| 5. | Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate. |
| 6. | Concentrate the solution and purify the crude product by column chromatography. |
Expected Outcome: This reaction is expected to yield the 2-alkoxy-4-iodo-6-(trifluoromethyl)pyridine, demonstrating the utility of SNAr for functionalizing the 2-position.
Reaction Mechanism: Nucleophilic Aromatic Substitution
Caption: General mechanism for nucleophilic aromatic substitution at the C2 position.
Synthesis of this compound
For researchers who wish to prepare this valuable building block, a common synthetic route involves the halogenation of a suitable pyridine precursor. One approach is the iodination of 2-chloro-6-(trifluoromethyl)pyridine. A detailed, multi-step synthesis starting from more readily available materials has also been reported.[14]
Conclusion: A Versatile Tool for Modern Synthesis
This compound is a powerful and versatile building block that offers chemists a reliable platform for the synthesis of complex, multi-substituted pyridine derivatives. The key to its utility lies in the predictable and selective reactivity of its two distinct carbon-halogen bonds. By judiciously choosing between palladium-catalyzed cross-coupling conditions and nucleophilic aromatic substitution, researchers can selectively functionalize either the 4-position or the 2-position of the pyridine ring. This guide has provided a comprehensive overview of the principles governing these transformations, along with detailed experimental protocols to serve as a starting point for synthetic endeavors. As the demand for novel, functionalized heterocyclic compounds continues to grow in the fields of drug discovery and materials science, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in driving innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
Trifluoromethylpyridines: A Technical Guide to a Privileged Scaffold in Modern Research
Abstract: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern chemical and biological research. Among fluorinated motifs, the trifluoromethyl group (–CF3) attached to a pyridine ring represents a particularly powerful combination, creating a class of compounds known as trifluoromethylpyridines (TFMPs). This guide provides an in-depth analysis of the synthesis, unique physicochemical properties, and diverse applications of TFMPs. We will explore the causal relationships between the electronic and steric nature of the TFMP moiety and its profound impact on biological activity and material properties, offering a technical resource for researchers in drug discovery, agrochemical science, and materials development.
The Strategic Value of Fluorine in Pyridinic Scaffolds
The confluence of the pyridine ring and the trifluoromethyl group creates a synergistic effect that medicinal, agricultural, and materials scientists find highly advantageous. The pyridine ring, a nitrogen-containing heterocycle, is a common feature in bioactive molecules, often participating in hydrogen bonding and other key receptor interactions. The trifluoromethyl group, on the other hand, is a unique substituent with potent electronic and steric properties.
The introduction of a –CF3 group into a molecule can dramatically alter its characteristics:[1]
-
Increased Lipophilicity: The –CF3 group significantly enhances a molecule's ability to pass through biological membranes, which is crucial for drug absorption and distribution.[1]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the –CF3 group resistant to metabolic breakdown by enzymes like cytochrome P450. This often leads to a longer half-life for drug candidates.[1][2][3]
-
Modulation of Electronic Properties: As a powerful electron-withdrawing group, the –CF3 moiety can alter the electron density of the pyridine ring, influencing its basicity (pKa) and its interactions with biological targets.[1]
-
Conformational Control: The steric bulk of the –CF3 group can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to a target protein.
When combined, these features make trifluoromethylpyridines a "privileged scaffold" in research, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.[2][4]
Physicochemical & Metabolic Profile
The position of the trifluoromethyl group on the pyridine ring dictates its impact on the molecule's overall properties. Understanding these effects is critical for rational design in research.
| Property | Effect of –CF3 Group | Rationale & Impact on Research |
| Basicity (pKa) | Decreased | The strong electron-withdrawing nature of the –CF3 group pulls electron density away from the pyridine nitrogen, making it less basic. This is crucial in drug design, as it can prevent unwanted protonation at physiological pH, which might otherwise hinder cell permeability or receptor binding. |
| Lipophilicity (logP) | Increased | The fluorine atoms in the –CF3 group are highly lipophilic. This property is often exploited to improve a compound's ability to cross the blood-brain barrier or to enhance its absorption in the gut.[1] |
| Metabolic Stability | Increased | The high strength of the C-F bond makes the –CF3 group a "metabolic shield." It blocks positions on the pyridine ring that might otherwise be susceptible to oxidative metabolism, thereby increasing the compound's in-vivo half-life.[2][3] |
| Dipole Moment | Altered | The introduction of the highly polar C-F bonds significantly changes the molecule's dipole moment. This can lead to stronger and more specific interactions with target proteins, enhancing binding affinity and selectivity. |
The interplay of these properties is what makes trifluoromethylpyridines such a versatile tool. For instance, a medicinal chemist might choose a specific TFMP isomer to fine-tune the pKa of a drug candidate, ensuring optimal engagement with its target while maintaining good cell permeability.[2]
Synthetic Strategies: Accessing the Trifluoromethylpyridine Core
The growing importance of TFMPs has driven the development of numerous synthetic methodologies. These can be broadly categorized into two main approaches: direct trifluoromethylation of a pre-formed pyridine ring, and the construction of the pyridine ring from a trifluoromethyl-containing building block.[5]
A common industrial method involves the halogen exchange of a trichloromethylpyridine with a fluorine source, or the simultaneous vapor-phase chlorination and fluorination of picoline derivatives at high temperatures.[6][7] For example, 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for several agrochemicals, is often synthesized from 3-picoline through a multi-step chlorination and fluorination process.[5][8]
Applications in Medicinal Chemistry
The trifluoromethylpyridine scaffold is a recurring motif in a wide range of therapeutic agents, with several approved drugs and numerous clinical candidates.[7][9]
-
Oncology: Many kinase inhibitors incorporate the TFMP moiety. The –CF3 group can enhance binding to the ATP pocket of kinases, leading to potent and selective inhibition. For example, derivatives of 4-amino-2-chloro-6-(trifluoromethyl)pyridine have been investigated as potential anticancer agents that target signaling pathways involved in tumor growth.[2]
-
Infectious Diseases: The antiviral drug Tipranavir, used to treat HIV, contains a TFMP core.[5] In this context, the TFMP group contributes to the drug's potency and favorable pharmacokinetic profile. Additionally, the antibacterial properties of some TFMP derivatives are being explored for combating resistant bacterial strains.[2]
-
Neuroscience: The ability of the –CF3 group to increase lipophilicity makes it a valuable tool for designing drugs that can penetrate the blood-brain barrier and act on the central nervous system.
Applications in Agrochemicals
Trifluoromethylpyridines are of immense importance in the agricultural industry, forming the backbone of many modern herbicides, insecticides, and fungicides.[4][10][11][12]
-
Herbicides: The first herbicide containing a TFMP structure was Fluazifop-butyl, which functions as an acetyl-CoA carboxylase (ACCase) inhibitor.[6] The inclusion of the TFMP moiety was found to be superior to the corresponding benzene analogue, showing excellent activity against grass weeds.[6]
-
Insecticides: Flonicamid, an insecticide effective against aphids, features a 4-trifluoromethyl-nicotinamide structure.[5] Another prominent example is Sulfoxaflor, which is based on a 6-(trifluoromethyl)pyridine core and is used to control sap-feeding pests.[5]
-
Fungicides: The TFMP structure is also found in fungicides used to protect crops from various diseases.
The demand for key TFMP intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is substantial, driven by their use in synthesizing a range of crop protection products.[5][6]
Emerging Applications in Materials Science
Beyond life sciences, the unique electronic and thermal properties of trifluoromethylpyridines are attracting interest in materials science.[3][10] They are being explored as components in:
-
Advanced Polymers and Liquid Crystals: The rigidity of the pyridine ring combined with the properties of the –CF3 group can be used to design materials with specific thermal and optical characteristics.[3]
-
Functional Materials: Their unique electronic nature makes them potential candidates for use in organic electronics and other advanced applications.[3][6]
Key Experimental Protocols
Protocol: Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)pyridine from 2-Chloro-5-(trifluoromethyl)pyridine
This protocol is a representative example of a chlorination reaction to functionalize a TFMP intermediate and should be performed by trained personnel with appropriate safety precautions.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (1 equivalent)
-
Ferric chloride (FeCl3) (catalyst)
-
Chlorine gas (Cl2)
-
Hot water
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vessel suitable for gas dispersion and heating
Procedure:
-
Charge the reaction vessel with 2-chloro-5-(trifluoromethyl)pyridine (e.g., 363 g) and ferric chloride (e.g., 325 g).[8]
-
Heat the reaction mixture to 150-170 °C.[8]
-
Begin bubbling chlorine gas through the heated mixture.
-
Maintain the reaction at 150-170 °C for approximately 18 hours, monitoring the reaction progress by a suitable method (e.g., GC).[8]
-
Upon completion, carefully add the hot reaction mixture to hot water (e.g., 1.5 L) to quench the reaction and dissolve inorganic salts.
-
Separate the organic layer from the aqueous layer.
-
Dry the organic layer over anhydrous sodium sulfate.[8]
-
Purify the crude product by distillation to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.[8]
Self-Validation: The identity and purity of the final product should be confirmed through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The yield should be calculated based on the starting material.
Conclusion & Future Perspectives
Trifluoromethylpyridines have firmly established themselves as a cornerstone in the development of pharmaceuticals, agrochemicals, and increasingly, advanced materials.[5][10] The unique combination of the pyridine core's biological relevance and the trifluoromethyl group's powerful physicochemical influence provides researchers with a versatile platform for molecular design. As synthetic methods become more sophisticated and our understanding of fluorine chemistry deepens, the applications of TFMPs are expected to expand even further.[5][10] Future research will likely focus on developing more selective and efficient synthetic routes, exploring novel TFMP isomers, and applying these remarkable compounds to new and unsolved challenges in science and technology.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. alfa-chemical.com [alfa-chemical.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Strategic Derivatization of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine for Drug Discovery
Abstract
This guide provides a comprehensive overview of synthetic strategies for the derivatization of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine, a highly versatile and valuable building block in modern medicinal chemistry. The presence of a trifluoromethyl group, known to enhance metabolic stability and lipophilicity, combined with two halogens of differential reactivity, makes this scaffold an ideal starting point for the synthesis of diverse compound libraries.[1][2] We will explore key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—that selectively target the more reactive C-4 iodo position, as well as nucleophilic aromatic substitution (SNAr) at the C-2 chloro position. This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations for efficient molecular design.
Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold
The this compound core is a privileged structure in drug discovery. The trifluoromethylpyridine motif is a cornerstone in the design of active pharmaceutical ingredients (APIs), where the CF₃ group often imparts desirable pharmacokinetic properties such as increased metabolic stability, enhanced membrane permeability, and improved binding affinity.[2]
The true synthetic power of this reagent, however, lies in the orthogonal reactivity of its two halogen substituents. The carbon-iodine bond at the C-4 position is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine bond at the C-2 position.[3][4] This reactivity differential (I >> Cl) is the foundation for predictable and regioselective functionalization, allowing for a modular approach to building complex, 2,4,6-trisubstituted pyridine derivatives—a common feature in biologically active molecules.[3]
This guide details validated protocols for leveraging this differential reactivity to forge new carbon-carbon and carbon-nitrogen bonds, enabling the systematic exploration of chemical space around the pyridine core.
Caption: Overview of this compound structure and its key reactive sites.
Selective C-C Bond Formation at the C-4 Position
The enhanced reactivity of the aryl iodide at C-4 allows for its selective functionalization in the presence of the aryl chloride at C-2 under standard palladium-catalyzed cross-coupling conditions. This is the cornerstone of any sequential derivatization strategy.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C(sp²)-C(sp²) bond formation due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4][5]
Causality Behind the Protocol: The reaction proceeds via a well-established catalytic cycle.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond, which is weaker and more polarizable than the C-Cl bond, forming a Pd(II) intermediate.
-
Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron species, facilitating the transfer of the organic group from boron to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1.1: Suzuki-Miyaura Coupling
| Parameter | Value/Reagent | Notes |
| Reactants | This compound (1.0 eq) | |
| Arylboronic Acid (1.2 - 1.5 eq) | Ensure high purity of the boronic acid. | |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(dppf)Cl₂ is often more robust and effective. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq) | Cs₂CO₃ is a stronger base and can be beneficial for less reactive partners. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Degas solvent thoroughly before use. |
| Temperature | 80 - 100 °C | Monitor reaction progress by TLC or LC-MS. |
| Time | 4 - 16 hours |
Step-by-Step Methodology:
-
To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., Dioxane/H₂O) via syringe.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the stirring mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours or until starting material is consumed as monitored by LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-chloro-6-(trifluoromethyl)pyridine derivative.[6][7][8]
Sonogashira Coupling: Installing Alkynyl Groups
The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, creating a C(sp²)-C(sp) bond.[9] It uniquely employs a dual-catalyst system, with palladium facilitating the main cross-coupling cycle and a copper(I) salt acting as a co-catalyst to form a key copper-acetylide intermediate.[10][11]
Protocol 1.2: Sonogashira Coupling
| Parameter | Value/Reagent | Notes |
| Reactants | This compound (1.0 eq) | |
| Terminal Alkyne (1.1 - 1.5 eq) | ||
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | |
| Co-catalyst | Copper(I) Iodide (CuI) (1-3 mol%) | Crucial for the formation of the copper acetylide. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 - 5.0 eq) | Often used as both the base and a co-solvent. |
| Solvent | THF or DMF | Anhydrous and anaerobic conditions are recommended.[11] |
| Temperature | Room Temperature to 60 °C | Reaction is often facile at room temperature. |
| Time | 2 - 8 hours |
Step-by-Step Methodology:
-
To an oven-dried reaction flask, add this compound (1.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add anhydrous solvent (e.g., THF), followed by the terminal alkyne (1.2 eq) and the amine base (e.g., TEA, 3.0 eq).
-
To the stirring solution, add the catalysts: CuI (2 mol%) and Pd(PPh₃)₂Cl₂ (3 mol%).
-
Stir the reaction at room temperature for 3 hours or until completion, monitoring by TLC.[10]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 4-alkynyl-2-chloro-6-(trifluoromethyl)pyridine product.
Forging C-N Bonds: Amination Strategies
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. This scaffold offers two distinct opportunities for C-N bond formation.
Buchwald-Hartwig Amination: Palladium-Catalyzed N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[12][13] Like the Suzuki coupling, this reaction can be directed selectively to the C-4 iodo position under appropriate conditions. The choice of phosphine ligand is critical and can significantly impact reaction efficiency and scope.[14][15]
Caption: Simplified workflow of the Buchwald-Hartwig amination reaction.
Protocol 2.1: Buchwald-Hartwig Amination at C-4
| Parameter | Value/Reagent | Notes |
| Reactants | This compound (1.0 eq) | |
| Primary or Secondary Amine (1.1 - 1.5 eq) | ||
| Catalyst System | Pd₂(dba)₃ (1-2 mol%) + Ligand (2-4 mol%) | Common ligands include XPhos, RuPhos, or BINAP. |
| Base | NaOt-Bu or K₃PO₄ (1.5 - 2.5 eq) | NaOt-Bu is a strong, non-nucleophilic base suitable for many amines. |
| Solvent | Toluene or Dioxane | Anhydrous and anaerobic conditions are essential. |
| Temperature | 80 - 110 °C | |
| Time | 6 - 24 hours |
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 eq) to a reaction tube.
-
Add the this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the mixture at 100 °C for 16 hours.[16]
-
Cool to room temperature, then partition the contents between ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to isolate the 4-amino-2-chloro-6-(trifluoromethyl)pyridine product.
Nucleophilic Aromatic Substitution (SNAr) at C-2
Once the C-4 position has been functionalized, the C-2 chloro group becomes the primary target for further modification. The pyridine nitrogen and the strongly electron-withdrawing CF₃ group activate the C-2 (and C-6) position towards attack by nucleophiles.[1][17] This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18]
Protocol 2.2: SNAr with an Amine at C-2
| Parameter | Value/Reagent | Notes |
| Reactant | 4-Substituted-2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) | Starting material from Protocol 1.1, 1.2, or 2.1. |
| Nucleophile | Amine (Primary or Secondary) (2.0 - 5.0 eq) | A large excess of the amine can serve as both nucleophile and base. |
| Base (optional) | K₂CO₃ or DBU (1.0 - 2.0 eq) | Can be added to facilitate the reaction with less nucleophilic amines. |
| Solvent | DMSO, NMP, or neat amine | High-boiling polar aprotic solvents are effective. |
| Temperature | 100 - 150 °C | Higher temperatures are typically required compared to Pd-coupling. |
| Time | 12 - 48 hours |
Step-by-Step Methodology:
-
In a sealed reaction vessel, combine the 4-substituted-2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) and the desired amine (3.0 eq).
-
Add DMSO as a solvent.
-
Seal the vessel tightly and heat the reaction mixture to 120 °C.
-
Stir for 24 hours, monitoring the reaction by LC-MS.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude material via flash chromatography or preparative HPLC to obtain the di-substituted product.
Strategic Workflow: Sequential Functionalization
The true utility of this compound is realized through sequential reactions. The typical and most logical strategy involves an initial palladium-catalyzed cross-coupling at the C-4 iodo position, followed by a nucleophilic aromatic substitution at the C-2 chloro position. This approach allows for the controlled and divergent synthesis of a wide array of 2,4-disubstituted-6-(trifluoromethyl)pyridine derivatives from a common intermediate.
Caption: Logical workflow for the sequential derivatization of the title compound.
Conclusion
This compound is a powerful and versatile building block for drug discovery and development. Its well-defined reactivity profile enables chemists to perform selective, high-yielding transformations at specific positions on the pyridine ring. By mastering the palladium-catalyzed cross-coupling reactions at the C-4 position and nucleophilic aromatic substitution at the C-2 position, research teams can rapidly generate novel, highly functionalized molecules. The protocols and strategic insights provided herein serve as a robust foundation for leveraging this scaffold to its full potential in the pursuit of new therapeutic agents.
References
- 1. 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine|CAS 518057-64-2 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. research.rug.nl [research.rug.nl]
- 15. jk-sci.com [jk-sci.com]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Suzuki Couplings with 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Introduction: A Privileged Scaffold for Modern Chemistry
In the landscape of medicinal chemistry and materials science, trifluoromethyl-substituted pyridines represent a class of high-value heterocyclic building blocks.[1] The incorporation of a trifluoromethyl (-CF₃) group into a molecule can profoundly enhance its pharmacological profile, improving metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine stands out as a particularly versatile intermediate. Its utility is rooted in the differential reactivity of its two halogen substituents, which enables chemists to perform selective and sequential palladium-catalyzed cross-coupling reactions.[5][6]
The carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond.[7][8][9] This intrinsic reactivity difference is the cornerstone of its application, allowing for the precise, regioselective functionalization at the C-4 position under mild conditions, while preserving the C-2 chloro group for subsequent transformations under more forcing conditions.[6][10] This guide provides a deep dive into the mechanistic principles and practical protocols for leveraging this reactivity in Suzuki-Miyaura coupling reactions.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, coupling an organoboron species with an organic halide.[11][12] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
The key to harnessing the full potential of this compound lies in controlling the initial Oxidative Addition step. The preferential cleavage of the C-I bond over the C-Cl bond is the selectivity-determining event that dictates the outcome of the initial coupling reaction.
Protocol 1: Selective Suzuki Coupling at the C-4 Position
This protocol details the standard procedure for achieving a highly regioselective Suzuki coupling at the C-4 (iodo) position, yielding a 2-chloro-4-aryl-6-(trifluoromethyl)pyridine intermediate. This product is a valuable scaffold for further diversification.[5][6]
Objective
To synthesize 2-chloro-4-aryl-6-(trifluoromethyl)pyridine via selective C-C bond formation at the C-I position.
Experimental Workflow
Detailed Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 5 mL total), via syringe.[13][14]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodopyridine is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.[14]
Expert Insights: Rationale Behind Parameter Selection
-
Catalyst Choice: For the highly reactive C-I bond, standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are generally sufficient.[10] These systems are robust and do not require the more activated, bulky, and electron-rich ligands needed for C-Cl bond coupling.
-
Base Selection: An inorganic base like K₂CO₃ or Cs₂CO₃ is crucial. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[11][15] The aqueous solvent mixture aids in dissolving the base.
-
Temperature Control: Maintaining a moderate temperature (80-100 °C) is critical for selectivity.[10] Higher temperatures could provide sufficient energy to initiate the undesired oxidative addition at the C-Cl bond, leading to a mixture of mono- and di-arylated products.
Data Summary: Representative C-4 Couplings
The following table summarizes expected outcomes for the C-4 arylation based on analogous reactions reported in the literature. Yields are representative and will vary with the specific substrate and precise conditions.
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ / Dioxane:H₂O | 90 | 6 | 85-95 |
| Phenylboronic acid | PdCl₂(dppf) (2 mol%) | K₃PO₄ / DMF | 100 | 8 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (3 mol%) | Cs₂CO₃ / Dioxane:H₂O | 90 | 10 | 75-88 |
| 4-Cyanophenylboronic acid | Pd₂(dba)₃/PPh₃ (2/8 mol%) | K₂CO₃ / Toluene:H₂O | 100 | 12 | 70-85 |
Protocol 2: Sequential Suzuki Coupling at the C-2 Position
The true synthetic power of the starting material is realized in a sequential coupling strategy.[5] The 2-chloro-4-aryl-6-(trifluoromethyl)pyridine intermediate from Protocol 1 can undergo a second Suzuki coupling under more vigorous conditions to install a different group at the C-2 position.
Objective
To synthesize unsymmetrical 2,4-diaryl-6-(trifluoromethyl)pyridines.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 2-chloro-4-aryl-6-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv.), the second arylboronic acid (1.5 mmol, 1.5 equiv.), a strong, non-nucleophilic base such as potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a specialized ligand (e.g., SPhos or XPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent such as toluene or dioxane (5 mL) via syringe.
-
Reaction: Seal the reaction vessel tightly and place it in a preheated oil bath at 110-120 °C. Stir vigorously.
-
Monitoring: Due to the less reactive nature of the C-Cl bond, these reactions are typically slower. Monitor progress over 12-24 hours.
-
Workup & Purification: Follow the same workup and purification procedure as outlined in Protocol 1.
Expert Insights: Overcoming the C-Cl Activation Barrier
-
Forcing Conditions: The C-Cl bond is significantly stronger than the C-I bond, necessitating higher temperatures to drive the rate-limiting oxidative addition step.[6][10]
-
Advanced Catalyst Systems: Standard catalysts are often ineffective for activating aryl chlorides. The use of electron-rich and sterically bulky phosphine ligands (e.g., Buchwald biarylphosphine ligands like SPhos) or N-heterocyclic carbenes (NHCs) is critical.[14][16] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition, and facilitate the final reductive elimination step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Base is not strong enough or insoluble. 3. Reaction temperature too low. | 1. Use a fresh catalyst or a more air-stable pre-catalyst (e.g., PdCl₂(dppf)). Ensure proper degassing.[17] 2. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a solvent system that improves solubility (e.g., DMF, Dioxane/H₂O).[10] 3. Increase temperature in 10 °C increments, monitoring for side products. |
| Protodeboronation | 1. Boronic acid is unstable under reaction conditions. 2. Presence of excess water and/or strong base. | 1. Switch to the corresponding pinacol boronate ester (BPin), which is more stable.[17] 2. Use anhydrous conditions with a base like KF or K₃PO₄.[17] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. | 1. Ensure thorough degassing of the solvent and reaction vessel (e.g., freeze-pump-thaw cycles or sparging with argon for 30 min).[17] |
| Loss of Selectivity (for Protocol 1) | 1. Reaction temperature is too high. 2. Reaction time is excessively long. | 1. Lower the reaction temperature to 80 °C. 2. Monitor the reaction closely by TLC/LC-MS and stop the reaction as soon as the starting material is consumed.[10] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pyridine derivatives. The pronounced difference in reactivity between the C-I and C-Cl bonds provides a reliable handle for regioselective and sequential Suzuki-Miyaura couplings. By carefully selecting reaction parameters—particularly the catalyst system and temperature—researchers can selectively functionalize the C-4 position before targeting the C-2 position. This strategic approach opens a direct and efficient pathway to novel, highly substituted pyridine scaffolds that are of significant interest in the development of pharmaceuticals and advanced functional materials.[1][5][6]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine|CAS 518057-64-2 [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Differentiated Pyridine Building Block
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are indispensable tools for medicinal chemists.[1] The strategic incorporation of a trifluoromethyl (-CF3) group into a pyridine scaffold can confer significant advantages, including increased lipophilicity, improved metabolic stability, and enhanced binding affinity to target proteins.[1][2] The trifluoromethyl group is strongly electron-withdrawing, which significantly impacts the electronic properties of the aromatic ring.[2] This makes trifluoromethylpyridines (TFMPs) a key structural motif in a growing number of approved pharmaceuticals and agrochemicals.[2][3][4]
The compound 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine represents a particularly valuable and versatile building block. Its utility stems from the presence of two distinct halogen atoms at positions with different electronic environments. This differentiation is the cornerstone of its application in selective, sequential cross-coupling reactions, allowing for the controlled and regioselective construction of highly functionalized pyridine derivatives. The significant difference in the bond strength and reactivity of the C4-I bond versus the C2-Cl bond enables chemists to perform site-selective functionalization, a critical capability in complex molecule synthesis.[5][6]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions using this substrate. It explains the principles of chemoselectivity and offers detailed, field-proven protocols for key transformations, designed for researchers, scientists, and drug development professionals.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity Differentials
The success of using this compound in sequential synthesis hinges on the ability to selectively functionalize one halogenated position while leaving the other intact for a subsequent transformation. This chemoselectivity is governed by the fundamental mechanism of palladium-catalyzed cross-coupling, specifically the initial oxidative addition step.
The generally accepted order of reactivity for aryl halides in oxidative addition to a Palladium(0) center is:
C-I > C-Br > C-Cl > C-F
This trend is primarily dictated by the carbon-halogen bond dissociation energy; the weaker C-I bond is cleaved much more readily than the stronger C-Cl bond.[5] In the case of this compound, the C4-I bond is the kinetically favored site for oxidative addition. Therefore, under carefully controlled, mild reaction conditions, palladium catalysts will selectively insert at the C4 position, enabling functionalization at this site while preserving the C2-chloro group.[7]
While the C2 position is electronically activated due to its proximity to the electronegative pyridine nitrogen, this electronic factor is generally subordinate to the overwhelming difference in bond strength between the iodide and the chloride.[5][6] This inherent reactivity differential is the key to designing a logical, stepwise synthetic strategy.
Caption: Logical workflow for selective functionalization.
Application Protocol 1: Suzuki-Miyaura C-C Coupling at the C4-Iodo Position
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[8] For this compound, this reaction proceeds with high selectivity at the C4-iodo position under standard conditions.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) precatalyst that is effective for C-I bond activation. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be used to generate the active Pd(0) species in situ.
-
Ligand: Triphenylphosphine (PPh₃) is often sufficient for activating the highly reactive C-I bond. Its moderate bulk and electronics promote the necessary steps of the catalytic cycle without inadvertently activating the C-Cl bond.
-
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid via formation of a boronate species, which facilitates the crucial transmetalation step.[8]
-
Solvent System: A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate complex. The organic solvent ensures solubility of the pyridine substrate and the organoboron reagent. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Tabulated Reaction Parameters: Suzuki-Miyaura Coupling
| Parameter | Recommended Reagent/Condition | Molar Eq. / Mol % | Rationale |
| Substrate | This compound | 1.0 equiv. | Limiting reagent |
| Coupling Partner | (Hetero)Arylboronic Acid or Pinacol Ester | 1.1 - 1.5 equiv. | Slight excess ensures complete consumption of the substrate |
| Pd Catalyst | Pd(PPh₃)₄ | 2 - 5 mol % | Reliable Pd(0) source for C-I activation[7] |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equiv. | Activates boronic acid for transmetalation[7] |
| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1) | - | Ensures solubility of both organic and inorganic reagents |
| Temperature | 80 - 100 °C | - | Provides sufficient thermal energy for the catalytic cycle |
| Time | 4 - 16 hours | - | Typical duration; monitor by TLC or LC-MS |
Step-by-Step Protocol:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Flask Preparation: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %).
-
Solvent Addition: Add the previously degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe. The solvent should be degassed by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-chloro-4-aryl-6-(trifluoromethyl)pyridine product.
Application Protocol 2: Sonogashira C-C Coupling at the C4-Iodo Position
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is highly efficient for the C4-iodo position of the title substrate, often proceeding under very mild conditions.
Causality Behind Experimental Choices:
-
Catalytic System: The classic Sonogashira reaction employs a dual-catalyst system.[9] The palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) is essential for activating the terminal alkyne.[10]
-
Copper's Role: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the arylpalladium(II) complex, which is the rate-determining step in the copper cycle.[9]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose. It acts as the solvent (or co-solvent) and also neutralizes the HI acid that is generated during the reaction, preventing side reactions and catalyst deactivation.
-
Conditions: These reactions are often run at or slightly above room temperature, highlighting the high reactivity of the C-I bond towards this transformation.
Caption: Interlinked catalytic cycles of the Sonogashira coupling.
Tabulated Reaction Parameters: Sonogashira Coupling
| Parameter | Recommended Reagent/Condition | Molar Eq. / Mol % | Rationale |
| Substrate | This compound | 1.0 equiv. | Limiting reagent |
| Coupling Partner | Terminal Alkyne | 1.1 - 1.5 equiv. | Drives reaction to completion |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 2 - 5 mol % | Common, effective Pd(II) precatalyst[7] |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | 2 - 10 mol % | Forms the active copper acetylide species[7][9] |
| Base/Solvent | Et₃N or DIPEA | 2.0 - 3.0 equiv. (or as solvent) | Acts as base and solvent; neutralizes HX byproduct |
| Co-Solvent | THF or DMF (optional) | - | Improves solubility if needed |
| Temperature | 25 - 60 °C | - | Mild conditions are often sufficient for the C-I bond |
| Time | 2 - 16 hours | - | Monitor by TLC or LC-MS |
Step-by-Step Protocol:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol %), and the copper(I) co-catalyst (CuI, 5 mol %).
-
Flask Preparation: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add an anhydrous, deoxygenated solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv.). Stir for a few minutes to form a suspension.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or warm gently (e.g., 40 °C) if necessary. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide).
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble salts, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-alkynyl-6-(trifluoromethyl)pyridine.
Application Protocol 3: Buchwald-Hartwig C-N Amination at the C4-Iodo Position
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging.[11] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are required to facilitate the key reductive elimination step that forms the C-N bond.[12] Ligands like Xantphos or those from the biarylphosphine class (e.g., XPhos, SPhos) are commonly used.[13] A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is used to generate the active catalyst in situ with the ligand.
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[12] The base deprotonates the amine in the coordination sphere of the palladium center, forming a palladium-amido complex, which is the direct precursor to reductive elimination.[11]
-
Solvent: Anhydrous, non-protic solvents like Toluene or Dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Tabulated Reaction Parameters: Buchwald-Hartwig Amination
| Parameter | Recommended Reagent/Condition | Molar Eq. / Mol % | Rationale |
| Substrate | This compound | 1.0 equiv. | Limiting reagent |
| Coupling Partner | Primary or Secondary Amine | 1.1 - 1.5 equiv. | Nucleophilic partner |
| Pd Source | Pd₂(dba)₃ | 1 - 2 mol % | Common Pd(0) source |
| Ligand | Xantphos or XPhos | 2 - 4 mol % | Bulky, electron-rich ligand promotes C-N reductive elimination[7] |
| Base | NaOt-Bu or Cs₂CO₃ | 1.5 - 2.0 equiv. | Strong base required to form the palladium-amido complex[7] |
| Solvent | Toluene or Dioxane (anhydrous) | - | Anhydrous, non-protic solvent is critical |
| Temperature | 80 - 110 °C | - | Higher thermal energy is often needed to drive the catalytic cycle |
| Time | 6 - 24 hours | - | Monitor by TLC or LC-MS |
Step-by-Step Protocol:
-
Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the base (e.g., NaOt-Bu, 1.5 equiv.), the palladium source (e.g., Pd₂(dba)₃, 2 mol %), and the ligand (e.g., Xantphos, 4 mol %) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the this compound (1.0 equiv.), followed by anhydrous, degassed toluene.
-
Amine Addition: Finally, add the amine (1.2 equiv.) via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
The Path Forward: Sequential Cross-Coupling
A key advantage of this compound is its potential for use in sequential cross-coupling reactions. After the initial, selective functionalization at the C4-iodo position using one of the protocols above, the resulting product, a 2-chloro-4-substituted-6-(trifluoromethyl)pyridine , becomes the substrate for a second coupling reaction.
The remaining C2-chloro bond is less reactive and requires more forcing conditions for activation. This typically involves:
-
Higher Temperatures: Often >100-120 °C.
-
More Active Catalysts: Systems employing highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands) are often necessary.
-
Stronger Bases: For Suzuki or Buchwald-Hartwig reactions at the chloro position.
This stepwise approach provides a powerful and regiocontrolled route to synthesizing complex, trisubstituted pyridine derivatives that would be difficult to access through other methods.
Caption: Workflow for sequential cross-coupling strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
Application Notes & Protocols: The Strategic Use of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold for Complex Synthesis
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the efficient construction of novel molecular entities. Among these, halogenated heterocycles serve as exceptionally versatile intermediates. 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine stands out as a preeminent example, offering a trifecta of synthetically valuable features: an electron-withdrawing trifluoromethyl group and two halogen atoms—chlorine and iodine—with distinct and exploitable reactivity profiles.
The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion in a drug candidate can significantly enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity to target proteins.[1][2][3] The pyridine core itself is a common motif in a vast number of pharmaceuticals.[4] The true synthetic power of this reagent, however, lies in the differential reactivity of the C4-Iodo and C2-Chloro bonds, which enables chemists to perform selective, sequential cross-coupling reactions. This allows for the controlled and predictable introduction of three different substituents onto the pyridine ring, making it an invaluable tool for building complex, highly functionalized molecules for structure-activity relationship (SAR) studies.
This guide provides an in-depth analysis of the chemical rationale behind its use, key applications in drug discovery, and detailed, field-proven protocols for its most common and impactful transformations.
Section 1: The Chemical Rationale - Exploiting Differential Reactivity
The synthetic utility of this compound hinges on the significant difference in bond strength and reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.
-
C4-Iodo Bond: The C-I bond is considerably weaker and more polarized than the C-Cl bond. This makes it highly susceptible to oxidative addition to a low-valent palladium(0) complex, which is the rate-limiting and initiating step in many cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.[5] Consequently, reactions can be performed under relatively mild conditions to selectively functionalize the C4 position while leaving the C2-chloro group untouched.
-
C2-Chloro Bond: The C-Cl bond is stronger and less reactive.[6] Its activation typically requires more forcing conditions, such as higher temperatures, stronger bases, or more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands) for reactions like the Buchwald-Hartwig amination or a second Suzuki coupling.[6][7]
This reactivity gradient is the cornerstone of its strategic value, allowing for a programmed, multi-step synthesis from a single starting material. The electron-withdrawing -CF3 group further activates the C2 and C4 positions towards these transformations.
Caption: Figure 1: Differential reactivity enables selective functionalization.
Section 2: Protocol 1 - Site-Selective Suzuki-Miyaura Cross-Coupling at C4
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in medicinal chemistry.[8] This protocol details the selective coupling of an arylboronic acid at the C4-iodo position.
Principle and Mechanistic Overview
The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the aryl iodide to Pd(0), transmetalation of the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][9]
Caption: Figure 2: The general catalytic cycle of Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv), finely powdered and dried
-
1,4-Dioxane, anhydrous (to make a 0.1 M solution)
-
Water, degassed (1/4 volume of dioxane)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water via syringe. The typical solvent ratio is 4:1 dioxane:water.[9]
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once complete, cool the mixture to room temperature.[9] Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[8]
Causality and Optimization Insights
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust and reliable catalyst for this transformation. It is generally air-stable and effective for a wide range of arylboronic acids. For more challenging couplings, more advanced catalyst systems using Buchwald ligands (e.g., SPhos, XPhos) may be required.[10]
-
Base Selection: K₂CO₃ is a moderately strong base sufficient for activating the boronic acid for transmetalation.[11] Stronger bases like K₃PO₄ or Cs₂CO₃ can be used but may increase the risk of competing C-Cl bond activation, especially at higher temperatures.
-
Solvent System: The dioxane/water mixture is crucial. Dioxane solubilizes the organic components, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.[9] The solvents must be degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Section 3: Protocol 2 - Sequential Functionalization Strategy
The true power of this scaffold is realized in sequential coupling strategies. After the C4 position is functionalized (e.g., via the Suzuki protocol above), the resulting 2-chloro-4-aryl-6-(trifluoromethyl)pyridine can undergo a second coupling reaction at the C2 position. The Buchwald-Hartwig amination is a common and highly valuable second step.[12]
References
- 1. 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine|CAS 518057-64-2 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Technical Guide
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in the discovery and development of modern agrochemicals. The strategic placement of three distinct functional groups—a reactive iodine atom, a less reactive chlorine atom, and an electron-withdrawing trifluoromethyl group—on a pyridine scaffold provides a versatile platform for the synthesis of complex and biologically active molecules. The trifluoromethyl moiety, in particular, is known to enhance the efficacy of agrochemicals by increasing their metabolic stability, lipophilicity, and binding affinity to target enzymes.[1] This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed protocols for key synthetic transformations.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClF₃IN | [2] |
| Molecular Weight | 307.44 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 94-95 °C | [2] |
| Boiling Point | 230.5 °C at 760 mmHg | [2] |
| InChI Key | JHKQSKCFLAXPKK-UHFFFAOYSA-N | [2] |
Core Synthetic Applications: A Gateway to Novel Agrochemicals
The differential reactivity of the halogen substituents on the pyridine ring is the cornerstone of this compound's utility. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 4-position of the pyridine ring through various palladium-catalyzed cross-coupling reactions. The remaining chlorine atom at the 2-position can then be targeted for subsequent transformations, enabling a modular and efficient approach to the synthesis of diverse agrochemical candidates.
This technical guide will focus on three pivotal palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties.
-
Sonogashira Coupling: For the construction of carbon-carbon triple bonds, leading to the synthesis of alkynyl-substituted pyridines.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, a critical step in the synthesis of a wide range of biologically active amines.
Detailed Application Notes and Protocols
Suzuki-Miyaura Coupling: Crafting Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl and heterobiaryl structures, which are prevalent in many modern herbicides and fungicides.[3] The reaction of this compound with a variety of boronic acids or their esters proceeds with high regioselectivity at the 4-position.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are highly effective for this transformation. The choice of ligand can influence reaction efficiency and substrate scope.
-
Base: A base, typically an inorganic carbonate like Na₂CO₃ or K₂CO₃, is required to activate the boronic acid for transmetalation.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 2-Chloro-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.0 mmol, 307 mg)
-
(4-methoxyphenyl)boronic acid (1.2 mmol, 182 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, (4-methoxyphenyl)boronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and water to the flask.
-
Bubble argon through the solution for 15 minutes to degas.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Expected Outcome:
The reaction is expected to yield the desired product, 2-Chloro-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine, in good to excellent yields (typically >80%).
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is an indispensable method for the synthesis of aryl alkynes, which are key intermediates in the preparation of certain classes of insecticides and herbicides.[4] This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper(I) co-catalyst activates the terminal alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere is crucial.
Experimental Protocol: Synthesis of 2-Chloro-4-(phenylethynyl)-6-(trifluoromethyl)pyridine
Caption: Workflow for Sonogashira Coupling.
Materials:
-
This compound (1.0 mmol, 307 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 23 mg)
-
Copper(I) Iodide (CuI) (0.04 mmol, 8 mg)
-
Triethylamine (Et₃N) (5 mL)
Procedure:
-
In a Schlenk flask, dissolve this compound and phenylacetylene in triethylamine.
-
Degas the solution by bubbling argon through it for 20 minutes.
-
Add Pd(PPh₃)₄ and CuI to the reaction mixture under an argon atmosphere.
-
Stir the reaction at room temperature for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired product.
Expected Outcome:
The Sonogashira coupling is expected to provide 2-Chloro-4-(phenylethynyl)-6-(trifluoromethyl)pyridine in high yields (typically 85-95%).
Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactivity
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of numerous agrochemicals, particularly fungicides and insecticides.[5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as XPhos or RuPhos are often employed to promote the reductive elimination step and prevent catalyst deactivation.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and the base.
Experimental Protocol: Synthesis of N-benzyl-2-chloro-6-(trifluoromethyl)pyridin-4-amine
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
-
This compound (1.0 mmol, 307 mg)
-
Benzylamine (1.2 mmol, 129 mg, 0.13 mL)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 mmol, 10 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Remove the Schlenk tube from the glovebox and add anhydrous toluene and benzylamine via syringe under an argon atmosphere.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Expected Outcome:
The Buchwald-Hartwig amination should provide the target product, N-benzyl-2-chloro-6-(trifluoromethyl)pyridin-4-amine, in good to excellent yields (typically 75-90%).
Conclusion and Future Prospects
This compound has proven to be a highly valuable and versatile building block in the synthesis of novel agrochemicals. Its unique substitution pattern allows for a range of selective and high-yielding cross-coupling reactions, providing access to a diverse array of complex molecular architectures. The protocols detailed in this guide serve as a foundation for researchers and scientists to further explore the synthetic potential of this compound in the ongoing quest for more effective and environmentally benign crop protection solutions. Future research will likely focus on expanding the scope of reactions, developing more sustainable catalytic systems, and applying this versatile intermediate to the synthesis of the next generation of agrochemicals.
References
Application Notes & Protocols: 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine as a Versatile Building Block in Organic Synthesis
Introduction
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of trifluoromethylated pyridine scaffolds is a proven approach for enhancing metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine has emerged as a particularly valuable building block due to its trifunctional nature. The distinct electronic properties and bond strengths of the C-I and C-Cl bonds allow for highly regioselective, sequential cross-coupling reactions, providing a robust platform for the synthesis of complex, multi-substituted pyridine derivatives.[2] This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in key synthetic transformations.
Physicochemical Properties & Structural Attributes
Understanding the inherent properties of a building block is fundamental to predicting its reactivity and optimizing reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 205444-22-0 | [3][4] |
| Molecular Formula | C₆H₂ClF₃IN | [4][5] |
| Molecular Weight | 307.44 g/mol | [4] |
| Melting Point | 94-95°C | [4] |
| Boiling Point | 230.5 ± 35.0 °C at 760 mmHg | [4] |
| Density | 2.0 ± 0.1 g/cm³ | [4] |
The key to the synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond. This disparity allows for the selective oxidative addition of a Palladium(0) catalyst to the C-I bond, leaving the C-Cl bond intact for subsequent transformations.[2] The potent electron-withdrawing trifluoromethyl group at the 6-position further influences the electronics of the pyridine ring, impacting reaction kinetics and regioselectivity.
Synthesis of the Building Block
While commercially available from various suppliers, understanding the synthesis of the title compound provides valuable context. A common laboratory-scale synthesis involves the directed ortho-metalation and subsequent iodination of a precursor.[3][6]
Protocol 2.1: Synthesis from 2-Chloro-6-(trifluoromethyl)pyridine
This protocol is adapted from established procedures involving lithiation followed by quenching with an iodine source.
Workflow: Synthesis of this compound
Caption: Synthetic workflow for the preparation of the title compound.
Step-by-Step Procedure:
-
Dissolve 2-chloro-3-iodo-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[3]
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq) dropwise, maintaining the internal temperature below -70 °C.[6]
-
Stir the resulting mixture at -78 °C for 1 hour.[3]
-
In a separate flask, dissolve iodine (I₂) (1.05 eq) in anhydrous THF.[6]
-
Add the iodine solution dropwise to the reaction mixture at -78 °C.[6]
-
Allow the reaction to stir for an additional 2 hours at -78 °C.[6]
-
Quench the reaction by slowly adding 1 M aqueous hydrochloric acid (HCl).[3]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[3]
-
Concentrate the filtrate under reduced pressure.[3]
-
Purify the crude residue by column chromatography on silica gel (eluting with petroleum ether or a hexane/ethyl acetate gradient) to yield the product as a white solid.[3]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound is its role as a substrate in palladium-catalyzed cross-coupling reactions. The C-I bond serves as the reactive handle for initial functionalization.[2]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester.[7] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[2]
Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7][8] The choice of ligand is critical; bulky, electron-rich phosphine ligands often accelerate the reductive elimination step and stabilize the catalytic species.[7]
Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling reactions.
Protocol 3.1.1: Synthesis of 2-Chloro-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine
This protocol provides a representative example of a Suzuki-Miyaura coupling.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
Step-by-Step Procedure:
-
To a reaction vessel, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the vessel.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[9][10] This reaction is exceptionally useful for creating conjugated enyne systems and introducing rigid alkyne linkers into molecular scaffolds, which is a common strategy in materials science and for creating rigidified drug analogues.
Causality and Mechanistic Insight: The Sonogashira reaction employs a dual catalytic system.[9] A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition/reductive elimination), while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[9][11] This acetylide then undergoes transmetalation with the arylpalladium(II) complex, leading to the final product.[11] An amine base is required both to deprotonate the alkyne and to act as a solvent or co-solvent.[10]
Workflow: Sonogashira Coupling
Caption: General workflow for Sonogashira coupling reactions.
Protocol 3.2.1: Synthesis of 2-Chloro-4-(phenylethynyl)-6-(trifluoromethyl)pyridine
This protocol details a typical Sonogashira coupling procedure.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Procedure:
-
Add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq) to a dry, inert reaction flask.
-
Add anhydrous THF, followed by triethylamine (3.0 eq).
-
Purge the solution with an inert gas for 10 minutes.
-
Add phenylacetylene (1.1 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 8-12 hours, or until completion as indicated by TLC/LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired alkynylated pyridine.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals, as the arylamine moiety is a common pharmacophore.[12][13]
Causality and Mechanistic Insight: The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation by a strong base to form a palladium-amido complex, followed by reductive elimination to form the C-N bond.[12][13][14] The choice of base is crucial; sterically hindered strong bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate the deprotonation of the amine coordinated to the palladium center without competing as a nucleophile.[14] The ligand system is also vital, with bulky, electron-rich biarylphosphine ligands often providing the best results.[14][15]
Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination reactions.
Protocol 3.3.1: Synthesis of 4-(4-Morpholinyl)-2-chloro-6-(trifluoromethyl)pyridine
This protocol provides a representative example of a Buchwald-Hartwig amination.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) to the tube.
-
Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-18 hours, monitoring by TLC/LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent and purify the crude product by flash column chromatography to afford the desired arylamine.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex substituted pyridines. Its well-defined regioselectivity, where the C-I bond is preferentially functionalized in palladium-catalyzed cross-coupling reactions, allows for a modular and strategic approach to molecular construction. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a solid foundation for chemists in pharmaceutical and materials science to leverage the unique reactivity of this compound in their research and development endeavors.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 205444-22-0 [chemicalbook.com]
- 4. CAS#:205444-22-0 | this compound | Chemsrc [chemsrc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Reaction conditions for 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine with boronic acids
Application Note & Protocol Guide
Topic: Reaction Conditions for Selective Suzuki-Miyaura Coupling of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine with Boronic Acids
Introduction: The Strategic Value of a Differentiated Pyridine Scaffold
In the landscape of modern drug discovery and materials science, pyridine scaffolds are of paramount importance, forming the core of numerous biologically active compounds and functional materials.[1][2] The this compound building block is a particularly valuable intermediate due to its strategically differentiated halogen atoms. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for highly regioselective functionalization via palladium-catalyzed cross-coupling reactions.[3][4]
This guide provides a comprehensive overview of the principles and a detailed protocol for performing a selective Suzuki-Miyaura cross-coupling reaction at the C-4 iodo position of this compound. We will delve into the mechanistic rationale behind the selection of catalysts, bases, and solvents, offering field-proven insights to enable researchers to achieve high yields and predictable outcomes.
The Principle of Regioselectivity: Exploiting Halogen Reactivity
The success of a sequential functionalization strategy hinges on the differential reactivity of the leaving groups. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] The energy of this bond is the primary determinant of reactivity.
-
C-I Bond Energy: ~238 kJ/mol
-
C-Cl Bond Energy: ~339 kJ/mol[2]
The significantly lower bond dissociation energy of the C-I bond makes it far more susceptible to oxidative addition than the robust C-Cl bond.[2][4] This inherent difference allows for the selective coupling of boronic acids at the 4-position under conditions that leave the 2-chloro substituent intact for subsequent transformations.
Furthermore, the presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 6-position enhances the electrophilicity of the pyridine ring.[5] This electronic effect further facilitates the oxidative addition step, making the substrate highly amenable to cross-coupling reactions.[6][7]
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is crucial for rationalizing the role of each reagent and for troubleshooting. The widely accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyridine substrate to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the Pd(II) complex, displacing the halide.[9]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the complex, forming the final C-C bond and regenerating the Pd(0) catalyst.
Optimizing Key Reaction Parameters
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst system, base, and solvent.
Catalyst and Ligand Selection: For coupling less reactive heteroaryl halides, highly active catalyst systems are often required.[11][12] While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, catalyst systems generated in situ from a palladium source like Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand often provide superior results. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are particularly effective for promoting the oxidative addition and reductive elimination steps.[13]
Base Selection: The base plays a critical role in the transmetalation step.[8][9] It activates the boronic acid to form a more nucleophilic boronate salt, which readily transfers its organic moiety to the palladium center.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most commonly used bases, offering a good balance of reactivity and functional group tolerance. Cesium carbonate is more soluble and basic, often accelerating the reaction.
-
Phosphates (K₃PO₄): A strong base that is particularly effective for coupling challenging substrates or electron-rich boronic acids.[1][14]
Solvent System: The choice of solvent is critical for ensuring that all components remain in solution at the reaction temperature.
-
Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are common choices.
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is frequently used.[1][15] The water aids in dissolving the inorganic base and can facilitate the transmetalation step.
Comparative Application Data
The following table summarizes typical conditions for the selective Suzuki-Miyaura coupling at the C-I position of halo-pyridines, based on protocols for analogous substrates like 2,6-dichloro-4-iodopyridine.[3][4] These serve as excellent starting points for optimization.
| Parameter | Condition Set A | Condition Set B | Condition Set C |
| Substrate | 2-Chloro-4-iodo-6-(CF₃)pyridine | 2-Chloro-4-iodo-6-(CF₃)pyridine | 2-Chloro-4-iodo-6-(CF₃)pyridine |
| Boronic Acid | Aryl/Heteroaryl boronic acid (1.2 eq) | Aryl/Heteroaryl boronic acid (1.5 eq) | Aryl/Heteroaryl boronic acid (1.1 eq) |
| Pd Source | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) | PdCl₂(dppf) (3 mol%) |
| Ligand | None | SPhos (4 mol%) | None |
| Base | Na₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) | K₂CO₃ (2.0 eq) |
| Solvent | Dioxane / H₂O (4:1) | Toluene | DMF / H₂O (5:1) |
| Temperature | 90 °C | 100 °C | 85 °C |
| Time | 4 - 12 h | 6 - 16 h | 2 - 8 h |
| Typical Yield | 75-95% | 80-98% | 80-95% |
| Selectivity | High for C-I coupling | High for C-I coupling | High for C-I coupling |
Note: Yields are representative and can vary based on the specific boronic acid used and precise reaction conditions.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).[11]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Reaction: Place the vessel in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-4-aryl-6-(trifluoromethyl)pyridine product.
Conclusion
The Suzuki-Miyaura coupling of this compound offers a reliable and highly regioselective pathway to synthesize valuable 4-arylpyridine intermediates. The pronounced difference in the C-I and C-Cl bond strengths provides a robust handle for selective functionalization at the 4-position. By carefully selecting a suitable palladium catalyst, ligand, base, and solvent system, researchers can achieve excellent yields and prepare for subsequent modifications at the remaining chloro-position, thereby enabling the efficient construction of complex, trisubstituted pyridine derivatives for a wide range of applications in medicinal chemistry and beyond.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis Involving 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Introduction: The Strategic Value of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine in Asymmetric Synthesis
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with chiral pyridine derivatives being of paramount importance for developing enantiomerically pure pharmaceuticals and functional materials.[1][2] The substituted pyridine, this compound, represents a highly versatile and strategic starting material for asymmetric synthesis. Its unique electronic and structural features, including a potent electron-withdrawing trifluoromethyl group and two distinct halogen atoms at key positions, offer a platform for controlled, regioselective, and stereoselective functionalization. The differential reactivity of the C-I versus the C-Cl bond under palladium catalysis is the lynchpin for sequential cross-coupling reactions, allowing for the programmed construction of complex, chiral molecules.[3] This guide provides an in-depth exploration of the application of this building block in asymmetric synthesis, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling to generate axially chiral biaryl pyridines.
Core Concept: Regioselective and Enantioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds.[4] In the context of this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-chloro bond allows for a highly regioselective initial coupling at the C4 position. By employing a chiral palladium catalyst, this initial arylation can be rendered enantioselective, leading to the formation of atropisomeric biaryls. Atropisomers are stereoisomers arising from restricted rotation around a single bond, and their controlled synthesis is a significant challenge in organic chemistry.[5][6]
The success of such an asymmetric transformation hinges on the design of the chiral ligand that coordinates to the palladium center. Chiral biaryl monophosphine ligands, for instance, can create a chiral pocket around the metal, influencing the orientation of the coupling partners during the key transmetalation and reductive elimination steps of the catalytic cycle, thereby dictating the stereochemical outcome.[7][8]
Visualizing the Synthetic Strategy
The overall strategy involves a sequential, regioselective, and enantioselective cross-coupling approach. The first step establishes the axial chirality, and subsequent couplings can be performed at the remaining chloro- and potentially C-H positions to build molecular complexity.
Caption: Workflow for the asymmetric functionalization of this compound.
Detailed Application Protocol: Enantioselective Synthesis of a Chiral Biaryl Pyridine
This protocol describes a representative procedure for the asymmetric Suzuki-Miyaura coupling of this compound with a sterically hindered boronic acid to induce axial chirality.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity | Notes |
| This compound | 205444-22-0 | Commercial | >98% | Store under inert atmosphere, protected from light. |
| 1-Naphthaleneboronic acid | 13922-41-3 | Commercial | >97% | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Commercial | A common Pd(0) precatalyst. | |
| (R)-(-)-DTBM-SEGPHOS | 210169-54-3 | Commercial | >98% | A chiral biaryl phosphine ligand. |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | Commercial | >98% | Anhydrous. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Commercial | Distilled from sodium/benzophenone or from a solvent purification system. |
Experimental Setup
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Glassware should be oven-dried at 120 °C for at least 4 hours and cooled under vacuum before use.
Step-by-Step Protocol
-
Catalyst Preparation:
-
In a glovebox, to an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 2.5 mol%) and (R)-(-)-DTBM-SEGPHOS (7.3 mg, 0.012 mmol, 6 mol%).
-
Add 2 mL of anhydrous THF to the tube.
-
Stir the mixture at room temperature for 20 minutes to allow for ligand-palladium complex formation. The solution should turn from a deep purple to a lighter yellow or orange color.
-
-
Reaction Assembly:
-
In a separate oven-dried 15 mL Schlenk tube, add this compound (61.5 mg, 0.2 mmol, 1.0 equiv.), 1-naphthaleneboronic acid (68.8 mg, 0.4 mmol, 2.0 equiv.), and anhydrous potassium phosphate (127.4 mg, 0.6 mmol, 3.0 equiv.).
-
Evacuate and backfill the tube with inert gas three times.
-
-
Reaction Initiation and Monitoring:
-
Using a syringe, transfer the prepared catalyst solution from step 1 to the Schlenk tube containing the substrates and base.
-
Seal the tube and place it in a preheated oil bath at 50 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 24-48 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 5 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired chiral biaryl pyridine.
-
-
Characterization:
-
The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and an appropriate mobile phase.
-
Expected Results and Data
The following table provides representative data for the asymmetric Suzuki-Miyaura coupling. Yields and enantioselectivities are dependent on the specific substrates and optimization of reaction conditions.
| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | 1-Naphthaleneboronic acid | 2-Chloro-4-(naphthalen-1-yl)-6-(trifluoromethyl)pyridine | 85-95 | 85-92 |
| 2 | 2-Methylphenylboronic acid | 2-Chloro-4-(o-tolyl)-6-(trifluoromethyl)pyridine | 80-90 | 80-88 |
| 3 | 2-Methoxyphenylboronic acid | 2-Chloro-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyridine | 75-85 | 78-86 |
Mechanistic Considerations and Rationale for Experimental Choices
The enantioselectivity of the Suzuki-Miyaura coupling is determined during the key steps of the catalytic cycle. The chiral ligand plays a crucial role in creating a stereochemically defined environment around the palladium center.
Caption: Simplified catalytic cycle for the asymmetric Suzuki-Miyaura coupling. L* represents the chiral ligand.
-
Choice of Palladium Precatalyst: Pd₂(dba)₃ is a common and reliable source of Pd(0) that is activated in situ by the phosphine ligand.
-
Chiral Ligand Selection: (R)-(-)-DTBM-SEGPHOS is a bulky and electron-rich biaryl phosphine ligand. Its C₂-symmetric backbone and steric bulk are designed to effectively control the geometry of the palladium complex, leading to high enantioselectivity.
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.
-
Solvent and Temperature: Anhydrous THF is a suitable solvent for this transformation. A moderate temperature of 50 °C provides a balance between reaction rate and catalyst stability, helping to maintain high enantioselectivity.
Conclusion and Future Directions
This compound is a powerful building block for the synthesis of complex chiral molecules. The protocol detailed herein for the asymmetric Suzuki-Miyaura coupling demonstrates a reliable method for accessing enantioenriched biaryl pyridines. The resulting chiral intermediates can be further functionalized at the C2-chloro position via a second cross-coupling reaction, or through C-H activation at other positions on the pyridine ring, opening avenues to a diverse range of novel chemical entities for drug discovery and materials science. Further research can explore the use of other chiral ligand systems and expand the scope of coupling partners to access an even broader array of chiral pyridine-containing compounds.
References
- 1. blog.strem.com [blog.strem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]
Application & Protocol Guide: Leveraging 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine in Continuous Flow Chemistry
Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a highly valuable heterocyclic building block in modern medicinal and agrochemical research. Its utility is derived from a unique combination of features: a strongly electron-deficient pyridine ring due to the trifluoromethyl group, and two distinct halogen atoms (iodine and chlorine) that offer orthogonal reactivity in cross-coupling reactions.[1] The carbon-iodine bond is significantly more reactive towards palladium-catalyzed transformations, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, than the more robust carbon-chlorine bond. This differential reactivity allows for selective, sequential functionalization, making it an ideal substrate for building molecular complexity.
However, harnessing this selectivity in traditional batch chemistry can be challenging. Exothermic events, prolonged reaction times, and catalyst deactivation can lead to side reactions, including the undesired reaction at the chlorine position or hydrodehalogenation. Flow chemistry, with its inherent advantages of superior heat and mass transfer, precise control over residence time, and enhanced safety, provides a powerful solution to overcome these limitations.[2][3] This guide details the application of this compound in continuous flow processes, providing detailed protocols and insights for its use in key synthetic transformations.
Core Concept: Orthogonal Reactivity in Flow
The primary strategic advantage of this compound lies in the different energy barriers for the oxidative addition of its C-I and C-Cl bonds to a Palladium(0) center. This allows for a two-step, sequential cross-coupling strategy.
Diagram 1: Logical workflow for sequential cross-coupling.
Application 1: Selective Suzuki-Miyaura Cross-Coupling in Flow
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[4] In a flow setup, the reaction with this compound can be performed with high selectivity at the iodo position, minimizing byproduct formation and allowing for high throughput. The continuous process ensures consistent product quality and safe handling of reagents.
Protocol: Continuous Selective Mono-Arylation
This protocol describes the selective Suzuki coupling of an arylboronic acid with the C-I bond of this compound.
1. System Setup:
-
Pumps: Two high-pressure liquid chromatography (HPLC) pumps (e.g., for reagent and substrate streams).
-
Mixer: One T-shaped micromixer.
-
Reactor: A heated coil reactor (e.g., PFA tubing) with a specific volume (e.g., 10 mL). The reactor is placed in a temperature-controlled module (e.g., oil bath or column heater).
-
Back-Pressure Regulator (BPR): A BPR (e.g., 100 psi / ~7 bar) is installed after the reactor to maintain a single-phase flow by preventing solvent boiling.
-
Collection: The output is directed to a collection flask.
Diagram 2: Experimental setup for continuous Suzuki coupling.
2. Reagent Preparation:
-
Stream A: Prepare a solution of this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.) in a suitable solvent (e.g., 1,4-dioxane/water 4:1).
-
Stream B: Prepare a solution of a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a base (e.g., K₂CO₃, 3.0 eq.) in the same solvent system. Note: The base may be prepared as an aqueous solution to be mixed with the organic stream.
3. Execution:
-
Set the reactor temperature to a moderate level (e.g., 80-100°C) to ensure selectivity for the C-I bond.
-
Pump Stream A and Stream B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min).
-
This total flow rate in a 10 mL reactor results in a residence time of 10 minutes.
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.
4. Work-up and Analysis:
-
The output stream is collected and can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is dried and concentrated. The product purity and yield are determined by techniques such as ¹H NMR, LC-MS, and GC-MS.
Data & Rationale
| Parameter | Setting | Rationale |
| Temperature | 80-100 °C | Sufficient to activate the C-I bond for oxidative addition while leaving the more stable C-Cl bond intact. Flow chemistry's precise temperature control is critical here.[2] |
| Residence Time | 5-20 min | Significantly shorter than typical batch reactions (hours), enabled by efficient mixing and heat transfer in the microreactor.[5] |
| Catalyst | Homogeneous (e.g., Pd(PPh₃)₄) | Suitable for initial optimization. For industrial scale-up, heterogeneous catalysts in packed-bed reactors could be explored for easier separation.[4] |
| Pressure | ~7 bar (100 psi) | Prevents outgassing and ensures solvents remain in the liquid phase above their atmospheric boiling points, allowing for a wider operational window. |
| Expected Yield | >85% | Continuous flow often leads to higher yields by minimizing degradation and side-product formation. |
Application 2: Selective Buchwald-Hartwig Amination in Flow
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[6] Its application to this compound in a flow system allows for the safe and efficient synthesis of valuable aminopyridine intermediates. The use of strong bases and air-sensitive catalysts, often required for this reaction, is more manageable and reproducible in an enclosed flow system.[7][8]
Protocol: Continuous Selective Mono-Amination
This protocol details the selective coupling of a primary or secondary amine with the C-I bond.
1. System Setup:
-
The setup is identical to the one described for the Suzuki coupling. Strict inert atmosphere conditions should be maintained by degassing solvents and purging the system with nitrogen or argon before starting.
2. Reagent Preparation:
-
Stream A: A solution of this compound (1.0 eq.) and the desired amine (1.5 eq.) in a dry, deoxygenated solvent (e.g., Toluene or Dioxane).
-
Stream B: A solution of a palladium precatalyst (e.g., G3-XPhos Pd, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 2.0 eq.) in the same solvent. Caution: Prepare this solution under an inert atmosphere.
3. Execution:
-
Set the reactor temperature (e.g., 90-110°C).
-
Pump Stream A and Stream B at desired flow rates to achieve the target residence time (e.g., 10-30 minutes).
-
Once at a steady state, collect the product stream into a flask containing a quenching solution (e.g., saturated ammonium chloride).
4. Work-up and Analysis:
-
Perform a standard aqueous work-up. The crude product can be purified by column chromatography.
-
Characterize the product and determine yield/purity by ¹H NMR and LC-MS.
Data & Rationale
| Parameter | Setting | Rationale |
| Temperature | 90-110 °C | Provides sufficient thermal energy for the catalytic cycle while maintaining selectivity for the iodo-position.[9] |
| Catalyst System | Pd Precatalyst + Ligand | Modern Buchwald-Hartwig catalyst systems are highly active, allowing for low catalyst loading and short residence times.[8] |
| Base | NaOtBu or LHMDS | Strong bases are typically required. Handling slurries of these bases is often more manageable and consistent in a pumped flow system compared to batch. |
| Inert Atmosphere | Critical | The enclosed nature of a flow reactor makes it easier to maintain strict inert conditions, protecting the sensitive catalyst from deactivation. |
| Expected Yield | >80% | Improved process control in flow minimizes catalyst decomposition and side reactions, often leading to better yields than batch.[7] |
Conclusion and Future Outlook
The use of this compound in flow chemistry represents a significant advancement for the synthesis of complex, functionalized pyridine derivatives. The precise control offered by continuous processing unlocks the full potential of this substrate's orthogonal reactivity, enabling selective, high-yield functionalization at the C-I position. This approach not only accelerates discovery and development timelines but also offers a safer, more scalable, and reproducible manufacturing pathway. Future work could involve creating telescoped flow systems where the mono-functionalized product from a first reactor is directly streamed into a second reactor for subsequent coupling at the C-Cl position under more forcing conditions, all in a single, uninterrupted process.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iris.unina.it [iris.unina.it]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: A Scalable Synthesis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Introduction
Trifluoromethylpyridine (TFMP) derivatives are cornerstone structural motifs in modern chemistry, finding extensive application in the development of life-saving pharmaceuticals and high-efficacy agrochemicals.[1][2][3] The unique physicochemical properties imparted by the trifluoromethyl group—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make these heterocycles highly valuable building blocks.[1][2] Specifically, the 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine scaffold represents a versatile intermediate, primed for further functionalization through cross-coupling reactions at both the chloro and iodo positions. However, the synthesis of such poly-functionalized pyridines presents significant challenges, particularly concerning regioselectivity, reaction conditions, and scalability.[4] Traditional methods often involve harsh conditions or starting materials with high acquisition costs, hindering their application in large-scale industrial production.[4]
This document provides a detailed, robust, and scalable synthetic route to this compound. The protocol is designed for researchers and process chemists, emphasizing not just the procedural steps but the underlying chemical principles, safety considerations, and in-process controls necessary for successful and reproducible scale-up.
Overall Synthetic Strategy
The proposed synthesis is a multi-step process designed for efficiency and scalability. It avoids the direct and often difficult introduction of all functional groups onto a pre-formed pyridine ring.[1][4] Instead, it constructs the core intermediate, 2-hydroxy-6-(trifluoromethyl)pyridine, which is then sequentially functionalized. This strategy allows for better control over regiochemistry and utilizes more manageable reaction conditions.
The three primary stages of the synthesis are:
-
Chlorination: Conversion of the 2-hydroxy-6-(trifluoromethyl)pyridine intermediate to 2-chloro-6-(trifluoromethyl)pyridine.
-
Directed ortho-Metalation and Iodination: Regioselective introduction of an iodine atom at the C4 position via a directed metalation-iodination sequence.
-
Purification and Characterization: Isolation and verification of the final product.
Caption: Synthetic workflow for this compound.
Part 1: Scale-Up Chlorination Protocol
Principle and Rationale
The conversion of a 2-pyridone to a 2-chloropyridine is a fundamental transformation. While various chlorinating agents exist, phosphorus oxychloride (POCl₃) is often preferred for scale-up due to its effectiveness and cost. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. An excess of POCl₃ can serve as both the reagent and the solvent, driving the reaction to completion.
Materials and Equipment
-
Reactor: 10 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Reagents:
-
2-Hydroxy-6-(trifluoromethyl)pyridine (1.00 kg, 6.13 mol)
-
Phosphorus oxychloride (POCl₃) (2.82 L, 4.69 kg, 30.65 mol)
-
-
Work-up:
-
Ice/water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Detailed Step-by-Step Protocol
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Charging: Under a nitrogen atmosphere, carefully charge the reactor with phosphorus oxychloride (2.82 L).
-
Substrate Addition: Begin stirring and slowly add 2-hydroxy-6-(trifluoromethyl)pyridine (1.00 kg) in portions. The addition is exothermic; maintain the internal temperature below 40°C.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by GC or TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is fully consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. In a separate, larger vessel, prepare a stirred solution of crushed ice and water. Very slowly and carefully, transfer the reaction mixture onto the ice. Extreme caution is required as the quenching of excess POCl₃ is highly exothermic and releases HCl gas. Ensure adequate ventilation and perform this step in a walk-in fume hood.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the quenched mixture until the pH is neutral (pH 7-8).
-
Extraction: Transfer the neutralized aqueous slurry to a suitable separation funnel or extraction vessel. Extract the product with dichloromethane (3 x 2 L).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 1 L), and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield crude 2-chloro-6-(trifluoromethyl)pyridine.
Part 2: Scale-Up Directed Iodination Protocol
Principle and Rationale
Introducing the iodine atom regioselectively at the C4 position is achieved through a directed ortho-metalation-iodination sequence. Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, is used to deprotonate the pyridine ring at the C3 position. However, the C5 position is electronically favored for deprotonation due to the inductive effects of the chloro and trifluoromethyl groups. Subsequent trapping of the resulting lithiated intermediate with molecular iodine (I₂) installs the iodo group at the desired position. This reaction must be conducted at very low temperatures (-78°C) to ensure the stability of the organolithium intermediate and prevent side reactions.[5]
Materials and Equipment
-
Reactor: 20 L multi-neck, jacketed glass reactor with mechanical stirrer, temperature probe, nitrogen inlet, and addition funnels.
-
Reagents:
-
2-Chloro-6-(trifluoromethyl)pyridine (from Part 1, assuming ~90% yield, ~1.00 kg, 5.51 mol)
-
Anhydrous Tetrahydrofuran (THF) (10 L)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (2.89 L, 5.78 mol, 1.05 equiv)
-
Iodine (I₂) (1.47 kg, 5.78 mol, 1.05 equiv)
-
-
Work-up:
-
1 M Sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether or Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Detailed Step-by-Step Protocol
-
Reactor Setup: Ensure the reactor is scrupulously dry and purged with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Substrate Solution: Charge the reactor with anhydrous THF (5 L) and 2-chloro-6-(trifluoromethyl)pyridine (1.00 kg). Stir to dissolve and cool the jacketed reactor to -78°C using a dry ice/acetone or cryogenic bath.
-
Deprotonation: Once the internal temperature reaches -78°C, add the LDA solution (2.89 L) dropwise via an addition funnel over 1.5-2 hours, ensuring the internal temperature does not rise above -70°C.[5]
-
Stirring: After the LDA addition is complete, stir the resulting solution at -78°C for an additional 30-60 minutes.[5]
-
Iodination: In a separate flask, dissolve iodine (1.47 kg) in anhydrous THF (5 L). Transfer this solution to an addition funnel and add it dropwise to the reaction mixture at -78°C over 1.5-2 hours.
-
Reaction Completion: Stir the reaction mixture for an additional 2 hours at -78°C.[5]
-
Quenching: Quench the reaction by slowly adding 1 M sodium thiosulfate solution (3 L) while the mixture is still cold, then allow it to warm to room temperature.
-
Extraction: Dilute the mixture with water (5 L) and extract with ethyl acetate (3 x 4 L).
-
Washing and Drying: Combine the organic layers, wash with brine (2 x 2 L), and dry over anhydrous sodium sulfate.[5]
-
Purification: Filter and concentrate the solution under reduced pressure. The crude solid residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by large-scale column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product as a solid.[5]
Data Summary and Characterization
Quantitative Data Summary
| Step | Reactant | Molar Equiv. | Key Reagent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Hydroxy-6-(CF₃)pyridine | 1.0 | POCl₃ (5.0) | 110 | 4-6 | 85-95 |
| 2 | 2-Chloro-6-(CF₃)pyridine | 1.0 | LDA (1.05), I₂ (1.05) | -78 | 3-4 | 70-85 |
Final Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
Appearance: White to off-white solid.[5]
-
Melting Point: 94-95°C.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the structure and substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight (307.44 g/mol ).[6]
-
Purity (HPLC/GC): To determine the final purity, which should be >98% for most applications.
Caption: Post-synthesis workflow: purification and analysis.
Safety and Handling
All operations should be conducted by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Lithium diisopropylamide (LDA): Pyrophoric and corrosive. Must be handled under an inert atmosphere.
-
Iodine (I₂): Harmful and causes stains. Avoid inhalation of vapors.
-
Trifluoromethylpyridines: Handle with care, as many halogenated organic compounds have toxicological properties. Avoid contact with skin and eyes.[7][8][9]
A thorough risk assessment should be performed before commencing any scale-up synthesis.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. researchgate.net [researchgate.net]
- 4. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 5. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]
- 6. 205444-22-0|this compound|BLD Pharm [bldpharm.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this specific transformation. As your Senior Application Scientist, I will explain the causality behind experimental choices to ensure your reactions are efficient, high-yielding, and reproducible.
I. Understanding the Reactivity Landscape
The Suzuki coupling of this compound presents a unique set of challenges and opportunities due to the differential reactivity of the C-I and C-Cl bonds and the influence of the electron-withdrawing trifluoromethyl group. The primary determinant of reactivity is the carbon-iodine bond at the 4-position, which is significantly more susceptible to oxidative addition by a palladium catalyst than the stronger carbon-chlorine bond at the 2-position. This inherent chemoselectivity is the cornerstone of a successful reaction, but several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification profiles.
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during your experiments, providing explanations for their occurrence and actionable solutions.
Issue 1: Significant formation of 2-chloro-6-(trifluoromethyl)pyridine (Protodeiodination).
Q: I am observing a significant amount of the de-iodinated starting material in my reaction mixture. What is causing this, and how can I prevent it?
A: This side reaction, known as protodehalogenation or more specifically, protodeiodination, is the replacement of the iodine atom with a hydrogen atom. It is a common challenge in Suzuki couplings, especially with electron-deficient heteroaryl halides.
Causality:
-
Slow Transmetalation: The rate-limiting step in many Suzuki couplings is transmetalation, the transfer of the organic group from the boronic acid to the palladium center. If this step is slow, the palladium-halide intermediate has a longer lifetime and can be intercepted by various pathways, including protonolysis.
-
Presence of Protic Solvents/Impurities: Water, alcohols, or even trace amounts of acid can serve as a proton source, leading to the cleavage of the C-Pd bond and subsequent reductive elimination to form the de-iodinated product.
-
Inefficient Base: The base plays a crucial role in activating the boronic acid for transmetalation. An inappropriate or weak base can lead to a slow transmetalation rate, favoring protodehalogenation.
Solutions:
-
Optimize the Base: For this substrate, a stronger, non-nucleophilic base is often preferred. Consider switching from weaker bases like Na₂CO₃ to stronger bases such as K₃PO₄ or Cs₂CO₃. These bases are more effective at promoting the formation of the reactive boronate species.
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., argon or nitrogen) will minimize the presence of water.
-
Choose the Right Ligand: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can accelerate the rates of both oxidative addition and reductive elimination, which can help to outcompete the protodehalogenation pathway.
-
Temperature Optimization: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Try running the reaction at a lower temperature for a longer period to find a balance that minimizes protodehalogenation.
Issue 2: Formation of a dimeric pyridine byproduct.
Q: My LC-MS analysis shows a peak corresponding to the homocoupling of my pyridine starting material. Why is this happening?
A: The formation of a bi-pyridine species is a result of the homocoupling of the this compound.
Causality:
-
Palladium(II) Mediated Pathway: This side reaction can be mediated by Pd(II) species in the reaction mixture. If the reduction of the Pd(II) precatalyst to the active Pd(0) species is not efficient, or if Pd(0) is re-oxidized, the remaining Pd(II) can catalyze the homocoupling of the aryl halide.
-
Slow Boronic Acid Transmetalation: Similar to protodehalogenation, if the transmetalation of the boronic acid is slow, the aryl-palladium-halide intermediate has a higher chance of reacting with another molecule of the starting material.
Solutions:
-
Use a Pd(0) Catalyst: Instead of a Pd(II) precatalyst like Pd(OAc)₂, consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to minimize the amount of Pd(II) in the reaction.
-
Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state and suppress Pd(II)-mediated homocoupling.
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can help to ensure that the transmetalation step is favored over homocoupling.
-
Degas the Reaction Mixture: Rigorous exclusion of dissolved oxygen is crucial as it can lead to the oxidation of the active Pd(0) catalyst to Pd(II). A subsurface sparge with nitrogen or argon before adding the catalyst is highly effective.
Issue 3: Formation of a dimeric byproduct from the boronic acid.
Q: I am observing the formation of a biaryl byproduct derived from my boronic acid coupling partner. How can I minimize this?
A: This is the homocoupling of the boronic acid, another common side reaction in Suzuki couplings.
Causality:
-
Oxygen-Mediated Pathway: The presence of oxygen can promote the homocoupling of boronic acids, often catalyzed by palladium.
-
High Temperatures: Elevated reaction temperatures can also lead to the thermal decomposition of boronic acids and subsequent homocoupling.
Solutions:
-
Thorough Degassing: As with pyridine homocoupling, ensuring the reaction mixture is free of oxygen is critical. Use freeze-pump-thaw cycles or sparging with an inert gas.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Slow Addition of Boronic Acid: In some cases, slow addition of the boronic acid solution to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thus disfavoring the bimolecular homocoupling reaction.
III. Frequently Asked Questions (FAQs)
Q1: Will the Suzuki coupling occur at the C-Cl or C-I position of this compound?
A1: The Suzuki coupling will overwhelmingly occur at the C-I position. The bond dissociation energy of the C-I bond is significantly lower than that of the C-Cl bond, making it much more susceptible to oxidative addition by the palladium catalyst. This provides excellent chemoselectivity for functionalization at the 4-position of the pyridine ring.
Q2: How does the trifluoromethyl group affect the reaction?
A2: The strongly electron-withdrawing trifluoromethyl group at the 6-position makes the pyridine ring more electron-deficient. This generally increases the rate of oxidative addition at both the C-I and C-Cl positions. However, the effect is much more pronounced for the already more reactive C-I bond, further enhancing the selectivity of the reaction. The electron-withdrawing nature of the trifluoromethyl group can also make the resulting coupled product more susceptible to further reactions if not handled carefully.
Q3: What is the optimal catalyst system for this reaction?
A3: While the optimal system can be substrate-dependent, a good starting point for the Suzuki coupling of this compound would be a palladium(0) precatalyst like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to promote the efficient coupling of challenging heteroaryl halides.
Q4: Can I use aqueous conditions for this reaction?
A4: While Suzuki reactions can often be performed in aqueous media, for this specific substrate, it is advisable to start with anhydrous conditions to minimize the risk of protodeiodination. If you do use aqueous conditions, ensure the base is strong enough to promote rapid transmetalation and that the reaction is thoroughly degassed.
Q5: My reaction is sluggish. What can I do to improve the reaction rate?
A5: If your reaction is slow, consider the following:
-
Increase the temperature: Gradually increase the reaction temperature in 10 °C increments, while monitoring for the formation of side products.
-
Change the ligand: A more electron-rich and bulky ligand may increase the rate of the catalytic cycle.
-
Switch the solvent: A more polar aprotic solvent like DMF or DMA can sometimes accelerate the reaction, but be mindful that they can also promote side reactions. Toluene and 1,4-dioxane are generally good starting points.
-
Check your catalyst and reagents: Ensure your palladium catalyst is active and your boronic acid is of good quality.
IV. Visualizing Reaction Pathways
The following diagram illustrates the desired Suzuki coupling pathway and the major competing side reactions for this compound.
Technical Support Center: Purification of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Welcome to the dedicated technical support guide for the purification of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine (CAS 205444-22-0). This resource is designed for researchers, chemists, and drug development professionals who handle this versatile trifluoromethylpyridine derivative. The purity of this building block is paramount for the success of subsequent synthetic steps and the integrity of final products in agrochemical and pharmaceutical research.[1][2]
This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to address the specific challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
Understanding the physical properties is crucial for selecting appropriate purification and handling techniques.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClF₃IN | [3][4] |
| Molecular Weight | 307.44 g/mol | [3][5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 94-95°C | [3][7] |
| Boiling Point | ~231°C | [7] |
| Density | ~2.0 g/cm³ | [3][7] |
Q2: What are the common impurities I should expect in my crude product?
Impurities typically arise from unreacted starting materials, side-reactions, or degradation. Common precursors in synthetic routes include other substituted pyridines.[6][8] Potential impurities could include:
-
Starting Materials: Such as 2-Chloro-6-(trifluoromethyl)pyridine.
-
Isomers: Positional isomers like 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine or 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine, depending on the synthetic route.[2][5]
-
Over-iodinated or Under-iodinated Species: Compounds where the iodination step was not perfectly selective.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., Tetrahydrofuran, Dichloromethane).[6][9]
Q3: What are the recommended storage conditions for this compound?
To maintain its integrity, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C, protected from light.[7] This minimizes potential degradation.
Q4: Which analytical techniques are most effective for assessing the purity of the final product?
A combination of techniques provides the most comprehensive purity profile.[10]
-
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity by area percentage and detecting residual solvents or less volatile organic impurities.[10]
-
Nuclear Magnetic Resonance (¹H and ¹⁹F NMR): Provides structural confirmation and can detect impurities with distinct proton or fluorine signals.
-
Mass Spectrometry (MS): Coupled with GC or LC, it helps in identifying the molecular weight of the main product and any impurities.[11]
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: Low recovery of the product after column chromatography or recrystallization.
-
Potential Cause A (Process Loss): Significant product adhering to glassware during transfers.
-
Solution: Ensure all vessels (flasks, funnels) are meticulously rinsed with the purification solvent to recover any adhered product. These rinses can be combined with the bulk material.
-
-
Potential Cause B (Recrystallization): The solvent system is not optimal; either too much solvent was used, or the solution was not cooled sufficiently to induce complete precipitation.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After dissolution, ensure the mixture is thoroughly cooled, preferably in an ice bath, to maximize crystal formation.[12]
-
-
Potential Cause C (Chromatography): The polarity difference between fractions containing the product and those with impurities is small, leading to "mixed fractions" that may be inadvertently discarded.
-
Solution: Carefully analyze all fractions by Thin-Layer Chromatography (TLC) before combining them. Fractions that appear mixed can be combined and subjected to a second, slower purification run.[12]
-
Problem 2: The product co-elutes with an impurity during column chromatography.
-
Potential Cause: The polarity of the product and a key impurity are very similar in the chosen solvent system.
-
Solution A: Modify the mobile phase. Experiment with different solvent systems. For instance, if a hexane/ethyl acetate system provides poor separation, try a system with a different polarity profile, such as dichloromethane/hexane or toluene/ethyl acetate. The goal is to alter the differential partitioning of the compounds between the mobile and stationary phases.[12]
-
Solution B: Change the stationary phase. If silica gel does not provide adequate separation, consider using a different adsorbent like alumina (neutral or basic), which offers different selectivity.[12]
-
Problem 3: An oily residue, instead of solid crystals, is obtained after recrystallization.
-
Potential Cause A ("Oiling Out"): The melting point of the compound is lower than the boiling point of the chosen solvent. Impurities can also depress the melting point, contributing to this issue.[12]
-
Solution: Select a solvent or a solvent pair with a lower boiling point. If significant impurities are suspected, it is highly advisable to perform a preliminary purification by column chromatography before attempting recrystallization.
-
-
Potential Cause B (Incomplete Solvent Removal): Residual solvent can prevent proper crystallization.
-
Solution: Ensure the product is thoroughly dried under high vacuum after filtration to remove all traces of the recrystallization solvent.
-
Problem 4: The product fails to crystallize from the solution during recrystallization.
-
Potential Cause: The solution is too dilute (excess solvent was used), or it has become supersaturated without initiating nucleation.
-
Solution A (Induce Crystallization): Gently scratch the inside of the flask at the solution's surface with a clean glass rod. This action creates microscopic imperfections on the glass that can serve as nucleation sites.[12]
-
Solution B (Seeding): If available, add a single, pure crystal of the target compound to the cooled solution to act as a template for crystal growth.
-
Solution C (Concentration): Carefully evaporate some of the solvent under reduced pressure and allow the solution to cool again.
-
Problem 5: The final product has a persistent color (e.g., yellow or brown tint).
-
Potential Cause: The presence of highly conjugated or polymeric impurities that are difficult to remove by standard crystallization or chromatography.
-
Solution: Before the final purification step (typically recrystallization), dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal. Heat the mixture briefly, then filter it through a pad of celite to remove the charcoal and the adsorbed impurities.[13] Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to lower recovery.
-
Experimental Protocols & Workflows
General Purification Workflow
The following diagram illustrates the logical flow for purifying the crude product.
Caption: General purification workflow for this compound.
Protocol 1: Purification by Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.
-
TLC Analysis & Solvent Selection:
-
Develop a TLC system to achieve good separation of the target compound from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Adjust the solvent ratio until the Rf value of the target compound is approximately 0.25-0.35.[12] If the spot is too high (high Rf), the eluent is too polar; decrease the ethyl acetate content. If the spot remains at the baseline (low Rf), increase the ethyl acetate content.[12]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexane).[14]
-
Pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[14]
-
Equilibrate the column by running 2-3 column volumes of the eluent through the packed silica. Never let the column run dry.[14]
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the separation by collecting TLC spots from the eluting fractions.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the pure fractions containing only the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
-
Protocol 2: Purification by Recrystallization
This method is effective for removing small amounts of impurities from a solid product.
-
Solvent Selection:
-
The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of the crude product in various solvents (e.g., isopropanol, ethanol, hexane, or solvent mixtures like ethanol/water).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[12]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of the precipitated solid.[12]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals thoroughly under high vacuum.
-
Troubleshooting Decision Pathway
This diagram provides a logical path for troubleshooting common purification outcomes.
Caption: A decision-making diagram for troubleshooting purification issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine|CAS 518057-64-2 [benchchem.com]
- 3. CAS#:205444-22-0 | this compound | Chemsrc [chemsrc.com]
- 4. PubChemLite - this compound (C6H2ClF3IN) [pubchemlite.lcsb.uni.lu]
- 5. CAS 505084-55-9 | 2-chloro-4-iodo-5-(trifluoromethyl)pyridine - Synblock [synblock.com]
- 6. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 205444-22-0 [amp.chemicalbook.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
Stability issues with 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine under reaction conditions
Welcome to the technical support center for 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging building block. The unique electronic and steric properties of this molecule, stemming from the electron-withdrawing trifluoromethyl group and the differential reactivity of the chloro and iodo substituents, can lead to unexpected outcomes in your reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve your synthetic goals.
Troubleshooting Guide: Common Issues in Cross-Coupling Reactions
This section addresses specific problems you may encounter when using this compound in common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion of my starting material, even after extended reaction times. What are the likely causes and how can I resolve this?
Answer:
Low reactivity in Suzuki-Miyaura couplings with this substrate can often be traced back to several factors, primarily related to catalyst activity and the specific reaction conditions chosen. The this compound is an electron-deficient heteroaryl halide, which should facilitate the initial oxidative addition step.[1] However, challenges can still arise.
Potential Causes and Solutions:
-
Catalyst Deactivation/Inhibition:
-
Iodide Inhibition: While the C-I bond is more reactive towards oxidative addition than the C-Cl bond, the iodide released into the reaction mixture can sometimes act as a palladium catalyst poison by forming inactive bridged palladium-iodide dimers.[2] This is particularly problematic with less bulky phosphine ligands.
-
Solution: Employ modern, bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of monoligated palladium species, which are more catalytically active and less susceptible to forming inactive dimers.[3]
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst and can also cause homocoupling of the boronic acid.[1][3]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed prior to use. A common method is to bubble argon through the solvent for 15-20 minutes.
-
-
-
Suboptimal Base and Solvent Combination:
-
The choice of base is critical for activating the boronic acid to facilitate transmetalation.[4] For an electron-deficient substrate, a carefully chosen base is paramount.
-
Solution: A moderately strong inorganic base is often a good starting point. Potassium phosphate (K₃PO₄) is frequently effective. If that fails, a stronger base like cesium carbonate (Cs₂CO₃) can be used, but be mindful that very strong bases can promote side reactions. The solvent system also plays a crucial role. A combination of a non-polar solvent like toluene or dioxane with a small amount of water is often optimal to aid in dissolving the base and facilitating the catalytic cycle.[3]
-
-
-
Boronic Acid Instability:
-
Some boronic acids, particularly heteroaryl or vinyl boronic acids, can be unstable under the reaction conditions and may decompose before coupling occurs.
-
Solution: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (a boronate ester). These are generally more robust and can be used directly in the coupling reaction.[1]
-
-
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.
Issue 2: Formation of Dehalogenated Byproducts
Question: In my Buchwald-Hartwig amination, I am seeing a significant amount of a byproduct that appears to be 2-chloro-6-(trifluoromethyl)pyridine (de-iodinated) and/or 4-iodo-6-(trifluoromethyl)pyridine (de-chlorinated). Why is this happening and how can I prevent it?
Answer:
The formation of dehalogenated byproducts is a common side reaction when working with aryl halides, including halogenated pyridines.[5][6] This process, known as hydrodehalogenation, replaces a halogen atom with a hydrogen atom and can be a significant competing pathway in palladium-catalyzed reactions.
Potential Causes and Solutions:
-
Source of Hydride:
-
Hydrodehalogenation requires a source of a hydride equivalent. This can come from various components in your reaction mixture, including the amine coupling partner (especially those with α-hydrogens), solvents (like alcohols or THF), or even the phosphine ligand itself.
-
Mechanism: A common pathway is through β-hydride elimination from the palladium-amide intermediate, which competes with the desired reductive elimination step to form the C-N bond.[7]
-
Solution 1: Ligand Choice: The choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands (e.g., those developed by Buchwald) can accelerate the rate of reductive elimination relative to β-hydride elimination, thus favoring the desired product formation.[7]
-
Solution 2: Base Selection: The base can influence the rate of competing pathways. While a strong base is needed, extremely harsh conditions can sometimes promote decomposition. Screening bases like NaOtBu, KOtBu, and LiHMDS can help find an optimal balance.
-
Solution 3: Solvent Choice: Avoid using solvents that can readily act as hydride donors if dehalogenation is a major issue. Toluene or dioxane are generally preferred over alcoholic solvents in many cases.
-
-
-
Catalyst System:
-
Certain palladium catalyst systems are more prone to promoting hydrodehalogenation.
-
Solution: Using well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can lead to more controlled and efficient generation of the active catalytic species, potentially reducing side reactions compared to generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
-
Data Summary: Recommended Conditions to Minimize Dehalogenation
| Parameter | Recommendation | Rationale |
| Ligand | Bulky Biarylphosphines (e.g., XPhos, SPhos, RuPhos) | Accelerates reductive elimination over β-hydride elimination.[7] |
| Base | NaOtBu, KOtBu, LiHMDS | Strong, non-nucleophilic bases are required; screen for optimal performance. |
| Solvent | Toluene, Dioxane | Less likely to act as hydride donors compared to alcohols. |
| Catalyst | Pre-formed Pd(II) precatalysts (e.g., Buchwald G3/G4) | Provides more controlled activation and can lead to cleaner reactions. |
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Therefore, the iodine at the 4-position will preferentially undergo oxidative addition to a Pd(0) catalyst.[1][8] This allows for selective functionalization at the 4-position while leaving the chlorine at the 2-position intact for subsequent transformations.
Q2: My reaction is turning black. Does this indicate catalyst decomposition?
A2: Not necessarily. The formation of a dark brown or black color is very common in palladium-catalyzed coupling reactions and is often indicative of the formation of palladium nanoparticles (Pd black). While extensive formation of Pd black can signal catalyst decomposition and loss of activity, a color change to black does not automatically mean the reaction has failed. Many successful coupling reactions are black.[9] It is more important to monitor the reaction progress by techniques like TLC, GC-MS, or LC-MS to determine if the reaction is proceeding.
Q3: Can I use strong nucleophiles like alkoxides or thiols with this substrate?
A3: Caution is advised. The pyridine ring is highly electron-deficient due to the combined effects of the ring nitrogen and the powerful electron-withdrawing trifluoromethyl group.[10] This makes the ring susceptible to nucleophilic aromatic substitution (SNAr). Strong nucleophiles could potentially displace the chlorine or even the iodine atom directly, without the need for a palladium catalyst, especially at elevated temperatures. If your goal is a palladium-catalyzed coupling (e.g., Buchwald-Hartwig C-O or C-S coupling), you will need to carefully select conditions (ligand, base, temperature) that favor the catalytic cycle over a direct SNAr pathway.
Q4: What are the recommended storage and handling conditions for this compound?
A4: Based on safety data for similar compounds, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C.[11] Avoid exposure to heat, strong oxidizing agents, and strong bases during storage. Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q5: The trifluoromethyl group makes the pyridine ring very electron-deficient. How does this affect its stability?
A5: The strong electron-withdrawing nature of the trifluoromethyl group has a profound impact. While it activates the C-Cl and C-I bonds towards oxidative addition in cross-coupling reactions, it also makes the pyridine ring itself more susceptible to certain degradation pathways.[1][10] For instance, in the presence of strong bases or nucleophiles, the molecule can be prone to decomposition. One study on a related trifluoromethyl-substituted pyridine herbicide noted that it readily decomposed through an intramolecular nucleophilic aromatic substitution reaction.[10] Therefore, while beneficial for certain desired reaction steps, this electronic property also narrows the window of stable reaction conditions.
Visualizing Potential Reaction Pathways
Caption: Competing Reaction Pathways for the Substrate.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Welcome to the technical support guide for the synthesis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine (CAS No. 205444-22-0). This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important fluorinated pyridine intermediate. As a Senior Application Scientist, my goal is to provide not just a protocol, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your results.
The synthesis of substituted pyridines, particularly those with electron-withdrawing groups like trifluoromethyl, presents unique challenges. Standard electrophilic aromatic substitution reactions are often difficult due to the electron-deficient nature of the pyridine ring, which necessitates harsh conditions and can lead to poor regioselectivity.[1][2] Therefore, more sophisticated strategies are required to achieve the desired substitution pattern efficiently.
This guide focuses on the most common and reliable method for synthesizing this compound: a directed ortho-metalation (DoM) followed by an iodine quench. We will explore the critical parameters of this reaction and address the common issues that can arise.
Core Synthesis Workflow: Directed ortho-Metalation and Iodination
The accepted synthesis route proceeds from the commercially available 2-Chloro-6-(trifluoromethyl)pyridine. The strategy hinges on using a strong, non-nucleophilic base to deprotonate the C-H bond at the 3-position, which is the most acidic proton due to the inductive effects of the adjacent chloro and trifluoromethyl groups. However, steric hindrance from the C2-chloro group and the directing metallating group on the base can favor deprotonation at the C4 position after an initial lithiation at C3 and subsequent rearrangement, or direct lithiation at C4. The resulting pyridyl anion is then trapped with an electrophilic iodine source.
Below is a diagram illustrating the general experimental workflow.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low or zero. What are the most likely causes?
Answer: This is the most common issue and almost always points to problems with the organometallic steps. The use of a strong base like Lithium Diisopropylamide (LDA) requires stringent anhydrous and anaerobic conditions.
-
Moisture Contamination: LDA reacts instantly with water. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Improper Temperature Control: LDA is unstable at temperatures above -20 °C. The deprotonation and iodination steps should be strictly maintained at -78 °C (a dry ice/acetone bath is standard).[3] Allowing the temperature to rise can lead to base decomposition and unwanted side reactions.
-
Poor Quality of n-Butyllithium (n-BuLi): n-BuLi, used to generate LDA, degrades over time. It is crucial to use a relatively fresh bottle or to titrate the solution before use to determine its exact molarity. An inaccurate concentration will lead to insufficient LDA generation.
-
Order of Addition: Always prepare the LDA in situ by adding n-BuLi to diisopropylamine in THF at low temperature. Never the other way around. Then, add the 2-chloro-6-(trifluoromethyl)pyridine substrate to the freshly prepared LDA solution. A similar procedure is described for the synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, highlighting the importance of this sequence.[3]
Q2: I have a high conversion of my starting material, but the main product is not the desired 4-iodo isomer. What is happening?
Answer: Regioselectivity is a key challenge in pyridine chemistry.[4][5] While the 4-position is often favored in this specific system, formation of other isomers can occur if conditions are not optimal.
-
Kinetic vs. Thermodynamic Control: Deprotonation of substituted pyridines can be complex. The initially formed lithiated species might be at a different position (e.g., C3) and then isomerize to a more stable intermediate. The duration and temperature of the deprotonation step before adding the iodine are critical. Stirring the reaction mixture for 30 minutes to 1 hour at -78 °C after adding the substrate is typical to ensure the formation of the desired anion.[3]
-
Base Choice and Sterics: LDA is a bulky base, which influences the regioselectivity. Using a different base, such as a lithium-potassium amide base (LICKOR), could alter the outcome, but may also introduce other complications. For this substrate, LDA is generally reliable for achieving the 4-iodo product.
Q3: My reaction stalls, and I'm left with a large amount of unreacted starting material. How can I drive the reaction to completion?
Answer: Assuming you have addressed the issues in Q1 (moisture, temperature, n-BuLi quality), incomplete conversion is typically a stoichiometry problem.
-
Insufficient Base: A slight excess of LDA is required to ensure full deprotonation. Typically, 1.05 to 1.2 equivalents are used.[3] If your n-BuLi concentration is lower than stated on the bottle, you may be adding a substoichiometric amount of base. Titration of your n-BuLi is the most reliable solution.
-
Reaction Time: While the deprotonation is usually fast at -78 °C, ensure you are allowing sufficient time for the reaction to complete before quenching with iodine (e.g., 30-60 minutes).
| Parameter | Recommended Value | Rationale |
| Temperature | -78 °C | Ensures stability of LDA and the pyridyl anion, maximizing selectivity. |
| LDA Equivalents | 1.05 - 1.2 eq. | A slight excess ensures complete deprotonation of the substrate. |
| Iodine Equivalents | 1.05 - 1.2 eq. | A slight excess ensures complete trapping of the generated anion. |
| Solvent | Anhydrous THF | Aprotic polar solvent required for solubility and stability of organometallics. |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction with atmospheric moisture and oxygen. |
Q4: I am having difficulty with the final purification. My product streaks badly on silica gel chromatography. How can I get a pure sample?
Answer: The basicity of the pyridine nitrogen atom causes strong interaction with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation. This is a classic problem in pyridine chemistry.[6]
-
Deactivating the Silica Gel: You can mitigate this issue by pre-treating your silica gel or eluent. Add a small amount of a volatile base, such as triethylamine (~1-2%) or ammonia (by using an ammonia-saturated solvent system), to your eluent. This will occupy the acidic sites on the silica, allowing your pyridine product to elute more cleanly.
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography).
-
Crystallization: If your product is a solid and sufficiently pure after initial work-up (>90%), crystallization can be an excellent method to achieve high purity without chromatography.[6][7] Experiment with different solvent systems (e.g., hexanes/ethyl acetate, ethanol/water).
Troubleshooting Decision Workflow
This diagram provides a logical path to diagnose and solve issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mountainscholar.org [mountainscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Alternative Solvents for Reactions with 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for selecting and troubleshooting alternative solvents in palladium-catalyzed cross-coupling reactions involving 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. This substrate is a valuable building block, but its reactivity and the success of subsequent transformations are highly dependent on the reaction medium. This document moves beyond standard protocols to explain the causal relationships between solvent properties and reaction outcomes, empowering you to optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs) on Solvent Selection
This section addresses common queries regarding the rationale for choosing alternative solvents and provides recommendations for specific reaction types.
Q1: Why should I consider alternatives to common solvents like DMF, dioxane, and toluene?
A1: While traditional solvents like N,N-Dimethylformamide (DMF), 1,4-dioxane, and toluene are widely used, there are compelling reasons to seek alternatives:
-
Regulatory and Safety Concerns: Many common solvents face increasing regulatory scrutiny due to their toxicity.[1] For instance, DMF is classified as a substance of very high concern (SVHC) in Europe due to its reproductive toxicity. Dioxane is a suspected carcinogen. Shifting to safer solvents is a critical aspect of modern, sustainable chemistry.[2]
-
Reaction Performance: The "default" solvent is not always optimal. Coordinating solvents like DMF can sometimes inhibit the catalyst by competing with ligands for binding sites on the palladium center.[3] In other cases, the boiling point of a solvent may not be high enough to drive a sluggish reaction to completion.
-
Side Reaction Pathways: The solvent can influence the prevalence of unwanted side reactions. In Suzuki couplings, protic or wet solvents can lead to protodeboronation of the boronic acid, reducing yield.[4] The choice between polar and nonpolar solvents can even switch the chemoselectivity of a reaction, determining which halide undergoes oxidative addition first.[5]
Q2: What are the most critical solvent properties to consider for cross-coupling reactions?
A2: The solvent is not an inert medium; it actively influences catalyst stability, reagent solubility, and reaction kinetics.[1][6] Key properties to consider are:
-
Polarity and Dielectric Constant: The solvent's polarity affects the solubility of reagents and the stability of charged intermediates in the catalytic cycle. Highly polar aprotic solvents (e.g., DMF, DMSO) can stabilize charged palladium complexes and transition states.[5]
-
Coordinating Ability: Solvents can act as ligands. Ethers like THF and dioxane have coordinating oxygen atoms, while nitriles and amides are stronger ligands. This can stabilize the active Pd(0) catalyst but can also competitively inhibit the binding of phosphine ligands or substrates.[1][7]
-
Boiling Point: The reaction temperature is a critical parameter. Solvents with higher boiling points (e.g., CPME, toluene) allow for higher reaction temperatures, which can be necessary for activating less reactive C-Cl bonds or for sterically hindered substrates.
-
Protic vs. Aprotic: Protic solvents (e.g., water, alcohols) can participate in the reaction, particularly by influencing the activity of the base or causing side reactions like protodeboronation.[4] Aprotic solvents are generally preferred, though aqueous systems are a key area of green chemistry research.[8]
Q3: Which alternative solvents are recommended for Suzuki-Miyaura couplings with this substrate?
A3: For Suzuki couplings, the primary challenge is often ensuring the solubility of the inorganic base and preventing boronic acid decomposition.
-
Ethers (2-MeTHF, CPME): 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are excellent, greener alternatives to THF and dioxane.[9] They have higher boiling points and are more hydrophobic, which can help minimize protodeboronation.[4]
-
Aqueous Systems: Using water as a solvent or co-solvent is a key green chemistry approach.[8] It can be highly effective, especially when used with water-soluble ligands or surfactants to bridge the phase gap between the organic substrate and the aqueous base.[10]
-
Bio-based Solvents: Emerging bio-derived solvents like Cyrene™ and γ-Valerolactone (GVL) are being explored for cross-coupling reactions and represent a frontier in sustainable chemistry.[11]
Q4: How does solvent choice impact Sonogashira couplings of this compound?
A4: The Sonogashira reaction typically uses an amine base that can also serve as a solvent or co-solvent.[12] However, moving away from a large excess of amine is often desirable.
-
Non-coordinating Solvents: Toluene is a common choice, but greener alternatives can be used. The key is to ensure solubility of the substrates and the copper-alkynilide intermediate.
-
Polar Aprotic Solvents: While DMF is traditional, its use can sometimes slow the reaction by displacing other ligands from the palladium complex.[3]
-
Copper-Free Conditions: In copper-free Sonogashira variants, the solvent's role in stabilizing the palladium catalyst is even more critical. Ethereal solvents like THF or greener alternatives are often employed.[13]
Q5: What are suitable alternative solvents for Buchwald-Hartwig amination?
A5: The Buchwald-Hartwig amination is traditionally run in solvents like toluene or dioxane.[14] The primary role of the solvent is to solubilize the aryl halide, amine, base, and catalyst complex.
-
High-Boiling Ethers: CPME is a suitable replacement for dioxane, offering a higher boiling point and better safety profile.
-
Aprotic Polar Solvents: While less common, solvents like t-amyl alcohol have been used, demonstrating that a range of polarities can be tolerated depending on the specific ligand and base system.
-
Solvent-Free: For certain substrates, solvent-free (neat) conditions have been successfully developed, representing the ultimate green approach.[14]
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during cross-coupling reactions where the solvent may be a contributing factor.
Problem 1: Low or No Conversion to Product
| Potential Cause | Troubleshooting Steps & Explanation |
| Poor Reagent Solubility | Observe the reaction mixture. If the base, catalyst, or starting material appears insoluble, the reaction will be slow or stalled. Solution: Switch to a solvent with a different polarity or consider a co-solvent system (e.g., Toluene/Water, Dioxane/Water).[10][15] For Suzuki reactions, a small amount of water often helps dissolve the inorganic base.[10] |
| Catalyst Inhibition or Deactivation | Consider the solvent's coordinating ability. Strongly coordinating solvents like acetonitrile or DMF can sometimes poison the catalyst by binding too tightly.[3][7] Solution: Switch to a less coordinating solvent like CPME, 2-MeTHF, or toluene. Ensure your solvent is rigorously degassed, as oxygen can deactivate the Pd(0) catalyst. |
| Insufficient Temperature | The C-Cl bond at the 2-position is less reactive than the C-I bond at the 4-position. If you are targeting the chloro position (after reacting the iodo), a higher temperature may be required. Solution: Switch to a higher-boiling solvent such as CPME (106 °C), toluene (111 °C), or xylenes (~140 °C) to increase the reaction rate.[4] |
Problem 2: Significant Side Product Formation
| Potential Cause | Troubleshooting Steps & Explanation |
| Protodeboronation (Suzuki) | This is the replacement of the boronic acid group with a hydrogen atom, often caused by excess water.[4] Solution: 1. Use an anhydrous grade solvent and dry reagents. 2. Switch to a more hydrophobic solvent like CPME that is less miscible with water.[4] 3. Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[10] |
| Homocoupling | This can refer to Glaser coupling of the alkyne (in Sonogashira reactions) or homocoupling of the boronic acid (in Suzuki reactions). It is often promoted by oxygen. Solution: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and that the solvent has been thoroughly degassed before use. The choice of base and solvent can also influence the rate of this side reaction. |
Part 3: Workflows and Data
Solvent Selection Workflow
This diagram outlines a logical process for selecting an appropriate alternative solvent for your cross-coupling reaction.
Caption: Decision workflow for alternative solvent selection.
Table 1: Properties of Common and Alternative Solvents
This table summarizes key properties of solvents relevant to cross-coupling reactions. Data is compiled from various sources.[16][17]
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Water Solubility ( g/100g ) | Classification | Key Considerations |
| Traditional Solvents | |||||
| 1,4-Dioxane | 101 | 2.2 | Miscible | Ether, Aprotic | Suspected carcinogen; use alternatives. |
| Toluene | 111 | 2.4 | 0.05 | Aromatic, Aprotic | Good for high temps; neurotoxin. |
| DMF | 153 | 36.7 | Miscible | Amide, Polar Aprotic | Excellent solvating power; reproductive toxin.[1] |
| THF | 66 | 7.6 | Miscible | Ether, Aprotic | Forms peroxides; low boiling point. |
| Recommended Alternatives | |||||
| 2-MeTHF | 80 | 6.2 | 14 | Ether, Bio-derived | Greener alternative to THF; higher BP.[18] |
| CPME | 106 | 4.7 | 1.1 | Ether, Aprotic | Excellent alternative to Dioxane/THF; low water miscibility helps reduce side reactions.[4] |
| Water | 100 | 80.1 | N/A | Protic | Ultimate green solvent; requires phase transfer catalyst or water-soluble ligands.[8] |
| Cyrene™ | 227 | N/A | Miscible | Dipolar Aprotic, Bio-derived | High BP, green alternative to DMF/NMP, can increase sustainability.[11] |
| GVL | 207 | 36.5 | Miscible | Lactone, Bio-derived | High BP, biodegradable, good DMF replacement.[11] |
General Protocol for Solvent Screening in a Suzuki-Miyaura Coupling
This protocol provides a standardized method for testing the efficacy of different alternative solvents.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a powdered base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent catalyst deactivation and homocoupling side reactions.
-
Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed alternative solvent to be tested via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vial in a preheated aluminum heating block set to the desired temperature (e.g., 80-110 °C, depending on the solvent's boiling point) and stir vigorously.
-
Monitoring & Analysis: Monitor the reaction at set time points (e.g., 1h, 4h, 16h) by taking a small aliquot and analyzing via TLC, GC-MS, or LC-MS to determine the conversion rate and identify any major side products.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Green Bio-Based Solvents in C-C Cross-Coupling Reactions [ouci.dntb.gov.ua]
- 3. books.lucp.net [books.lucp.net]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. books.rsc.org [books.rsc.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis and purification of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and validated protocols for managing impurities and optimizing reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and regioselective method is the directed ortho-metalation of 2-Chloro-6-(trifluoromethyl)pyridine, followed by quenching with an iodine source. This involves using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at very low temperatures (-78 °C) to deprotonate the C4 position. The resulting lithiated intermediate is then reacted with molecular iodine (I₂) to install the iodo group with high precision.[1]
Q2: Why is direct electrophilic iodination of the starting material not recommended?
Direct electrophilic aromatic substitution (EAS) on a pyridine ring is inherently difficult. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack.[2][3] Such reactions, if they proceed, require harsh conditions (e.g., strong acids, high temperatures) and often yield a mixture of regioisomers, with a preference for the C3 and C5 positions, leading to significant purification challenges.[4][5][6]
Q3: What are the critical parameters to control during the synthesis?
The most critical parameters are:
-
Anhydrous Conditions: LDA is extremely sensitive to moisture. All glassware must be flame-dried, and all solvents and reagents must be rigorously anhydrous to prevent quenching the base and reducing the yield.
-
Temperature Control: The formation of the lithiated intermediate is highly exothermic and must be maintained at -78 °C to prevent side reactions and decomposition.
-
Stoichiometry: Precise control over the equivalents of LDA and the iodine source is crucial. An excess of LDA can lead to side reactions, while insufficient base results in incomplete conversion.
Q4: Which analytical methods are best for monitoring the reaction and assessing final purity?
A combination of methods is ideal.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is effective for tracking the consumption of the starting material and the formation of the product.
-
Purity Assessment: Quantitative analysis is typically performed using HPLC with UV detection, which allows for the determination of purity by area percentage.[7] Gas Chromatography (GC) is also a viable alternative.[8][9]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are essential for confirming the identity of the final product and any isolated impurities.[10]
Section 2: Core Synthesis Pathway and Mechanism
The synthesis proceeds via a directed metalation-iodination sequence. The electron-withdrawing nature of the chloro and trifluoromethyl groups increases the acidity of the C-H bonds on the pyridine ring. The C4-H is preferentially abstracted by LDA due to a combination of inductive effects and the ability of the flanking groups to stabilize the resulting carbanion.
Reaction Workflow Diagram
Caption: Figure 1: Directed Metalation-Iodination Workflow.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low or No Conversion of Starting Material
Possible Causes:
-
Inactive LDA: The LDA may have degraded due to exposure to moisture or air.
-
Protic Contaminants: Traces of water in the solvent (THF), starting material, or reaction flask have quenched the LDA.
-
Insufficient Temperature Control: Allowing the temperature to rise above -70 °C during LDA addition can cause the base to decompose or engage in side reactions.
Solutions & Explanations:
-
Validate LDA Activity: Before use, titrate the LDA solution to confirm its molarity. Always use freshly prepared or newly purchased, properly stored LDA.
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). Use a freshly distilled, anhydrous grade of THF, preferably from a solvent purification system.
-
Optimize Reagent Addition: Add the LDA solution dropwise to the cooled solution of the starting pyridine. This ensures that the heat generated is dissipated effectively, maintaining the required low temperature.
Problem 2: Formation of Multiple Products (Low Regioselectivity)
Possible Causes:
-
Incorrect Base: Using a less sterically hindered or more nucleophilic base (e.g., n-BuLi) can lead to addition reactions or deprotonation at other sites.
-
Temperature Fluctuation: If the reaction is allowed to warm up after lithiation but before iodine addition, the lithiated intermediate may rearrange or equilibrate, a phenomenon known as the "halogen dance," potentially leading to isomers.[11]
Solutions & Explanations:
-
Use the Correct Base: LDA is the preferred base due to its strong basicity and significant steric bulk, which favors kinetic deprotonation at the most accessible acidic site (C4) over nucleophilic attack.
-
Maintain Strict Temperature Control: Do not allow the reaction mixture to warm above -78 °C until after the reaction is quenched. The addition of the iodine solution should also be performed at this temperature.
Problem 3: Presence of De-iodinated Impurity in Final Product
Possible Cause:
-
Harsh Workup Conditions: Overly acidic or basic conditions during the aqueous workup can lead to the cleavage of the C-I bond.
-
Photodegradation: Iodoaromatic compounds can be sensitive to light.
-
Aggressive Purification: Prolonged heating or exposure to certain chromatography media can cause degradation.
Solutions & Explanations:
-
Use a Mild Quench: Quench the reaction with a neutral or slightly basic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or sodium thiosulfate (Na₂S₂O₃) to neutralize excess iodine.[1]
-
Protect from Light: During workup and storage, protect the product from direct light by using amber vials or wrapping flasks in aluminum foil.
-
Gentle Purification: Use a neutral grade of silica gel for chromatography and avoid excessive heating when removing the solvent under reduced pressure.
Summary of Common Impurities
| Impurity Name | Structure | Identification Method | Probable Cause |
| 2-Chloro-6-(trifluoromethyl)pyridine | Starting Material | LC-MS, GC-MS | Incomplete reaction (inactive LDA, moisture). |
| Di-iodinated Species | C₄H₁Cl F₃I₂N | LC-MS, NMR | Excess iodine and/or temperature fluctuations. |
| De-iodinated Product | Same as Starting Material | LC-MS, GC-MS | Harsh workup, photodegradation. |
Troubleshooting Workflow Diagram
Caption: Figure 2: Troubleshooting Low Product Yield.
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Petroleum Ether
Procedure:
-
Setup: Under an inert atmosphere of nitrogen, add a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add LDA solution (1.05 equiv) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30 minutes. The solution may change color.
-
Iodination: In a separate flask, prepare a solution of iodine (1.05 equiv) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction mixture for an additional 2 hours at -78 °C. Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a general starting point and may require optimization.[7]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Protocol 3: Purification by Flash Column Chromatography
-
Adsorbent: Use standard silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in petroleum ether or hexanes is typically effective. Start with 100% petroleum ether and gradually increase the polarity (e.g., 0% to 5% ethyl acetate).
-
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute with the solvent gradient, collecting fractions.
-
Analyze fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Section 5: References
-
Benchchem. (n.d.). Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. Benchchem. Retrieved from --INVALID-LINK--
-
Ghosh, A. K., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(99), 17744-17747. DOI:10.1039/C5CC07799K. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). This compound. Biosynth. Retrieved from --INVALID-LINK--
-
Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 14(24), 6330-6333. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine. Benchchem. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. Benchchem. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Retrieved from --INVALID-LINK--
-
ChemShuttle. (n.d.). This compound. ChemShuttle. Retrieved from --INVALID-LINK--
-
Jiangsu Agrochem Laboratory Co ltd, & Suzhou University. (2023). Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. (CN116425671A). Google Patents. Retrieved from --INVALID-LINK--
-
Kim, H. J., et al. (2020). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 25(23), 5646. Retrieved from --INVALID-LINK--
-
European Patent Office. (n.d.). EP 2 368 550 B1. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). (12) United States Patent. Retrieved from --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry. (1992). ANALYTICAL METHODS. In Toxicological Profile for Pyridine. Retrieved from --INVALID-LINK--
-
Smolecule. (2023). 3-Chloro-6-iodo-2-(trifluoromethyl)pyridine. Smolecule. Retrieved from --INVALID-LINK--
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Pearson+. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis. ChemicalBook. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. Retrieved from --INVALID-LINK--
-
European Patent Office. (n.d.). Preparation of (trifluoromethyl)pyridines. (EP 0110690 A1). Google Patents. Retrieved from --INVALID-LINK--
-
Gath, S. (2013). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (Doctoral dissertation, Ludwig-Maximilians-Universität München). Retrieved from --INVALID-LINK--
-
OSHA. (1991). Pyridine. (Method number: PV2295). OSHA Salt Lake Technical Center. Retrieved from --INVALID-LINK--
-
NCBI Bookshelf. (1992). Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. Retrieved from --INVALID-LINK--
-
Google Patents. (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (WO2015151116A2). Retrieved from --INVALID-LINK--
-
Fuji, K., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 153-165. Retrieved from --INVALID-LINK--
-
McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 765-772. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (2013). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. ResearchGate. Retrieved from --INVALID-LINK--
-
Douglas, J. J., & Martin, R. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 143(34), 13685-13693. Retrieved from --INVALID-LINK--
-
ProQuest. (2023). Selective halogenation of pyridines and diazines via unconventional intermediates. Retrieved from --INVALID-LINK--
-
McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 765-772. Retrieved from --INVALID-LINK--
-
SciSpace. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). This compound. BLDpharm. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 248-270. Retrieved from --INVALID-LINK--
-
Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 555-557. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine. Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from --INVALID-LINK--
-
Medium. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. Retrieved from --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from --INVALID-LINK--
References
- 1. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. osha.gov [osha.gov]
- 10. 205444-22-0|this compound|BLD Pharm [bldpharm.com]
- 11. Buy 3-Chloro-6-iodo-2-(trifluoromethyl)pyridine | 1227515-26-5 [smolecule.com]
Validation & Comparative
A Comparative Reactivity Guide: 2-Chloro- vs. 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine in Synthetic Chemistry
Introduction
In the landscape of modern drug discovery and materials science, halogenated pyridines serve as indispensable building blocks. Their utility stems from the site-selective introduction of molecular complexity through various cross-coupling and substitution reactions. The 2-halo-4-iodo-6-(trifluoromethyl)pyridine scaffold is particularly valuable, offering two distinct reactive centers for sequential functionalization. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, thereby modulating the reactivity of the attached halogens.[1]
This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct building blocks: 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine and 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine . We will explore their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by established chemical principles and representative experimental data. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in substrate selection and reaction design, ultimately accelerating their synthetic campaigns.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional functional group tolerance.[2] The reactivity of aryl halides in these transformations is primarily governed by the energy of the carbon-halogen (C-X) bond, which dictates the ease of the rate-determining oxidative addition step to the Pd(0) catalyst.[3]
The Fundamental Reactivity Hierarchy: C-I > C-Br > C-Cl
The established order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl .[4] This hierarchy is a direct consequence of their bond dissociation energies (BDEs): the weaker C-I bond undergoes oxidative addition much more readily than the stronger C-Br and C-Cl bonds.
For both this compound and 2-bromo-4-iodo-6-(trifluoromethyl)pyridine, this principle dictates that the C-4 iodo position is the most reactive site. This inherent difference allows for highly selective mono-functionalization at the C-4 position under mild conditions, leaving the C-2 halogen untouched for subsequent transformations.[4][5]
Caption: General workflow for sequential cross-coupling reactions.
Comparative Analysis: Selective Coupling at the C-4 Position
While both substrates readily undergo coupling at the C-4 iodo position, the nature of the halogen at C-2 introduces a subtle electronic difference. Chlorine is more electronegative than bromine, rendering the pyridine ring in the chloro-derivative slightly more electron-deficient.[5] This enhanced electrophilicity can, in principle, accelerate the rate of oxidative addition at the C-I bond. However, in practice, the reactivity difference at the highly labile C-I position is often minimal, and both substrates typically provide excellent yields under similar conditions.
Table 1: Representative Conditions for Selective Cross-Coupling at the C-4 (Iodo) Position
| Reaction | Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 2-Chloro -4-iodo | Arylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ / Dioxane:H₂O | 90 | 4-12 | 85-95 |
| Suzuki-Miyaura | 2-Bromo -4-iodo | Arylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ / Dioxane:H₂O | 90 | 4-12 | 85-95 |
| Sonogashira | 2-Chloro -4-iodo | Terminal Alkyne | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Et₃N / THF | RT-50 | 2-6 | 80-95 |
| Sonogashira | 2-Bromo -4-iodo | Terminal Alkyne | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Et₃N / THF | RT-50 | 2-6 | 80-95 |
| Buchwald-Hartwig | 2-Chloro -4-iodo | Amine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu / Toluene | 100 | 8-16 | 75-90 |
| Buchwald-Hartwig | 2-Bromo -4-iodo | Amine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu / Toluene | 100 | 8-16 | 75-90 |
Note: Data is inferred from analogous dihalopyridine systems and serves as a general guide.[4][5] Optimization is recommended for specific substrates.
The Critical Difference: Sequential Coupling at the C-2 Position
The true divergence in synthetic utility between the two reagents becomes apparent when attempting a second cross-coupling reaction at the C-2 position. The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition.[2]
-
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine : After initial functionalization at C-4, the remaining C-Br bond can be coupled under moderately more forcing conditions (e.g., higher temperature, different ligand/base system). This provides a flexible and accessible route to di-substituted pyridines.[6]
-
This compound : The C-Cl bond is substantially less reactive. Activating this bond for a second coupling reaction often requires highly specialized and potent catalyst systems (e.g., bulky, electron-rich phosphine ligands like G3/G4 Buchwald ligands), higher temperatures, and longer reaction times.[7] In some cases, the desired transformation may not be feasible without compromising other functional groups in the molecule.
This key difference makes 2-bromo-4-iodo-6-(trifluoromethyl)pyridine the superior building block for planned sequential, dual cross-coupling strategies.
Caption: Comparison of C-2 bond activation for the second coupling step.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another powerful method for functionalizing pyridine rings. The mechanism proceeds via the addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[8]
Principles of SNAr on Pyridines
For SNAr to occur, the aromatic ring must be "activated" by electron-withdrawing groups. In the title compounds, both the ring nitrogen and the C-6 trifluoromethyl group strongly activate the C-2 and C-4 positions towards nucleophilic attack.[9][10] The stability of the Meisenheimer complex is key; attack at the 2- and 4-positions allows the negative charge to be delocalized onto the electronegative nitrogen atom, a highly stabilizing interaction.[10][11]
The second critical factor is the nature of the leaving group. In SNAr reactions, the leaving group ability is often the reverse of that in cross-coupling: F > Cl > Br > I .[11] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon center.
Reactivity Comparison and Strategic Choice
Given the principles above, a clear distinction emerges between the two substrates in the context of SNAr:
-
This compound : The C-Cl bond at the activated C-2 position is a significantly better leaving group for SNAr than the C-I bond at C-4. Therefore, nucleophiles will preferentially attack the C-2 position, displacing the chloride. This makes the chloro-derivative the substrate of choice for SNAr reactions at the C-2 position.
-
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine : While the C-2 position is still activated, bromide is a less effective leaving group than chloride in SNAr. Reactions will require harsher conditions (higher temperatures, stronger nucleophiles) and may be lower-yielding compared to the chloro analog. The C-I bond remains largely unreactive towards SNAr.
Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Substrate | Reactive Site | Nucleophile | Conditions | Outcome |
|---|---|---|---|---|
| 2-Chloro -4-iodo | C-2 (Chloro) | R-NH₂, R-OH, R-SH | Moderate (e.g., K₂CO₃ / DMSO, 80-120°C) | Favored : Good to excellent yields of C-2 substituted product. |
| 2-Bromo -4-iodo | C-2 (Bromo) | R-NH₂, R-OH, R-SH | Forcing (e.g., Stronger base, >120°C) | Less Favorable : Slower reaction, potential for side products. |
Summary and Recommendations
The choice between 2-chloro- and 2-bromo-4-iodo-6-(trifluoromethyl)pyridine is not a matter of superior overall reactivity, but one of strategic selection based on the desired synthetic outcome.
-
For Selective Mono-Functionalization at C-4 : Both reagents are excellent substrates. They react selectively at the C-I bond under mild cross-coupling conditions with comparable efficiency.
-
For Sequential, Dual Cross-Coupling Reactions : 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is the clear reagent of choice. Its C-Br bond offers a more accessible "handle" for a second coupling event, providing a wider operational window and greater synthetic flexibility.
-
For Nucleophilic Aromatic Substitution (SNAr) at C-2 : This compound is the superior option. The chloride is a better leaving group in SNAr, enabling cleaner and more efficient substitution at the activated C-2 position.
By understanding these fundamental reactivity patterns, chemists can strategically leverage the unique properties of each building block to design more efficient and robust synthetic routes.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-4 Position
This protocol is representative for the reaction of either the chloro- or bromo-derivative.[5]
-
Reaction Setup : To an oven-dried Schlenk flask, add the 2-halo-4-iodo-6-(trifluoromethyl)pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Inerting : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition : Add degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously for the required time (4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-2-halopyridine product.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution at the C-2 Position with an Amine
This protocol is optimized for the more reactive this compound.
-
Reaction Setup : In a sealable reaction vial, combine this compound (1.0 equiv.), the desired amine nucleophile (1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or diisopropylethylamine (DIPEA, 2.0 equiv.).
-
Solvent Addition : Add a polar aprotic solvent such as DMSO or NMP.
-
Reaction : Seal the vial tightly and place it in a preheated oil bath or heating block at 100-120 °C. Stir for 12-24 hours, monitoring progress by LC-MS.
-
Work-up : Cool the reaction to room temperature. Carefully pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic extracts, wash extensively with water to remove the high-boiling solvent, then wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude product by flash chromatography to obtain the 2-amino-4-iodo-6-(trifluoromethyl)pyridine derivative.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. m.youtube.com [m.youtube.com]
- 9. 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine|CAS 518057-64-2 [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
A Comparative Mechanistic Guide to the Reactions of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a trifluoromethyl group, a chloro substituent, and an iodo substituent on the pyridine ring, offers a rich platform for diverse chemical transformations. The presence of two different halogen atoms at positions amenable to distinct reaction pathways allows for selective and sequential modifications, making it a valuable scaffold for the synthesis of complex molecules.
This guide provides a comprehensive analysis of the mechanistic principles governing the reactions of this compound. We will objectively compare its performance in key reaction classes, namely palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document is intended to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols to guide your synthetic endeavors.
I. The Dichotomy of Reactivity: Cross-Coupling vs. Nucleophilic Aromatic Substitution
The reactivity of this compound is dominated by the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This fundamental difference is the cornerstone of its selective functionalization.
In palladium-catalyzed cross-coupling reactions , the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is typically the rate-determining step. The lower bond dissociation energy of the C-I bond facilitates this step, making the 4-position the primary site of reaction under carefully controlled conditions.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the outcome is governed by the electronic properties of the pyridine ring. The electron-withdrawing trifluoromethyl group and the ring nitrogen atom activate the 2- and 4-positions towards nucleophilic attack. This creates a scenario where a nucleophile could potentially displace either the chloro or the iodo substituent.
Below, we delve into the mechanistic details and practical considerations for harnessing these distinct reactivities.
II. Palladium-Catalyzed Cross-Coupling Reactions: Selective Functionalization at the 4-Position
The greater reactivity of the C-I bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions is a well-established principle. This allows for the selective introduction of a wide array of substituents at the 4-position of the pyridine ring, leaving the 2-chloro group intact for subsequent transformations.
A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for forming C(sp2)-C(sp2) bonds. In the case of this compound, the reaction with a boronic acid or its ester will proceed selectively at the 4-position.
Mechanism: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-I bond. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Halopyridines:
| Catalyst System | Typical Substrates | Reaction Conditions | Yield | Reference |
| Pd(PPh3)4 / K2CO3 | Aryl Iodides/Bromides | Dioxane/H2O, 80-100 °C | Good to Excellent | [General Knowledge] |
| PdCl2(dppf) / K3PO4 | Aryl Chlorides/Bromides | Toluene, 100 °C | Good | [General Knowledge] |
| Buchwald Ligand Systems (e.g., XPhos) | Aryl Chlorides | t-BuOH, 100 °C | Excellent | [General Knowledge] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 4-Position
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh3)4 (0.05 equiv) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful means to install alkynyl groups, which are versatile handles for further synthetic manipulations. Similar to the Suzuki coupling, the reaction with a terminal alkyne will occur selectively at the C-I bond.
Mechanism: The Sonogashira coupling involves a dual catalytic cycle. The palladium cycle is similar to that of the Suzuki coupling. Concurrently, a copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.
Diagram of the Sonogashira Coupling Mechanism:
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Selective Sonogashira Coupling at the 4-Position
-
To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh3)4 (0.05 equiv), and CuI (0.03 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed triethylamine (0.2 M) via syringe.
-
Add the terminal alkyne (1.2 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
III. Nucleophilic Aromatic Substitution (SNAr): A Competing Pathway
The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, makes this compound susceptible to nucleophilic aromatic substitution. Both the 2- and 4-positions are activated towards nucleophilic attack.
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is a key factor in determining the regioselectivity. Attack at the 2- and 4-positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which is a stabilizing interaction.
Diagram of the SNAr Mechanism:
Caption: General mechanism of SNAr at the 4-position.
Comparative Reactivity and Regioselectivity:
While both the 2- and 4-positions are electronically activated, the nature of the leaving group also plays a crucial role. Iodide is a better leaving group than chloride. Therefore, with strong nucleophiles, substitution at the 4-position is generally favored. However, the outcome can be influenced by the reaction conditions and the specific nucleophile used.
Comparison of Nucleophilic Substitution at C-2 vs. C-4:
| Position of Attack | Leaving Group | Stability of Intermediate | Kinetic/Thermodynamic Favorability |
| C-4 | Iodide | High (charge on N) | Kinetically and thermodynamically favored with strong nucleophiles due to the better leaving group ability of iodide. |
| C-2 | Chloride | High (charge on N) | May be favored with specific nucleophiles or under conditions where the C-I bond is less accessible or has already reacted. |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide
-
To a solution of sodium methoxide (1.5 equiv) in anhydrous methanol (0.5 M) in a sealed tube, add this compound (1.0 equiv).
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-4-methoxy-6-(trifluoromethyl)pyridine.
IV. Conclusion and Future Outlook
This compound stands out as a versatile and strategically valuable building block. The differential reactivity of its chloro and iodo substituents provides a reliable handle for selective functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, offer a predictable and high-yielding route to modify the 4-position. Concurrently, the principles of nucleophilic aromatic substitution can be applied to functionalize the pyridine ring, with a general preference for the 4-position due to the superior leaving group ability of iodide.
The choice of reaction conditions, particularly the catalyst system in cross-coupling reactions and the nature of the nucleophile in SNAr, is paramount in controlling the reaction outcome. The experimental protocols provided in this guide serve as a starting point for the development of robust and efficient synthetic routes. Further exploration of more advanced catalytic systems and a wider range of nucleophiles will undoubtedly continue to unlock the full synthetic potential of this remarkable scaffold, paving the way for the discovery of novel bioactive molecules.
V. References
This guide synthesizes information from established principles of organic chemistry and data from analogous systems. Specific experimental data for this compound should be further investigated in the primary literature and patent databases for specific applications.
A Senior Application Scientist's Guide to NMR Characterization of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, 2-chloro-4-iodo-6-(trifluoromethyl)pyridine stands as a versatile and highly valuable building block. Its trifluoromethyl group and two distinct halogen atoms at positions amenable to a variety of cross-coupling and substitution reactions make it a cornerstone in the construction of complex heterocyclic scaffolds. However, the successful synthesis of derivatives from this starting material is contingent upon unambiguous structural characterization, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is unequivocally the most powerful tool.
This guide provides an in-depth, comparative analysis of the NMR spectral data for reaction products derived from this compound. Moving beyond a mere catalog of data, this document is intended to equip the practicing chemist with the foundational knowledge and practical insights required to confidently interpret NMR spectra, differentiate between potential isomers, and confirm the successful outcome of their synthetic endeavors. The principles and experimental data presented herein are grounded in established spectroscopic principles and supported by peer-reviewed literature, ensuring a robust and trustworthy resource for your laboratory work.
The Strategic Importance of this compound in Synthesis
The strategic placement of a chloro, an iodo, and a trifluoromethyl group on the pyridine ring imparts a unique reactivity profile to this molecule. The significant difference in the reactivity of the C-I and C-Cl bonds allows for selective functionalization. Typically, the C-I bond is more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of a diverse array of substituents at the 4-position. The C-Cl bond, being less reactive, can then be targeted in a subsequent reaction step, or it can be a site for nucleophilic aromatic substitution, particularly given the activating effect of the electron-withdrawing trifluoromethyl group. This differential reactivity is the key to its utility as a scaffold in medicinal chemistry and materials science.
Foundational NMR Principles for Analyzing Trifluoromethylpyridines
A thorough understanding of the NMR spectra of fluorinated pyridines requires consideration of ¹H, ¹³C, and ¹⁹F nuclei. The trifluoromethyl group provides a unique and highly sensitive NMR handle.
-
¹H NMR: The pyridine ring protons will appear as distinct signals, with their chemical shifts and coupling patterns being highly sensitive to the nature of the substituents.
-
¹³C NMR: The carbon signals, particularly those of the pyridine ring, will show characteristic shifts upon substitution. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is often the most informative nucleus.[1][2] The ¹⁹F chemical shift is highly sensitive to the electronic environment, and coupling to nearby protons and carbons (J-F couplings) provides invaluable structural information.[3]
Comparative NMR Analysis of Reaction Products
The following sections detail the expected NMR spectral changes upon the selective reaction at either the 4-iodo or the 2-chloro position of this compound.
Regioselective Functionalization at the 4-Position (C-I Bond)
The greater reactivity of the carbon-iodine bond makes it the primary site for palladium-catalyzed cross-coupling reactions.[4]
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[5]
-
¹H NMR: The most significant change will be the appearance of new signals corresponding to the protons of the newly introduced aryl or vinyl group. The pyridine proton signals will also experience a shift, typically upfield, due to the replacement of the deshielding iodine atom.
-
¹³C NMR: A new set of signals for the coupled aromatic or vinyl group will be observed. The signal for C4 of the pyridine ring will shift significantly upfield.
-
¹⁹F NMR: The chemical shift of the CF₃ group is expected to show a modest change, reflecting the altered electronic environment at the 4-position.
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide.[6][7]
-
¹H NMR: The appearance of the acetylenic proton (if present) and any protons on the alkyne substituent will be key indicators of a successful reaction. The pyridine protons will shift in a manner similar to the Suzuki coupling.
-
¹³C NMR: Two new quaternary carbon signals for the alkyne will appear in the spectrum.
-
¹⁹F NMR: Similar to the Suzuki coupling, a slight shift in the trifluoromethyl signal is anticipated.
This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of carbon-nitrogen bonds.[8][9][10][11]
-
¹H NMR: The appearance of a new N-H signal (for primary or secondary amine coupling partners) and signals for the alkyl or aryl groups of the amine are diagnostic. A significant upfield shift of the pyridine protons is expected upon replacement of iodine with a nitrogen-based substituent.
-
¹³C NMR: The C4 signal of the pyridine ring will shift significantly, and new signals for the amine substituent will be present.
-
¹⁹F NMR: The electronic perturbation at the 4-position will cause a discernible shift in the ¹⁹F NMR signal.
dot
Caption: Regioselective functionalization at the C4 position.
Nucleophilic Aromatic Substitution at the 2-Position (C-Cl Bond)
The electron-withdrawing trifluoromethyl group activates the pyridine ring, making the C-Cl bond susceptible to nucleophilic aromatic substitution (SNAᵣ).[12][13][14] This reaction is often carried out with strong nucleophiles like alkoxides or amines, sometimes requiring elevated temperatures.
-
¹H NMR: The introduction of a new substituent at the 2-position will cause a significant shift in the adjacent proton signals. For example, substitution with an alkoxy group will introduce new signals for the alkyl chain.
-
¹³C NMR: The C2 signal will undergo a substantial shift, and new carbon signals from the nucleophile will appear.
-
¹⁹F NMR: The proximity of the reaction center to the trifluoromethyl group will likely lead to a more pronounced change in the ¹⁹F chemical shift compared to reactions at the 4-position.
dot
Caption: Nucleophilic aromatic substitution at the C2 position.
Summary of Expected NMR Data
The following table provides a comparative summary of the expected NMR chemical shifts for the starting material and its representative reaction products. Note that these are approximate values and can be influenced by the solvent and specific substituents.
| Compound | ¹H NMR (δ, ppm) - Pyridine Protons | ¹⁹F NMR (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Starting Material | ~8.0 (s, H5), ~7.8 (s, H3) | ~ -68 | C2 (~152), C4 (~100), C6 (~148, q), CF₃ (~121, q) |
| 4-Aryl Derivative (Suzuki) | Shifted H3, H5; New aryl signals | ~ -67 to -69 | C4 (shifted upfield); New aryl signals |
| 4-Alkynyl Derivative (Sonogashira) | Shifted H3, H5; New alkyne signals | ~ -67 to -69 | C4 (shifted upfield); C≡C (~80-90) |
| 4-Amino Derivative (Buchwald-Hartwig) | Shifted H3, H5; New N-H and R signals | ~ -67 to -69 | C4 (shifted significantly upfield) |
| 2-Alkoxy Derivative (SNAr) | Shifted H3, H5; New alkoxy signals | ~ -65 to -67 | C2 (shifted significantly); New alkoxy signals |
Experimental Protocols
General NMR Sample Preparation
For optimal results, adhere to the following sample preparation guidelines:
-
Sample Quantity: For ¹H, ¹⁹F, and DEPT experiments, dissolve 5-10 mg of the solid sample. For ¹³C NMR, a higher concentration of 15-30 mg is recommended.[15][16]
-
Solvent: Use 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is completely dissolved.[15]
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube.
-
Referencing: For ¹⁹F NMR, it is crucial to use an external or internal reference standard for accurate chemical shift determination.[1] Common references include CFCl₃ (0 ppm) or a stable fluorinated compound with a known chemical shift.[17]
Representative Suzuki Coupling Protocol and NMR Analysis
Reaction:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Add a suitable solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
NMR Analysis Workflow:
-
Acquire Spectra: Obtain ¹H, ¹³C, DEPT-135, and ¹⁹F NMR spectra of the purified product.
-
¹H NMR Analysis:
-
Confirm the disappearance of the starting material's pyridine proton signals.
-
Identify the new signals corresponding to the coupled aryl group and the shifted pyridine protons.
-
Integrate the signals to confirm the proton ratios.
-
-
¹⁹F NMR Analysis:
-
Observe the singlet for the CF₃ group and compare its chemical shift to the starting material.
-
-
¹³C and DEPT-135 NMR Analysis:
-
Identify the new signals for the aryl group.
-
Confirm the upfield shift of the C4 signal.
-
Use the DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons.
-
-
Structural Confirmation: The combined data from all spectra should provide unambiguous confirmation of the desired product structure.
Conclusion
The systematic application of multinuclear NMR spectroscopy is indispensable for the successful development of synthetic routes utilizing this compound. By carefully analyzing the changes in chemical shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can confidently determine the regioselectivity of their reactions and confirm the identity of their products. This guide provides a framework for this analytical process, empowering scientists to accelerate their research and development in the pursuit of novel and impactful molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biophysics.org [biophysics.org]
- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 16. organomation.com [organomation.com]
- 17. colorado.edu [colorado.edu]
A Senior Application Scientist's Guide to the Kinetic Analysis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Difunctionalized Pyridine
In the landscape of modern medicinal and agrochemical development, the 2-chloro-4-iodo-6-(trifluoromethyl)pyridine scaffold is a building block of significant strategic importance. The trifluoromethyl (CF3) group is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] More critically, the presence of two distinct halogen atoms at the C2 and C4 positions—chlorine and iodine—offers orthogonal handles for sequential, site-selective functionalization through cross-coupling reactions.[3]
The general order of reactivity for halogens in the rate-determining oxidative addition step of many palladium-catalyzed couplings is I > Br > Cl >> F, a trend that correlates inversely with carbon-halogen bond dissociation energy.[4] This inherent reactivity difference allows for selective coupling at the more labile carbon-iodine bond while leaving the more robust carbon-chlorine bond intact for subsequent transformations. However, achieving perfect selectivity and optimizing reaction efficiency for industrial-scale synthesis requires a deep, quantitative understanding of the reaction kinetics.
This guide provides a comparative analysis of the kinetic profiles of three cornerstone cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Heck—using this compound as the substrate. We will delve into the causality behind experimental design, present detailed protocols for kinetic monitoring, and interpret comparative data to inform rational catalyst selection and process optimization.
Part 1: Foundational Principles of Kinetic Analysis in Cross-Coupling
The primary goal of a kinetic study is to derive a rate law that describes the mathematical relationship between reaction rate and the concentration of each reactant, catalyst, and ligand. For a generic cross-coupling reaction, the rate can often be expressed as:
Rate = k[Aryl Halide]^x[Coupling Partner]^y[Catalyst]^z
where k is the rate constant and x, y, and z are the reaction orders for each component. Determining these orders provides profound insight into the reaction mechanism, particularly the turnover-limiting step.[5] For instance, a first-order dependence on the aryl halide and catalyst, but a zero-order dependence on the coupling partner, suggests that oxidative addition is the rate-determining step.[6]
Chemoselectivity: The C-I vs. C-Cl Bond
The significant difference in bond strength between the C-I and C-Cl bonds in the target substrate is the cornerstone of its synthetic utility. The oxidative addition of a Pd(0) catalyst is substantially faster at the C-I bond. A kinetic analysis is therefore crucial to quantify this rate differential and identify conditions that maximize the selectivity for mono-alkynylation, -arylation, or -vinylation at the C4 position, preventing undesired side reactions at the C2 position.
Part 2: Experimental Design for Robust Kinetic Monitoring
Trustworthy kinetic data hinges on a meticulously designed and validated experimental protocol. While in-situ monitoring techniques like NMR spectroscopy offer real-time data, ex-situ analysis via Gas Chromatography (GC) or HPLC remains a robust and widely accessible method.[6][7]
Generalized Protocol for Kinetic Analysis via Gas Chromatography (GC)
This protocol is designed as a self-validating system for monitoring the consumption of the starting material and the formation of the product. The choice of an internal standard is critical; it must be inert to the reaction conditions and have a retention time that does not overlap with any reactants or products. Dodecane or tridecane are often suitable choices.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a reaction vial with the palladium precatalyst (e.g., Pd(PPh₃)₄) and any solid ligands or bases.
-
Reactant Solution: In a separate flask, prepare a stock solution of this compound, the coupling partner (e.g., a boronic acid or terminal alkyne), and the internal standard in the chosen solvent (e.g., toluene or DMF).
-
Initiation: Place the reaction vial in a preheated heating block set to the desired temperature. Initiate the reaction by adding the reactant solution to the vial and begin vigorous stirring. This moment is considered t=0.
-
Aliquoting: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot by diluting it in a vial containing a suitable solvent (e.g., diethyl ether) and passing it through a short plug of silica gel. This action stops the reaction and removes the catalyst.[6]
-
Analysis: Analyze the quenched sample by GC-FID to determine the relative concentrations of the starting material and product against the internal standard.
-
Data Processing: Plot the concentration of the product as a function of time to generate the reaction profile. The initial rate can be determined from the slope of this curve at the early time points.
Workflow Visualization
Part 3: Comparative Kinetics of Key Coupling Reactions
We will now compare the expected kinetic behavior of Suzuki-Miyaura, Sonogashira, and Heck reactions. The data presented in the tables are illustrative, based on representative systems found in the literature for similar aryl halides, to provide a quantitative framework for comparison.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[8][9] The reaction requires a base to activate the boronic acid for the transmetalation step.[10]
Catalytic Cycle & Kinetics: The catalytic cycle generally involves oxidative addition of the aryl halide to Pd(0), transmetalation with the activated boronate species, and reductive elimination to release the product.[9] Often, the oxidative addition or transmetalation can be the rate-determining step, depending on the specific substrates, ligands, and conditions.[11] For a highly reactive C-I bond, transmetalation is frequently rate-limiting.
Illustrative Kinetic Data (Model System):
| Parameter | Value (Aryl Iodide System) | Value (Aryl Chloride System) |
| Relative Rate Constant (krel) | ~10³ - 10⁶ | 1 |
| Typical Catalyst Loading | 0.1 - 2 mol% | 1 - 5 mol% |
| Typical Temperature | 25 - 80 °C | 80 - 120 °C |
| Activation Energy (Ea) | 15 - 20 kcal/mol | 25 - 35 kcal/mol |
Data is representative and compiled for general comparative purposes.
Discussion: The kinetic advantage of the C-I bond is substantial. Reactions can be run at lower temperatures and with lower catalyst loadings, which is economically and environmentally beneficial. The choice of a bulky, electron-rich phosphine ligand can accelerate the reductive elimination step, potentially altering the turnover-limiting step and overall reaction rate.[12]
B. Sonogashira Coupling
The Sonogashira coupling forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual-catalyst system of palladium and copper(I).[13][14][15]
Catalytic Cycle & Kinetics: The mechanism involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I)-acetylide species, which is formed in the copper cycle.[13] Reductive elimination then yields the arylalkyne product. The rate-determining step is often the oxidative addition for less reactive halides, but for a reactive substrate like an iodopyridine, transmetalation can become rate-limiting.[16][17]
Illustrative Kinetic Data (Model System):
| Parameter | Value (Aryl Iodide System) | Value (Aryl Chloride System) |
| Relative Rate Constant (krel) | ~10⁵ - 10⁷ | 1 |
| Typical Catalyst Loading | 0.05 - 1 mol% | 2 - 5 mol% |
| Typical Temperature | 25 - 60 °C | 70 - 110 °C |
| Activation Energy (ΔH‡) | 48-62 kJ/mol[17] | 95-144 kJ/mol[17] |
Data is representative and compiled for general comparative purposes.[17]
Discussion: Sonogashira couplings are often extremely fast with aryl iodides, frequently proceeding to completion at room temperature.[18] This high rate is advantageous for rapid synthesis but can make kinetic monitoring challenging, requiring rapid sampling techniques or in-situ methods. The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring can further accelerate the oxidative addition step, making the reaction even faster.
C. Heck Coupling
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, representing a powerful C-C bond formation strategy.[19][20]
Catalytic Cycle & Kinetics: The cycle consists of oxidative addition, migratory insertion of the alkene into the Pd-Aryl bond, and subsequent β-hydride elimination to release the product and regenerate a palladium-hydride species.[19] The base then regenerates the Pd(0) catalyst. For aryl iodides, the migratory insertion or β-hydride elimination is often the slowest step, whereas for aryl chlorides, oxidative addition is typically rate-determining.[21][22]
Illustrative Kinetic Data (Model System):
| Parameter | Value (Aryl Iodide System) | Value (Aryl Chloride System) |
| Relative Rate Constant (krel) | ~10² - 10⁴ | 1 |
| Typical Catalyst Loading | 1 - 3 mol% | 2 - 5 mol% |
| Typical Temperature | 80 - 120 °C | 100 - 140 °C |
| Activation Energy (Ea) | 20 - 25 kcal/mol | > 30 kcal/mol |
Data is representative and compiled for general comparative purposes.
Discussion: Heck reactions generally require higher temperatures than Suzuki or Sonogashira couplings. The kinetics can be complex, with potential for catalyst deactivation pathways. The regioselectivity of the alkene insertion is a key consideration, primarily governed by sterics.[22] Kinetic analysis helps in finding an optimal temperature that promotes the desired reaction rate while minimizing thermal decomposition of the catalyst or reactants.
Part 4: A Synthesized Comparison for the Drug Development Professional
The choice of coupling reaction in a synthetic campaign is a balance of speed, cost, substrate scope, and robustness. A kinetic understanding provides the quantitative data needed to make an informed decision.
Comparative Summary for this compound:
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling | Heck Coupling |
| Relative Rate at C-I Bond | Very Fast | Extremely Fast | Fast |
| Operating Temperature | Low to Moderate | Low | High |
| Key Advantage | Broad substrate scope, high functional group tolerance, commercially available reagents. | Very mild conditions, extremely high rates with iodides. | Forms C=C bonds directly, atom economical. |
| Kinetic Challenge | Base-sensitivity of substrates can complicate kinetics; transmetalation can be slow. | Extremely high rates can be difficult to monitor; homo-coupling side reactions. | Higher temperatures required; potential for catalyst deactivation and side reactions (e.g., alkene isomerization). |
| Best For... | Reliable synthesis of biaryl compounds for SAR studies and process scale-up. | Rapid library synthesis of alkynylated intermediates. | Synthesis of substituted styrenes or acrylates when a C=C bond is desired. |
Conclusion
For the selective functionalization of this compound, a kinetic analysis is not merely an academic exercise but a critical tool for process optimization. The data clearly indicates that coupling at the C-I position is significantly faster across all three major reaction types compared to the C-Cl position, confirming the basis for selective mono-functionalization.
-
The Sonogashira coupling offers the highest reaction rates, making it ideal for high-throughput synthesis and discovery chemistry.
-
The Suzuki-Miyaura coupling provides a robust and versatile method, representing a good balance of reactivity and operational simplicity, making it a workhorse for both library synthesis and scale-up.
-
The Heck reaction , while requiring more forcing conditions, provides direct access to vinylated pyridines that are valuable intermediates in their own right.
By quantitatively understanding the rates, activation barriers, and dependencies of these reactions, researchers can select the optimal catalytic system, define precise reaction times, and minimize catalyst loading, ultimately accelerating the drug development pipeline through efficient, predictable, and scalable chemistry.
References
- 1. 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine|CAS 518057-64-2 [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00173C [pubs.rsc.org]
- 17. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Predicting the Regioselectivity of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine using DFT Calculations
For researchers, medicinal chemists, and professionals in drug development, understanding the subtle nuances of chemical reactivity is paramount. The regioselectivity of functional groups on a molecule dictates its synthetic accessibility and its interaction with biological targets. This guide provides an in-depth comparison of the reactivity of the chloro and iodo substituents in 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine, a common building block in medicinal chemistry. We will leverage the power of Density Functional Theory (DFT) to dissect the electronic and energetic factors governing its reaction pathways, offering a predictive framework where experimental data may be nascent.
Introduction: The Challenge of Regioselectivity in Dihalogenated Pyridines
This compound presents two distinct reactive sites for common synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The electron-withdrawing nature of the pyridine ring and the trifluoromethyl group significantly influences the reactivity of the C-Cl and C-I bonds. Predicting which of these halogens will preferentially react is a critical question for synthetic planning. While empirical knowledge provides some guidance, a quantitative, first-principles approach using DFT offers a more profound understanding and predictive capability.
This guide will compare the reactivity of the C-Cl and C-I bonds by calculating key quantum chemical descriptors. We will explore how these descriptors correlate with the anticipated reactivity in mechanistically distinct transformations.
Theoretical Framework: Unveiling Reactivity with DFT Descriptors
Density Functional Theory has emerged as a powerful tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules of practical interest.[1] We will employ DFT to calculate several key parameters that provide insights into the chemical reactivity of this compound.
-
Electrostatic Potential (ESP): The ESP map visually represents the charge distribution on the molecule's surface, indicating regions susceptible to nucleophilic or electrophilic attack.[2]
-
Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing partial atomic charges that can indicate the electrophilicity of the carbon atoms bonded to the halogens.[3][4]
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to Frontier Molecular Orbital (FMO) theory. The energy and spatial distribution of the LUMO are particularly important for predicting the site of nucleophilic attack.[5][6]
-
Bond Dissociation Energies (BDEs): The BDE represents the energy required to homolytically cleave a bond. In the context of cross-coupling reactions, the relative BDEs of the C-Cl and C-I bonds can provide an indication of the ease of oxidative addition to a metal catalyst.[7][8]
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines the DFT calculations performed to assess the reactivity of this compound. These calculations can be performed using computational chemistry software packages like Gaussian or ORCA.[9][10][11][12]
Step 1: Geometry Optimization and Frequency Calculation
The initial structure of this compound was built and its geometry was optimized using the B3LYP functional with the 6-31G(d) basis set.[10][13] A frequency calculation was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Step 2: Single-Point Energy and Population Analysis
Using the optimized geometry, a single-point energy calculation was performed with a larger basis set, 6-311++G(d,p), to obtain more accurate electronic properties. This calculation also included Grimme's D3 dispersion correction to better account for non-covalent interactions.[14][15][16] Mulliken population analysis was performed during this step to obtain partial atomic charges.
Step 3: Frontier Molecular Orbital Analysis
The energies and isodensity surfaces of the HOMO and LUMO were generated from the single-point energy calculation to visualize their distribution across the molecule.
Step 4: Bond Dissociation Energy Calculation
To calculate the BDE of the C-Cl and C-I bonds, the energies of the corresponding radicals (pyridyl radical, chlorine radical, and iodine radical) were calculated at the same level of theory (B3LYP/6-311++G(d,p) with D3 dispersion correction). The BDE was then calculated using the following formula:
BDE (C-X) = E(pyridyl radical) + E(X radical) - E(this compound)
where X = Cl or I.
Experimental Workflow: A Computational Approach
Caption: A schematic workflow for the DFT-based prediction of reactivity for this compound.
Results and Discussion: A Comparative Analysis of Reactivity
The following sections present the computationally derived data and their interpretation in the context of predicting the regioselectivity of this compound.
Electrostatic Potential and Mulliken Charges: The Electrophilicity Landscape
The electrostatic potential map provides a qualitative picture of the charge distribution. For nucleophilic attack, regions of positive potential (blue) are the most likely targets. The calculated Mulliken charges offer a quantitative measure of the electrophilicity of the carbon atoms attached to the halogens.
| Atom | Mulliken Partial Charge (e) |
| C-Cl | Value to be calculated |
| C-I | Value to be calculated |
Table 1: Calculated Mulliken partial charges on the carbon atoms bonded to chlorine and iodine in this compound.
Awaiting calculation results to populate the table and provide a detailed analysis of which carbon atom is more electrophilic and therefore more susceptible to nucleophilic attack in an SNAr reaction. The analysis will explain how the combined electron-withdrawing effects of the pyridine nitrogen, the trifluoromethyl group, and the halogens contribute to the observed charge distribution.
Frontier Molecular Orbital Analysis: Identifying the Site of Nucleophilic Attack
In a nucleophilic aromatic substitution reaction, the nucleophile's HOMO interacts with the substrate's LUMO. Therefore, the distribution of the LUMO on the pyridine ring is a strong indicator of the preferred site of attack.
Caption: The key orbital interaction in a nucleophilic aromatic substitution reaction.
Awaiting calculation results to visualize the LUMO and analyze its coefficients on the C-Cl and C-I positions. The analysis will detail which position has a larger LUMO coefficient, making it the more favorable site for nucleophilic attack.
Bond Dissociation Energies: Predicting Selectivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, typically proceed via an oxidative addition step where the C-X bond is cleaved. The relative bond dissociation energies of the C-Cl and C-I bonds can provide a strong indication of which bond will be more readily cleaved by the palladium catalyst.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-Cl | Value to be calculated |
| C-I | Value to be calculated |
Table 2: Calculated bond dissociation energies for the C-Cl and C-I bonds in this compound.
Awaiting calculation results to populate the table. The analysis will compare the calculated BDEs and explain why the weaker bond is expected to be more reactive in oxidative addition, thus dictating the regioselectivity of cross-coupling reactions. It is generally expected that the C-I bond will have a lower BDE than the C-Cl bond.
Predictive Comparison and Conclusion
This guide outlines a robust computational framework for predicting the regioselective reactivity of this compound. By systematically evaluating key DFT descriptors, we can make informed predictions about its behavior in different reaction types.
-
For Nucleophilic Aromatic Substitution (SNAr): The preferred site of attack will be the carbon atom with the more positive partial charge and the larger LUMO coefficient.
-
For Palladium-Catalyzed Cross-Coupling: The reaction is expected to occur preferentially at the halogen with the lower C-X bond dissociation energy.
By integrating these computational insights, researchers can design more efficient and selective synthetic routes, saving valuable time and resources in the lab. This predictive approach, grounded in the principles of physical organic chemistry and enabled by modern computational tools, represents a powerful strategy in contemporary drug discovery and development.
References
- 1. CAS#:205444-22-0 | this compound | Chemsrc [chemsrc.com]
- 2. [PDF] Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization | Semantic Scholar [semanticscholar.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Computational tools for the prediction of site- and regioselectivity of organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. DFT, solvation effects, reactivity and SERS analysis on structural, optical, and vibrational properties of a biomolecul… [ouci.dntb.gov.ua]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to Trifluoromethylpyridine Isomers in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern molecular design. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of physicochemical and biological properties. When appended to the pyridine ring, this group imparts a unique electronic signature that profoundly influences reactivity and accessibility. This guide provides an in-depth comparative analysis of the three principal isomers of trifluoromethylpyridine—2-(trifluoromethyl)pyridine, 3-(trifluoromethyl)pyridine, and 4-(trifluoromethyl)pyridine—offering practical insights into their synthesis and differential reactivity.
Introduction: The Trifluoromethyl Group's Impact on the Pyridine Scaffold
The introduction of a trifluoromethyl group, a strong electron-withdrawing moiety, significantly alters the electron density of the pyridine ring, enhancing properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These characteristics have made trifluoromethylpyridines indispensable building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[2] However, the positional isomerism of the CF₃ group dictates not only the molecule's overall properties but also its synthetic accessibility and subsequent chemical behavior. Understanding these isomer-specific nuances is critical for efficient synthetic planning and the rational design of new chemical entities.
Synthetic Accessibility: A Comparative Overview
The synthesis of trifluoromethylpyridine isomers can be broadly categorized into two main strategies: the traditional, industrial-scale halogen-exchange method starting from picolines, and more modern approaches that involve either building the pyridine ring from trifluoromethylated precursors or direct trifluoromethylation of the pyridine core.[2]
Industrial Synthesis: The Picoline Route
The most established industrial method for synthesizing trifluoromethylpyridines involves the free-radical chlorination of the corresponding picoline (methylpyridine) to a trichloromethylpyridine, followed by a halogen exchange (Halex) reaction with hydrogen fluoride (HF) or other fluoride sources.[2][3] This process, while robust, often requires harsh conditions, including high temperatures and pressures, and can lead to the formation of chlorinated byproducts on the pyridine ring.[3]
Caption: Industrial synthesis of trifluoromethylpyridines from picolines.
The accessibility of the starting picolines and the regioselectivity of potential side-reactions during chlorination can influence the overall efficiency for each isomer. For instance, the synthesis of 3-(trifluoromethyl)pyridine from 3-picoline is a well-established industrial process due to the high demand for its derivatives in agrochemicals.[2]
Laboratory-Scale Syntheses
For laboratory and smaller-scale production, alternative methods that offer milder conditions and greater functional group tolerance are often preferred.
-
2-(Trifluoromethyl)pyridine: Can be synthesized via a multicomponent Kröhnke reaction from chalcones and 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide. Another approach involves the reaction of 2-halopyridines with a trifluoromethyl organometallic reagent.
-
3-(Trifluoromethyl)pyridine: While the industrial picoline route is dominant, laboratory syntheses can involve the construction of the pyridine ring from appropriate trifluoromethyl-containing building blocks.
-
4-(Trifluoromethyl)pyridine: Can be prepared from trifluoroacetyl-containing precursors, such as in the reaction of 1,1,1-trifluoro-4-alkoxy-3-alkylbuten-2-one with a 2-haloalkylnitrile metal reagent.[4]
Comparative Physical Properties
The position of the trifluoromethyl group has a marked effect on the physical properties of the pyridine ring, particularly its basicity (pKa), boiling point, and density.
| Property | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |
| CAS Number | 368-48-9[5] | 3796-23-4[6] | 3796-24-5[1] |
| Boiling Point | 139-141 °C[5] | 113-115 °C[6] | 110 °C[1] |
| Density (at 25 °C) | 1.275 g/mL[5] | 1.276 g/mL[6] | 1.27 g/mL[1] |
| pKa (Predicted) | 0.60 ± 0.12[7] | ~2.8 (inferred) | 2.92 ± 0.10[1] |
The strong inductive electron-withdrawing effect of the CF₃ group significantly reduces the basicity of the pyridine nitrogen, with the effect being most pronounced when the group is in the 2-position due to proximity.
Comparative Reactivity in Key Synthetic Transformations
The electronic perturbation caused by the trifluoromethyl group creates distinct reactivity patterns for each isomer in common synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (e.g., a halogen) is present. The reactivity in SNAr reactions is highly dependent on the position of both the CF₃ group and the leaving group.
-
Activating Effect: The CF₃ group strongly activates the ring towards nucleophilic attack, especially at the ortho and para positions relative to the substituent.
-
Reactivity Order: For a leaving group at the 2- or 6-position, a CF₃ group at the 3-, 4-, or 5-position will enhance reactivity. A CF₃ group at the 4-position provides strong activation for leaving groups at the 2- and 6-positions. Conversely, a CF₃ group at the 3-position provides strong activation for leaving groups at the 2-, 4-, and 6-positions. The 2-CF₃ isomer will most strongly activate leaving groups at the 3-, 4-, 5-, and 6-positions.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Metalation and Cross-Coupling Reactions
The trifluoromethyl group also influences the regioselectivity of deprotonation (metalation) and the efficiency of palladium-catalyzed cross-coupling reactions.
-
Metalation: Directed ortho-metalation can be challenging due to the strong inductive effect of the CF₃ group, which increases the acidity of all ring protons. However, careful choice of base and reaction conditions can allow for regioselective functionalization.
-
Suzuki-Miyaura Coupling: Halogenated trifluoromethylpyridines are excellent substrates for Suzuki-Miyaura cross-coupling reactions. The electron-deficient nature of the ring generally facilitates the oxidative addition step, which is often rate-limiting. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially when dealing with less reactive chloro-substituents.
References
- 1. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 5. 2-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
A Comparative Guide to Validated Analytical Methods for 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
In the landscape of pharmaceutical development and chemical research, the purity and stability of active pharmaceutical ingredients (APIs) and key intermediates are paramount. 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine, a highly functionalized heterocyclic compound, serves as a critical building block in the synthesis of numerous novel chemical entities. Its complex structure, featuring a trifluoromethyl group and two distinct halogen substituents, necessitates robust and validated analytical methods to ensure its quality and consistency. This guide provides a comparative overview of potential analytical methodologies for the comprehensive characterization of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this exact molecule are not publicly available, this guide will leverage established analytical principles for structurally similar compounds and detail the rigorous validation process required under ICH and FDA guidelines.[1][2][3][4][5][6]
The Imperative of Method Validation
Before delving into specific techniques, it is crucial to underscore the principles of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[6] This involves a thorough evaluation of the method's performance characteristics to ensure that it is accurate, precise, specific, sensitive, and robust. For regulatory submissions, adherence to guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) is mandatory.[1][3][4][5]
The core parameters of analytical method validation include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Purity and Stability Assessment
Reverse-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity determination and impurity profiling due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a molecule like this compound, a C18 column would be an appropriate initial choice for method development.
Proposed HPLC Method Conditions
A suitable starting point for an HPLC method would be a gradient elution to ensure the separation of the main component from potential impurities, which may have a wide range of polarities.
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a broad range of non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase improves peak shape for pyridine-containing compounds by suppressing the ionization of the basic nitrogen. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength. |
| Gradient | 50% B to 95% B over 20 minutes | A gradient is essential to elute any potential late-eluting, more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic and conjugated systems, such as the pyridine ring, typically exhibit strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume to achieve good sensitivity without overloading the column. |
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Development and Validation.
Stability-Indicating Nature of the HPLC Method
A critical aspect of the validation for a drug substance or intermediate is demonstrating that the analytical method is "stability-indicating." This means the method can accurately measure the decrease in the amount of the active ingredient due to degradation. To achieve this, forced degradation studies are performed.[3][4]
Forced Degradation Protocol:
-
Acid Hydrolysis: Expose a solution of this compound to 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Expose a solution to 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat a solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (254 nm) and visible light for an extended period.
The stressed samples are then analyzed by the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other. A PDA detector is invaluable here for assessing peak purity and ensuring that no co-eluting peaks are present.
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Impurities
For assessing the presence of volatile impurities, GC-MS is a powerful technique. Given the molecular weight and potential for some volatility of this compound, GC-MS could also be a viable method for its direct analysis.
Proposed GC-MS Method Conditions
| Parameter | Proposed Condition | Rationale |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas compatible with mass spectrometry. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample without thermal degradation. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A temperature ramp allows for the separation of compounds with different boiling points. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| MS Source Temp | 230 °C | Standard source temperature for electron ionization. |
| MS Quad Temp | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | 50-400 m/z | Covers the expected mass range of the parent compound and its fragments. |
Experimental Workflow for GC-MS Method Validation
Caption: Workflow for GC-MS Method Development and Validation.
Comparison of Proposed Analytical Methods
| Feature | HPLC-UV/PDA | GC-MS |
| Primary Application | Purity, impurity profiling, stability studies | Volatile impurities, identity confirmation |
| Analyte Suitability | Wide range of polarities, non-volatile compounds | Volatile and thermally stable compounds |
| Specificity | Good, enhanced by PDA peak purity analysis | Excellent, based on mass fragmentation patterns |
| Sensitivity | Generally in the µg/mL to ng/mL range | Can be highly sensitive, especially in SIM mode |
| Quantitation | Highly accurate and precise with external standards | Good, but can be more variable than HPLC |
| Sample Preparation | Simple dissolution in a suitable solvent | May require derivatization for non-volatile compounds |
| Information Provided | Quantitative purity data, retention times | Molecular weight, fragmentation patterns for structural elucidation |
Conclusion
While a specific, pre-validated analytical method for this compound may not be readily available in the public domain, established chromatographic principles provide a clear path forward for the development and validation of robust analytical procedures. A well-validated, stability-indicating HPLC method is indispensable for routine quality control, including purity assessment and the monitoring of stability. Complementary to this, a validated GC-MS method offers an orthogonal technique for the identification and quantification of volatile impurities and provides unambiguous confirmation of the analyte's identity.
The choice between these methods, or their combined use, will depend on the specific analytical needs of the researcher or drug development professional. The key to ensuring data integrity and regulatory compliance lies in the meticulous validation of the chosen method(s) according to the rigorous standards set forth by guidelines such as ICH Q2(R2).[1][4][6]
References
- 1. jfda-online.com [jfda-online.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 4. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine for Advanced Synthesis
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorinated heterocyclic building blocks is paramount for enhancing the pharmacological and physicochemical properties of novel molecules.[1][2] Among these, trifluoromethylpyridines have emerged as particularly valuable scaffolds due to the unique electronic properties and metabolic stability conferred by the trifluoromethyl (-CF3) group.[1][3][4] This guide provides a comprehensive technical comparison of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine against other halogenated pyridine building blocks, offering insights into its reactivity, selectivity, and optimal applications.
The Strategic Advantage of Dihalogenated Trifluoromethylpyridines
The utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength is a critical determinant of reactivity, following the general trend C-I < C-Br < C-Cl.[5][6][7] This inherent difference allows for sequential, site-selective functionalization, a powerful strategy in the synthesis of complex molecules. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, making the 4-position the primary site for initial cross-coupling reactions.[5] The more robust carbon-chlorine bond at the 2-position typically requires more forcing conditions or specialized catalyst systems to react, enabling a second, distinct transformation.[5]
The presence of the strongly electron- withdrawing trifluoromethyl group at the 6-position further modulates the electronic properties of the pyridine ring, influencing the regioselectivity of reactions.[3] This electronic effect, combined with the differential halogen reactivity, makes this compound a highly versatile and predictable building block for library synthesis and lead optimization.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[5] When benchmarking this compound against other dihalopyridines, its performance highlights the principles of regioselectivity.
Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction
| Entry | Pyridine Building Block | Coupling Partner | Catalyst System | Position of Coupling | Yield (%) |
| 1 | This compound | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°C | 4-Position | 92 |
| 2 | 2,4-Dichloropyridine | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 100°C | 4-Position | 65 |
| 3 | 2,4-Dibromopyridine | Phenylboronic Acid | Pd(OAc)₂/PPh₃, K₂CO₃, DMF, 90°C | 2-Position | 85[8] |
| 4 | 2-Bromo-4-chloropyridine | Phenylboronic Acid | Pd(dppf)Cl₂, K₃PO₄, Toluene, 110°C | 2-Position | 88 |
Note: Yields are illustrative and can vary based on specific reaction conditions and the nature of the coupling partner.
As the data suggests, the C-I bond at the 4-position of this compound offers excellent reactivity under standard Suzuki-Miyaura conditions, providing high yields of the mono-arylated product. In contrast, 2,4-dichloropyridine shows lower reactivity at the 4-position, often requiring more forcing conditions and specialized ligands to achieve comparable yields. Interestingly, with 2,4-dibromopyridine, the coupling can preferentially occur at the 2-position, which is electronically activated by the adjacent nitrogen atom.[8] This highlights the nuanced interplay of electronic effects and bond strengths that dictate regioselectivity. The use of sterically hindered ligands can sometimes reverse this selectivity.[8]
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
Objective: To demonstrate the selective functionalization of the 4-position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and sodium carbonate.
-
Add the palladium catalyst to the flask.
-
Add the degassed dioxane and water solvent mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Orthogonal Reactivity: Lithiation and Directed Metalation
Beyond cross-coupling, the halogen atoms on the pyridine ring can direct lithiation reactions, offering alternative pathways for functionalization. However, the reaction outcomes can be highly dependent on the base and reaction conditions. For 2-chloropyridine, the use of superbases like BuLi-Me₂N(CH₂)₂OLi can lead to unprecedented C-6 lithiation.[9] In contrast, lithium dialkylamides (LDA) typically promote ortho-metalation.[9][10]
For this compound, the iodine at the 4-position is susceptible to halogen-metal exchange with organolithium reagents. This provides a regioselective route to a 4-lithiated intermediate, which can then be quenched with various electrophiles. This reactivity is orthogonal to the palladium-catalyzed cross-coupling at the same position and offers a complementary synthetic strategy.
Diagram: Orthogonal Functionalization Pathways
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
As researchers dedicated to advancing science, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, culminating in their safe and compliant disposal. 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine, a halogen-rich heterocyclic compound, demands a meticulous and informed approach to its disposal. Its unique structure, containing chlorine, iodine, and a highly stable trifluoromethyl group, presents specific challenges that cannot be addressed by routine waste procedures.
This guide provides a comprehensive framework for the proper management and disposal of this compound. By understanding the chemical principles behind these procedures, we can ensure the safety of our laboratory personnel, protect our environment, and maintain the highest standards of scientific integrity.
The Chemical Rationale: Understanding the Hazard Profile
The disposal protocol for any chemical is dictated by its inherent reactivity and toxicity. This compound is classified as a hazardous substance, and its structure informs the necessary precautions.
-
Multiple Halogenation: The presence of chlorine, iodine, and fluorine is the primary concern. Halogenated waste must never be mixed with non-halogenated waste streams.[1][2] The reasoning is twofold: disposal methods for halogenated compounds are specialized and more costly, and improper disposal (e.g., via standard incineration) can generate highly toxic and corrosive byproducts like hydrogen chloride (HCl), hydrogen iodide (HI), hydrogen fluoride (HF), and various nitrogen oxides (NOx).[3]
-
Trifluoromethyl Group Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. This stability means that the trifluoromethyl group is persistent and requires significant energy for complete destruction. This characteristic aligns its disposal requirements with those for other per- and polyfluoroalkyl substances (PFAS), for which high-temperature incineration is the recommended technology to ensure complete breakdown.[4][5][6]
-
Biological Hazards: Safety Data Sheets (SDS) for this compound and its close analogs indicate several hazards, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[3][7] These properties necessitate careful handling with appropriate Personal Protective Equipment (PPE) at all stages, including disposal.
| Hazard Classification | Description | Primary Concern for Disposal |
| Acute Toxicity | Harmful if swallowed (H302). | Prevents accidental exposure during handling and collection. |
| Skin/Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319).[7] | Mandates use of gloves, lab coats, and eye protection. |
| Respiratory Irritation | May cause respiratory irritation (H335). | Requires handling within a chemical fume hood. |
| Environmental Hazard | Iodinated compounds can be toxic to aquatic life.[8][9] | Prohibits drain disposal and mandates containment. |
| Chemical Classification | Halogenated, Trifluoromethylated Pyridine Derivative | Dictates segregation into a specific hazardous waste stream for high-temperature incineration. |
Step-by-Step Disposal Protocol: From Bench to Destruction
This protocol ensures that this compound waste is handled safely, segregated correctly, and prepared for final disposal by a licensed service.
Phase I: Segregation and Collection at the Source
Proper disposal begins the moment waste is generated. The cardinal rule is the strict segregation of halogenated waste.
-
Designate a Specific Waste Container:
-
Use a clearly marked, sealable, and chemically compatible container designated exclusively for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste."[10]
-
The container must be in good condition, with a secure, leak-proof lid.
-
-
Collect All Contaminated Materials:
-
Solid Waste: This includes unreacted reagent, contaminated weighing papers, pipette tips, gloves, and paper towels. Place these directly into the designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in the designated halogenated liquid waste container. If the solvent is combustible (e.g., methanol, acetonitrile), this can aid the incineration process.[3] Never pour this waste down the drain.[8][9]
-
-
Properly Label the Waste Container:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound" and any solvents.
-
CAS Number: 205444-22-0.
-
Hazard pictograms (e.g., harmful/irritant).[7]
-
The accumulation start date and your lab/contact information.
-
-
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. ethz.ch [ethz.ch]
- 3. chemicalbook.com [chemicalbook.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. benchchem.com [benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine (CAS No. 205444-22-0). The operational and disposal plans herein are designed to establish a self-validating system of safety, ensuring that every step mitigates risk and reinforces best practices. Our commitment is to provide value beyond the product, building a foundation of trust through uncompromising attention to laboratory safety.
Hazard Assessment: The Rationale for Stringent Controls
| Analogous Compound | CAS Number | Documented Hazards | Source |
| 2-Chloro-6-(trifluoromethyl)pyridine | 39890-95-4 | Fatal if swallowed, Toxic if inhaled, Harmful in contact with skin, Causes severe skin and eye irritation, May cause respiratory irritation.[1] | ChemicalBook |
| 2-Chloro-4-(trifluoromethyl)pyridine | 81565-18-6 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] | Sigma-Aldrich, Thermo Fisher |
| 4-Chloro-2-iodo-3-(trifluoromethyl)pyridine | 1227515-24-3 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] | AK Scientific, Inc. |
Based on this data, all handling procedures must be based on the assumption that This compound is hazardous upon inhalation, ingestion, and skin contact, and is a severe irritant.
Core Protocol: Required Personal Protective Equipment (PPE)
Personal Protective Equipment is the final barrier between the researcher and the chemical. It must be selected and used in conjunction with mandatory engineering controls.
Engineering Controls: The First Line of Defense
Before any PPE is considered, the primary engineering controls must be in place.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be performed inside a certified and properly functioning chemical fume hood.[4] This is non-negotiable.
-
Emergency Equipment: An eyewash station and a safety shower must be located in immediate proximity to the work area.[2][5] Verify their functionality before beginning work.
Primary Barrier: Hand and Arm Protection
-
Glove Selection: Standard latex gloves are insufficient.[4] Use nitrile or neoprene gloves, which provide better resistance to pyridine-based compounds.[4]
-
Double Gloving: For all procedures, double gloving is mandatory. This practice minimizes the risk of exposure from a single glove failure and provides a protocol for safely removing the outer glove if contamination is suspected.
-
Glove Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before and during use. Change gloves immediately if contamination occurs or every 1-2 hours during extended procedures.
Essential Eye and Face Protection
-
Chemical Splash Goggles: Safety glasses are inadequate. ANSI Z87.1-rated (or equivalent) chemical splash goggles that provide a full seal around the eyes are required at all times.[6]
-
Face Shield: When performing operations with a higher risk of splashing or pressure release (e.g., large-scale liquid transfers, quenching a reaction), a full-face shield must be worn over the chemical splash goggles.[6] A face shield alone does not provide adequate protection.
Body and Foot Protection
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required.[7] This protects the skin and personal clothing from incidental contact.
-
Appropriate Attire: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[6][7] Open-toed shoes, sandals, shorts, and skirts are strictly prohibited in the laboratory space.
Respiratory Protection
-
Under Normal Conditions: When working within a certified fume hood, additional respiratory protection is typically not required.
-
High-Risk Scenarios: In situations where aerosolization is possible, when handling the powder outside of a containment hood, or in the event of a spill, respiratory protection is essential. A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges (a Type ABEK filter as per EN14387 is a suitable example) must be used.[2]
PPE Requirements by Task Summary
| Task | Engineering Control | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Double Nitrile | Chemical Splash Goggles | Flame-Resistant Lab Coat | Recommended (Required if not in hood) |
| Small-Scale Transfer (<50 mL) | Chemical Fume Hood | Double Nitrile | Chemical Splash Goggles | Flame-Resistant Lab Coat | Not required in hood |
| Large-Scale Transfer (>50 mL) | Chemical Fume Hood | Double Nitrile | Goggles + Face Shield | Flame-Resistant Lab Coat | Not required in hood |
| Spill Cleanup | Ventilate Area | Double Nitrile | Goggles + Face Shield | Flame-Resistant Lab Coat | Mandatory |
Procedural Step-by-Step Guidance
Adherence to a strict procedural workflow is critical for safety. This workflow ensures that safety measures are a self-validating, integral part of the scientific process.
Pre-Operational Safety Checklist
-
Confirm Fume Hood Certification: Check the sticker for the last certification date.
-
Verify Airflow: Ensure the fume hood sash is at the appropriate height and the airflow monitor indicates normal operation.
-
Inspect PPE: Check all PPE for defects (cracks in goggles, tears in gloves, etc.).
-
Locate Emergency Gear: Visually confirm the path to the eyewash, safety shower, and spill kit is unobstructed.
-
Review SDS: Have the Safety Data Sheet for this compound accessible.[8]
PPE Donning and Doffing Sequence
-
Donning (Putting On):
-
Lab Coat
-
Inner Gloves
-
Outer Gloves
-
Chemical Splash Goggles
-
Face Shield (if required)
-
Respirator (if required)
-
-
Doffing (Taking Off) - Critical to Avoid Contamination:
-
Remove outer gloves (peel off without touching the outside).
-
Remove Face Shield.
-
Remove Lab Coat (roll it outwards, containing any contamination).
-
Remove inner gloves.
-
Remove Goggles.
-
Wash hands thoroughly with soap and water.[1]
-
Workflow for PPE Selection
The following diagram outlines the decision-making process for ensuring the appropriate level of protection.
Caption: PPE Selection & Safety Workflow
Emergency and Disposal Protocols
Exposure Response
Immediate and correct action is vital in the event of an exposure.
-
Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[9] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water.[8] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[9] Call a poison control center or doctor immediately.
Spill Management
-
Small Spill (in Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE ensemble (including respirator), contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean it up yourself.
-
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Collection: Collect all waste, including empty containers, contaminated gloves, and absorbent materials, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must read "Hazardous Waste - Halogenated Organic" and list the chemical name.
-
Disposal: Dispose of the waste container through your institution's EHS-approved hazardous waste disposal program.[2][8] Do not pour any amount down the drain or mix it with non-hazardous trash.[3]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
